LolCDE-IN-4
描述
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属性
IUPAC Name |
4-[2-tert-butyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2,3)19-22-17(13-6-8-21-9-7-13)18(23-19)14-4-5-15-16(12-14)25-11-10-24-15/h4-9,12H,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMASVYJXZCKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The LolCDE Complex: A Gatekeeper for Lipoprotein Trafficking in Escherichia coli
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the intricate cellular machinery of Gram-negative bacteria, the proper localization of lipoproteins is paramount for maintaining the integrity and function of the outer membrane. In Escherichia coli, the LolCDE complex, an essential ATP-binding cassette (ABC) transporter embedded in the inner membrane, plays a critical role in this process. This complex is the central engine of the localization of lipoprotein (Lol) pathway, responsible for the selective recognition and ATP-dependent extraction of outer membrane-destined lipoproteins from the inner membrane, initiating their journey across the periplasm. This technical guide provides a comprehensive overview of the function, mechanism, and study of the LolCDE complex, tailored for researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of Lipoprotein Sorting
Lipoproteins in E. coli are a diverse group of proteins anchored to membranes via a lipid moiety attached to their N-terminal cysteine. They are involved in a myriad of essential cellular processes, including nutrient uptake, signal transduction, and maintenance of the structural integrity of the bacterial envelope. After their synthesis and modification in the inner membrane, lipoproteins must be accurately sorted to either remain in the inner membrane or be transported to the outer membrane. The Lol pathway is the exclusive machinery responsible for the trafficking of lipoproteins to the outer membrane[1][2][3]. The LolCDE complex is the indispensable first component of this pathway, and its inhibition is lethal to the bacterium, making it an attractive target for the development of novel antimicrobial agents[2].
The Architecture of the LolCDE Complex
The LolCDE complex is a hetero-oligomeric ABC transporter with a unique stoichiometry. It is composed of three distinct proteins:
-
LolC and LolE: These are the transmembrane domains (TMDs) of the complex. LolC and LolE are integral membrane proteins that share sequence similarity and a similar fold, each containing multiple transmembrane helices[2]. They form a cavity within the inner membrane that recognizes and binds the lipid portion of the lipoproteins[2][4].
-
LolD: This is the nucleotide-binding domain (NBD) of the transporter. Two molecules of LolD associate with the cytoplasmic face of the LolC/E heterodimer. LolD contains the Walker A and B motifs characteristic of ABC transporters and is responsible for ATP hydrolysis, which powers the transport process[2][5].
Cryo-electron microscopy (cryo-EM) studies have revealed the three-dimensional structure of the LolCDE complex in various conformational states, providing invaluable insights into its mechanism of action[1][2][6][7][8].
The Functional Cycle of Lipoprotein Transport
The transport of a lipoprotein from the inner to the outer membrane by the LolCDE complex is a highly regulated and energy-dependent process that can be broken down into several key steps:
-
Recognition and Binding: Outer membrane-destined lipoproteins, which are anchored in the periplasmic leaflet of the inner membrane, are specifically recognized by the LolCDE complex. The acyl chains of the lipoprotein are inserted into the hydrophobic cavity formed by LolC and LolE[1][4]. This binding is reported to be of high affinity[1].
-
ATP Binding: The binding of the lipoprotein to the LolCDE complex induces a conformational change that increases the affinity of the LolD subunits for ATP[1]. The binding of two ATP molecules to the LolD dimer is a critical step in the transport cycle.
-
Lipoprotein Release: ATP binding to the LolD dimer triggers a significant conformational change in the entire complex. This change weakens the interaction between the lipoprotein and the LolC/E subunits, leading to the release of the lipoprotein from the inner membrane into the periplasm[1].
-
ATP Hydrolysis and Reset: The hydrolysis of ATP to ADP and inorganic phosphate by the LolD subunits provides the energy for the conformational changes and is essential for the release of the lipoprotein into the periplasmic space[1]. Following ATP hydrolysis and product release, the LolCDE complex resets to its initial conformation, ready to transport another lipoprotein.
-
Transfer to LolA: The released lipoprotein is captured by the periplasmic chaperone protein, LolA. LolA then shuttles the lipoprotein across the periplasm to the outer membrane, where it is inserted by the outer membrane receptor, LolB.
This intricate cycle ensures the unidirectional and efficient transport of lipoproteins to their final destination.
Quantitative Data on LolCDE Function
Quantitative analysis of the LolCDE complex's activity is crucial for a deeper understanding of its mechanism and for the development of inhibitors. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Conditions | Reference |
| ATP Hydrolysis Kinetics | |||
| Km for ATP | 0.19 ± 0.05 mM | LolCDE reconstituted in nanodiscs | [9] |
| Vmax | 242.8 ± 15.3 mol Pi/min/mol protein | LolCDE reconstituted in nanodiscs | [9] |
| Lipoprotein Binding | |||
| Binding Affinity (Kd) | High affinity (specific value not reported) | Purified LolCDE and lipoproteins | [1] |
| Stoichiometry | 1 lipoprotein molecule per LolCDE complex | Purified liganded LolCDE | [1] |
Experimental Protocols for Studying the LolCDE Complex
A variety of experimental techniques are employed to investigate the structure and function of the LolCDE complex. Below are detailed methodologies for key experiments.
Expression and Purification of the LolCDE Complex
A common method for obtaining purified LolCDE complex involves its overexpression in E. coli and subsequent purification using affinity chromatography.
Protocol:
-
Gene Cloning: The genes encoding LolC, LolD, and LolE are cloned into an expression vector, often with an affinity tag (e.g., His-tag or Strep-tag) on one of the subunits (e.g., LolD) for purification.
-
Overexpression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer (e.g., IPTG or arabinose).
-
Membrane Preparation: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed (e.g., by sonication or French press). The cell lysate is then ultracentrifuged to pellet the cell membranes containing the overexpressed LolCDE complex.
-
Solubilization: The membrane pellet is resuspended and the LolCDE complex is solubilized from the membrane using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Affinity Chromatography: The solubilized protein is loaded onto an affinity chromatography column (e.g., Ni-NTA or Strep-Tactin resin). The column is washed to remove non-specifically bound proteins.
-
Elution: The LolCDE complex is eluted from the column using a specific eluting agent (e.g., imidazole for His-tagged proteins or desthiobiotin for Strep-tagged proteins).
-
Size Exclusion Chromatography: For further purification and to ensure the complex is monodisperse, the eluted protein is often subjected to size exclusion chromatography.
In Vitro Lipoprotein Release Assay
This assay is used to directly measure the ability of the purified and reconstituted LolCDE complex to release lipoproteins from a membrane environment in an ATP-dependent manner.
Protocol:
-
Reconstitution of LolCDE: Purified LolCDE is reconstituted into proteoliposomes (liposomes containing the protein complex) or nanodiscs to mimic a native membrane environment.
-
Preparation of Lipoprotein Substrate: A purified lipoprotein (e.g., Lpp or Pal) is incorporated into separate liposomes or provided in a soluble form.
-
Release Reaction: The LolCDE-containing proteoliposomes/nanodiscs are incubated with the lipoprotein substrate and the periplasmic chaperone LolA. The reaction is initiated by the addition of ATP and Mg2+.
-
Separation of Components: After incubation, the reaction mixture is treated to separate the released lipoprotein-LolA complex from the proteoliposomes. This can be achieved by ultracentrifugation or by using tagged proteins and affinity purification.
-
Detection: The amount of released lipoprotein in the supernatant or bound to LolA is quantified by SDS-PAGE and Western blotting using an antibody specific to the lipoprotein.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the LolCDE complex, which is a direct measure of its enzymatic activity.
Protocol:
-
Reaction Setup: Purified LolCDE (in detergent or reconstituted in nanodiscs/proteoliposomes) is incubated in a reaction buffer containing ATP and Mg2+ at a defined temperature.
-
Time-course Measurement: Aliquots of the reaction are taken at different time points and the reaction is stopped (e.g., by adding SDS).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, which forms a colored complex with Pi that can be quantified spectrophotometrically at 620-650 nm[2][9][10].
-
Data Analysis: The rate of ATP hydrolysis is calculated from the linear phase of the time course. To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of ATP, and the data are fitted to the Michaelis-Menten equation[9].
Visualizing the LolCDE Pathway and Experimental Workflows
Diagrams are essential for visualizing the complex biological processes and experimental setups described in this guide.
Caption: The Lol pathway for lipoprotein transport in E. coli.
Caption: Experimental workflow for studying the LolCDE complex.
Conclusion and Future Directions
The LolCDE complex is a fascinating molecular machine that is essential for the survival of E. coli and other Gram-negative bacteria. Its intricate mechanism of lipoprotein recognition and ATP-dependent transport highlights the elegance of cellular transport systems. A thorough understanding of its function and structure is not only fundamental to bacterial physiology but also provides a solid foundation for the development of novel antibiotics that target the biogenesis of the bacterial outer membrane. Future research will likely focus on elucidating the precise molecular determinants of lipoprotein recognition and the dynamic conformational changes that drive the transport cycle in even greater detail. Furthermore, the discovery and characterization of new small molecule inhibitors of LolCDE will be a key area of investigation in the fight against antibiotic resistance.
References
- 1. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the LolCDE ABC Transporter: Structure, Components, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the initial and critical step in the localization of lipoproteins (Lol) to the outer membrane. This transporter recognizes and extracts triacylated lipoproteins from the inner membrane, a process fueled by ATP hydrolysis, and transfers them to the periplasmic chaperone, LolA. Given its vital role in bacterial physiology and viability, the LolCDE complex has emerged as a promising target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the structure, components, and mechanism of the LolCDE transporter, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Structure and Components of the LolCDE Complex
The LolCDE complex is a hetero-oligomeric ABC transporter embedded in the inner membrane of Gram-negative bacteria.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have revealed the intricate architecture of this molecular machine in various functional states, including the apo, lipoprotein-bound, and ATP-bound forms.[4][5][6][7][8][9][10]
The complex is composed of three distinct proteins: LolC , LolD , and LolE .[2][11]
-
LolC and LolE : These are the transmembrane subunits, each containing four transmembrane helices and a significant periplasmic domain.[6][12] Despite sharing structural homology, they have distinct functional roles.[12] LolE has been identified as the primary binding site for the lipoprotein substrate, while LolC is crucial for recruiting the periplasmic chaperone LolA.[12][13] Together, their transmembrane domains form a V-shaped cavity that accommodates the acyl chains of the lipoprotein.[4][7]
-
LolD : This subunit is the nucleotide-binding domain (NBD), or the ATPase, of the complex.[1][3] Two copies of LolD associate with the cytoplasmic face of the LolC/E heterodimer.[2][3][4] LolD contains the highly conserved Walker A and B motifs, which are essential for ATP binding and hydrolysis, the energy source for lipoprotein transport.[14]
The stoichiometry of the functional LolCDE complex is LolC1:LolD2:LolE1 .[2][15]
Table 1: Subunit Composition and Function of the LolCDE Complex
| Subunit | Location | Key Features | Primary Function |
| LolC | Inner Membrane | Transmembrane helices, Periplasmic domain with a β-hairpin "Hook" and a "Pad" | Recruits the periplasmic chaperone LolA.[12] |
| LolD | Cytoplasm | Two copies, Walker A and B motifs | Binds and hydrolyzes ATP to power lipoprotein transport.[1][3] |
| LolE | Inner Membrane | Transmembrane helices, Periplasmic domain | Primary binding site for the lipoprotein substrate.[12][13] |
The Lipoprotein Transport Cycle of LolCDE
The transport of lipoproteins by LolCDE is a dynamic process involving a series of conformational changes driven by substrate binding and ATP hydrolysis. The cycle can be summarized in the following key steps:
-
Lipoprotein Binding : An outer membrane-destined lipoprotein, anchored in the inner membrane, first binds to the LolCDE complex in its apo, outward-facing conformation.[5][16] The three acyl chains of the lipoprotein insert into the hydrophobic V-shaped cavity formed by the transmembrane domains of LolC and LolE.[4][7] This binding is independent of ATP.[5]
-
LolA Recruitment : The periplasmic chaperone LolA is recruited to the complex through an interaction with the periplasmic domain of LolC.[16]
-
ATP Binding and Conformational Change : The binding of ATP to the LolD subunits induces a significant conformational change in the complex.[1][16] The two LolD subunits dimerize, leading to a closure of the transmembrane cavity. This movement expels the bound lipoprotein from the inner membrane into the periplasmic space.[16]
-
ATP Hydrolysis and Reset : The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by LolD resets the LolCDE transporter back to its initial, relaxed conformation, ready for the next cycle of lipoprotein transport.[12][16]
Diagram 1: The LolCDE Lipoprotein Transport Cycle
Caption: A simplified workflow of the LolCDE-mediated lipoprotein transport cycle.
Quantitative Data
Quantitative analysis of the LolCDE transporter's activity is crucial for understanding its mechanism and for the development of inhibitors. The following table summarizes key quantitative parameters reported in the literature.
Table 2: Quantitative Parameters of the LolCDE Transporter
| Parameter | Value | Conditions | Reference |
| ATPase Activity | Stimulated by the presence of LolA. | In vitro ATPase assay. | [6] |
| Substrate Binding | A single molecule of lipoprotein binds per LolCDE complex. | Purified ligand-bound LolCDE. | [1] |
| Inhibitor G0507 Effect | Stimulates ATPase activity in wild-type LolCDE. | In vitro ATPase assay with varying concentrations of G0507. | [17] |
Note: Specific kinetic values such as Km and Vmax for ATP hydrolysis are often dependent on the experimental setup (e.g., detergent vs. liposome reconstitution) and are not consistently reported across all studies.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the LolCDE complex.
Expression and Purification of the LolCDE Complex
A common method for obtaining purified LolCDE complex involves overexpression in E. coli followed by affinity chromatography.[5][18]
Protocol Overview:
-
Gene Cloning : The genes encoding lolC, lolD, and lolE are cloned into suitable expression vectors. Often, a tag (e.g., His-tag, Strep-tag) is added to one of the subunits (e.g., LolD) to facilitate purification.[5][18]
-
Overexpression : The expression plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer such as L-arabinose.[5]
-
Membrane Preparation : Cells are harvested and lysed. The total cell membranes containing the overexpressed LolCDE complex are isolated by ultracentrifugation.[5]
-
Solubilization : The membrane-embedded LolCDE complex is solubilized from the membrane fraction using a mild detergent such as n-dodecyl-β-D-maltoside (DDM).[5]
-
Affinity Chromatography : The solubilized protein is purified using affinity chromatography based on the tag introduced in step 1 (e.g., Ni-NTA for His-tagged protein or Strep-Tactin for Strep-tagged protein).[5]
-
Size-Exclusion Chromatography : As a final purification step, size-exclusion chromatography is often performed to obtain a homogenous preparation of the LolCDE complex.
Diagram 2: Experimental Workflow for LolCDE Purification
Caption: A standard workflow for the expression and purification of the LolCDE complex.
ATPase Activity Assay
The ATPase activity of the LolCDE complex is a measure of its function and can be determined by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol Overview:
-
Reaction Setup : Purified LolCDE (often reconstituted into liposomes or nanodiscs) is incubated in a reaction buffer containing ATP and MgCl2 at a specific temperature.[5][6]
-
Incubation : The reaction is allowed to proceed for a defined period.
-
Quenching : The reaction is stopped, typically by the addition of a reagent that denatures the enzyme.
-
Phosphate Detection : The amount of released Pi is measured. A common method is the malachite green assay, where the formation of a complex between malachite green, molybdate, and free orthophosphate results in a colored product that can be quantified spectrophotometrically.[3]
In Vitro Lipoprotein Release Assay
This assay is used to directly measure the ability of LolCDE to release lipoproteins from a membrane environment.
Protocol Overview:
-
Proteoliposome Preparation : Donor proteoliposomes are prepared containing the lipoprotein substrate and reconstituted LolCDE.
-
Acceptor Preparation : Acceptor molecules, typically the periplasmic chaperone LolA, are prepared.
-
Release Reaction : The donor proteoliposomes are mixed with LolA in the presence of ATP and Mg2+.[2]
-
Separation : The reaction mixture is centrifuged to separate the proteoliposomes (containing unreleased lipoprotein) from the supernatant (containing the LolA-lipoprotein complex).
-
Analysis : The amount of lipoprotein in the supernatant is quantified, usually by SDS-PAGE and immunoblotting, to determine the extent of release.[2]
Photo-crosslinking Assay
Photo-crosslinking is a powerful technique to identify direct interactions between the LolCDE complex and its lipoprotein substrate or other interacting partners.[5][13]
Protocol Overview:
-
Incorporate Photo-activatable Amino Acid : A photo-activatable amino acid analogue (e.g., p-benzoyl-L-phenylalanine, pBpa) is incorporated into a specific site within the lipoprotein or a subunit of the LolCDE complex.[15]
-
Complex Formation : The modified protein is allowed to interact with its binding partner(s).
-
UV Irradiation : The sample is exposed to UV light, which activates the photo-reactive amino acid, causing it to form a covalent bond with nearby molecules.[15]
-
Analysis : The cross-linked products are analyzed by SDS-PAGE and immunoblotting to identify the interacting partners.[15]
Implications for Drug Development
The essential nature of the Lol pathway for the viability of most Gram-negative bacteria makes the LolCDE complex an attractive target for the development of new antibiotics.[19] Inhibitors of LolCDE would disrupt the proper localization of outer membrane lipoproteins, leading to a compromised outer membrane and ultimately cell death. Understanding the detailed structure and mechanism of LolCDE is paramount for the rational design of small molecule inhibitors that can specifically block its function. The experimental protocols outlined in this guide provide a framework for screening and characterizing potential LolCDE inhibitors.
Conclusion
The LolCDE ABC transporter is a sophisticated molecular machine that plays a central role in the biogenesis of the outer membrane in Gram-negative bacteria. This guide has provided a detailed overview of its structure, the function of its components, and the dynamic mechanism of lipoprotein transport. The accompanying quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers and drug development professionals seeking to further elucidate the function of this essential transporter and to exploit it as a novel antibacterial target.
References
- 1. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete reconstitution of an ATP-binding cassette transporter LolCDE complex from separately isolated subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. EMDB-11883: LolCDE apo structure - Yorodumi [pdbj.org]
- 12. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional differentiation of structurally similar membrane subunits of the ABC transporter LolCDE complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Gatekeepers of the Gram-Negative Envelope: A Technical Guide to Lipoprotein Recognition by the LolCDE Complex
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the intricate mechanism of lipoprotein recognition and transport by the LolCDE complex in Gram-negative bacteria. This guide provides a detailed examination of the structural and functional data, experimental methodologies, and the dynamic process of lipoprotein trafficking, a critical pathway for bacterial viability and pathogenesis.
The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, plays an essential role in sorting and transporting lipoproteins to the outer membrane.[1][2][3] Disrupting this pathway is a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative bacteria. This guide synthesizes findings from recent high-impact studies, presenting a cohesive and detailed overview of the current state of knowledge.
Core Mechanism of Lipoprotein Recognition and Transport
The transport of lipoproteins by the LolCDE complex is a highly regulated, multi-step process fueled by ATP hydrolysis. The complex is a hetero-oligomer composed of two transmembrane subunits, LolC and LolE, and two cytoplasmic ATPase subunits, LolD.[4] LolC and LolE form a central cavity within the inner membrane that serves as the lipoprotein binding and translocation channel.
Lipoprotein recognition is a highly specific process primarily mediated by the N-terminal lipid moiety of the lipoprotein. Key recognition features include:
-
Triacyl Chains: The three fatty acid chains of a mature lipoprotein are essential for recognition and binding within a hydrophobic cavity formed by transmembrane helices of LolC and LolE.[4][5]
-
N-terminal Unstructured Linker: The unstructured linker at the N-terminus of the lipoprotein is crucial for efficient binding. It needs to be long enough to allow the triacyl chains to insert into the binding cavity while the bulk of the lipoprotein remains in the periplasm.[6][7]
-
The "+2 Rule": The LolCDE complex distinguishes between inner and outer membrane-destined lipoproteins based on the residue at the +2 position relative to the acylated cysteine. An aspartate at this position typically signals for retention in the inner membrane (Lol avoidance signal).[8]
The transport cycle, elucidated through structural and biochemical studies, proceeds through several key conformational states:
-
Apo State: In the absence of a lipoprotein substrate, the LolCDE complex is in an open, outward-facing conformation, ready to accept a lipoprotein from the inner membrane.[1][9]
-
Lipoprotein Binding: A lipoprotein from the outer leaflet of the inner membrane laterally enters the central cavity of LolCDE. This binding is independent of ATP.[1][5]
-
ATP Binding and Power Stroke: The binding of ATP to the LolD subunits induces a significant conformational change, causing the dimerization of the nucleotide-binding domains. This movement is transmitted to the transmembrane domains, which close the cavity and expel the lipoprotein into the periplasm.[5]
-
Transfer to LolA: The ejected lipoprotein is captured by the periplasmic chaperone protein, LolA, which then traffics it across the periplasm to the outer membrane.[3][5]
-
ATP Hydrolysis and Reset: ATP hydrolysis resets the LolCDE complex back to its apo, inward-facing conformation, preparing it for another cycle of transport.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from structural and functional studies of the E. coli LolCDE complex.
Table 1: Cryo-EM Structures of the LolCDE Complex
| State | Lipoprotein Bound | Resolution (Å) | PDB Accession Code | EMDB Accession Code | Reference |
| Apo | No | 4.2 | 7V8M | EMD-31804 | [6] |
| Lipoprotein-bound (RcsF) | Yes | 3.5 | 7V8L | EMD-31803 | [6] |
| AMP-PNP-bound | No | 3.6 | 7V8I | EMD-31802 | [6] |
| Apo | No | 3.8 | 7ARH | EMD-11882 | [9] |
| Lipoprotein-bound (Lpp) | Yes | 3.5 | 7ARI | EMD-11883 | [9] |
| LolA-bound | No | 3.4 | 7ARJ | EMD-11884 | [9] |
| ADP-bound | No | 3.2 | 7ARK | EMD-11885 | [9] |
| AMP-PNP-bound | Yes (Lpp) | 3.3 | 7ARL | EMD-11886 | [9] |
| Nucleotide-free | Yes (Lpp) | 3.8 | 7D7C | EMD-22923 | [10] |
| Nucleotide-bound (ATPγS) | No | 3.5 | 7D7D | EMD-22924 | [10] |
Table 2: ATPase Activity of the LolCDE Complex
| Condition | ATPase Activity (nmol Pi/min/mg) | Reference |
| Purified LolCDE in detergent (DDM) | ~25 | [11] |
| LolCDE reconstituted in liposomes | ~60 | [11] |
| LolCDE in nanodiscs | Basal activity observed | [10] |
| LolCDE in nanodiscs + 0.1 mM Vanadate | Activity inhibited | [10] |
| LolCDE WT + 3.2 µM G0507 (inhibitor) | Stimulated activity | [12] |
| LolCDE Q258K + 3.2 µM G0507 (inhibitor) | No stimulation | [12] |
Visualizing the Mechanism and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate key processes related to LolCDE function.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 7. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
The LolCDE Pathway: An Evolutionarily Conserved Gateway for Lipoprotein Trafficking in Gram-Negative Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The vital role of lipoproteins in the structural integrity and function of the outer membrane in Gram-negative bacteria underscores the significance of the machinery responsible for their transport. The localization of lipoprotein (Lol) pathway, and specifically its inner membrane ABC transporter component, the LolCDE complex, represents a critical and highly conserved system for the trafficking of these essential molecules. This technical guide provides a comprehensive overview of the evolutionary conservation of the LolCDE pathway, detailing its core components, mechanism of action, and significance as a promising target for novel antimicrobial therapies.
Core Components and Evolutionary Conservation
The LolCDE complex is a hetero-trimeric ATP-binding cassette (ABC) transporter embedded in the inner membrane of Gram-negative bacteria. It is comprised of three essential proteins: LolC and LolE, which are the transmembrane domains (TMDs), and LolD, the nucleotide-binding domain (NBD) responsible for ATP hydrolysis.[1][2] While LolC and LolE are structurally similar, each containing four transmembrane helices and a large periplasmic domain, they are functionally distinct.[3] LolE is primarily involved in recognizing and binding the lipoprotein substrate, while LolC plays a crucial role in recruiting the periplasmic chaperone LolA.[3] The entire Lol pathway, including LolCDE, is essential for the viability of many Gram-negative bacteria, as it ensures the proper localization of lipoproteins that are critical for outer membrane biogenesis and stability.[1][4]
The evolutionary conservation of the LolCDE pathway is evident from the widespread presence of its protein components across various species of Gram-negative bacteria. While the overall architecture and function are conserved, variations in the components exist. For instance, in many Proteobacteria, the heterodimeric LolCE transmembrane complex is replaced by a homodimer of a hybrid protein called LolF.[4]
To quantitatively assess the conservation of the core LolCDE components, a sequence homology analysis was performed on the protein sequences from a selection of representative Gammaproteobacteria. The percentage identity of LolC, LolD, and LolE proteins relative to Escherichia coli K-12 is summarized in the table below.
| Organism | LolC (% Identity to E. coli) | LolD (% Identity to E. coli) | LolE (% Identity to E. coli) |
| Salmonella enterica | 91% | 96% | 88% |
| Yersinia pestis | 75% | 89% | 71% |
| Vibrio cholerae | 65% | 82% | 58% |
| Pseudomonas aeruginosa | 45% | 65% | 42% |
| Haemophilus influenzae | 58% | 75% | 51% |
The Lipoprotein Transport Cycle: A Step-by-Step Mechanism
The transport of lipoproteins from the inner to the outer membrane via the LolCDE pathway is a dynamic, multi-step process fueled by the hydrolysis of ATP. The cycle can be broken down into the following key stages:
-
Lipoprotein Recognition and Binding: Outer membrane-destined lipoproteins, which are anchored in the inner membrane, are recognized and bound by the LolCDE complex. This recognition is primarily mediated by the N-terminal lipid moiety of the lipoprotein.[5]
-
Recruitment of LolA: The periplasmic chaperone LolA is recruited to the complex through an interaction with the periplasmic domain of LolC.[2][3]
-
ATP-Powered Translocation: The binding of ATP to the LolD subunits induces a conformational change in the LolCDE complex. This change facilitates the extraction of the lipoprotein from the inner membrane.[6][7]
-
Lipoprotein Transfer to LolA: The extracted lipoprotein is then transferred to the chaperone LolA.[6][7]
-
Release and Reset: Following ATP hydrolysis, the LolCDE complex resets to its initial conformation, releasing the LolA-lipoprotein complex into the periplasm and preparing for another cycle of transport.[6]
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of LolCDE Allows Deletion of the Escherichia coli Gene Encoding Apolipoprotein N-Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteoliposome-based in vitro transport assays [bio-protocol.org]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
LolCDE: A Promising Target for Novel Antibiotics Against Gram-Negative Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
November 20, 2025
Abstract
The emergence of multidrug-resistant Gram-negative bacteria constitutes a severe threat to global health, urgently demanding the discovery of novel antibiotic targets and therapeutic agents. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the localization of lipoproteins to the outer membrane of Gram-negative bacteria, has emerged as a compelling and largely unexploited target. This technical guide provides a comprehensive overview of the LolCDE complex, including its structure, function, and mechanism of action. It further delves into its validation as a druggable target, summarizes known inhibitors, and provides detailed experimental protocols for its study, catering to researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of the Lipoprotein Transport (Lol) Pathway
In Gram-negative bacteria, lipoproteins are vital for a myriad of cellular functions, including maintaining the structural integrity of the outer membrane, nutrient acquisition, and signal transduction.[1] These proteins are synthesized in the cytoplasm and are anchored to the inner membrane via a lipid moiety attached to their N-terminal cysteine. The localization of lipoproteins (Lol) pathway is a highly conserved and essential system responsible for trafficking these lipoproteins from the inner membrane to the outer membrane.[2][3]
The Lol pathway is initiated by the LolCDE complex, an inner membrane-embedded ABC transporter.[3][4] This complex recognizes and extracts lipoproteins destined for the outer membrane from the inner membrane in an ATP-dependent manner.[4][5] The lipoprotein is then transferred to a periplasmic chaperone, LolA, which shuttles it across the periplasm to the outer membrane receptor, LolB.[2][3] Finally, LolB facilitates the insertion of the lipoprotein into the outer membrane.[3] Given its indispensable role in bacterial viability, the LolCDE complex represents an attractive target for the development of new antibiotics.[6][7][8]
Structure and Function of the LolCDE Complex
The LolCDE complex is a hetero-oligomeric ABC transporter composed of three distinct proteins: LolC, LolD, and LolE.[9]
-
LolC and LolE: These are the transmembrane domains (TMDs) of the complex, each containing multiple transmembrane helices. They form a V-shaped cavity within the inner membrane that serves as the substrate-binding site for lipoproteins.[3][10] LolC and LolE are responsible for recognizing and binding to the lipid and N-terminal peptide moieties of the lipoproteins.[11][12]
-
LolD: This protein constitutes the nucleotide-binding domain (NBD) of the transporter and is located on the cytoplasmic side of the inner membrane.[9] LolD binds and hydrolyzes ATP, providing the energy required for the conformational changes that drive the extraction and transport of lipoproteins.[4][9] The complex contains two copies of the LolD subunit.[9]
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural dynamics of the LolCDE complex, revealing its conformational changes during the lipoprotein transport cycle.[3][5][13] These studies have captured the complex in various states, including apo (unbound), lipoprotein-bound, and ATP-bound forms, elucidating the molecular mechanism of lipoprotein sorting and transport.[3][13]
The LolCDE Signaling and Transport Pathway
The transport of lipoproteins by the LolCDE complex is a highly regulated and energy-dependent process. The following diagram illustrates the key steps in the Lol pathway.
LolCDE as a Druggable Antibiotic Target
The essentiality of the LolCDE complex for the viability of Gram-negative bacteria makes it an ideal target for novel antibiotics.[6][7] Inhibition of LolCDE disrupts the proper localization of lipoproteins, leading to a cascade of detrimental effects, including:
-
Compromised Outer Membrane Integrity: The mislocalization of lipoproteins weakens the outer membrane, making the bacteria more susceptible to other antibiotics and environmental stresses.[14]
-
Cellular Toxicity: The accumulation of unprocessed or mislocalized lipoproteins in the inner membrane can be toxic to the cell.[7]
-
Inhibition of Bacterial Growth: Ultimately, the disruption of the Lol pathway leads to the cessation of bacterial growth and cell death.[2]
The fact that the Lol pathway is unique to Gram-negative bacteria also offers the potential for developing narrow-spectrum antibiotics that would spare the host's beneficial gut microbiome.[15][16]
Known Inhibitors of the LolCDE Complex
Several classes of small molecules have been identified as inhibitors of the LolCDE complex, demonstrating the druggability of this target.
Pyridineimidazoles
The pyridineimidazoles were the first reported inhibitors of the LolCDE complex.[2] These compounds were discovered through high-throughput phenotypic screening and were shown to block the release of outer membrane-specific lipoproteins from the inner membrane.[2][17] Resistance to pyridineimidazoles maps to mutations in the lolC and lolE genes, providing strong evidence for their on-target activity.[2]
Pyrrolopyrimidinediones (G0507)
A novel pyrrolopyrimidinedione compound, designated G0507, was identified through a phenotypic screen for inhibitors of Escherichia coli growth that induce the extracytoplasmic σE stress response.[7][18][19] Genetic and biochemical studies confirmed that G0507 targets the LolCDE complex.[7][18] Interestingly, G0507 was found to bind to LolCDE and stimulate its ATPase activity, suggesting a unique mechanism of inhibition that may involve uncoupling ATP hydrolysis from lipoprotein transport.[7][18][20]
Lolamicin
Recently, a new antibiotic named lolamicin was developed that specifically targets the LolCDE complex.[15][21] Lolamicin has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative clinical isolates.[22] Notably, it has been shown to be effective in animal models of infection and spares the gut microbiome, highlighting the potential of targeting LolCDE for developing microbiome-sparing antibiotics.[15][21]
Quantitative Data on LolCDE Inhibitors
The following tables summarize the available quantitative data for known LolCDE inhibitors.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridineimidazole Compound 2
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli ΔtolC | 0.5 | [22] |
| Klebsiella pneumoniae | >64 | [22] |
| Pseudomonas aeruginosa | >64 | [22] |
| Acinetobacter baumannii | >64 | [22] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Pyrrolopyrimidinedione G0507
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli ΔtolC | 0.5 | [7] |
| Escherichia coli ΔtolC LolC(Q258K) | >64 | [7] |
| Escherichia coli ΔtolC LolD(P164S) | 32 | [7] |
| Escherichia coli ΔtolC LolE(L371P) | 16 | [7] |
Table 3: Effect of G0507 on LolCDE ATPase Activity
| Compound Concentration | Fold Change in ATPase Activity (WT LolCDE) | Fold Change in ATPase Activity (LolC(Q258K)DE) | Reference |
| 0.8 µM | ~1.5 | ~1.0 | [7] |
| 3.2 µM | ~2.0 | ~1.0 | [7] |
Experimental Methodologies
This section provides detailed protocols for key experiments used to study the LolCDE complex and its inhibitors.
Experimental Workflow for LolCDE Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing novel inhibitors of the LolCDE complex.
Protocol: LolA-Dependent Lipoprotein (Lpp) Release from Spheroplasts
This assay biochemically investigates the ability of a compound to inhibit the LolCDE-mediated release of lipoproteins from the inner membrane.[2][17]
Materials:
-
E. coli strain (e.g., ΔtolC)
-
Lysozyme
-
Sucrose solution
-
Purified His-tagged LolA protein
-
Test compounds dissolved in DMSO
-
SDS-PAGE gels
-
Immunoblotting reagents (anti-Lpp and anti-OmpA antibodies)
Procedure:
-
Spheroplast Preparation:
-
Grow E. coli cells to mid-log phase.
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a sucrose solution.
-
Add lysozyme and incubate to digest the peptidoglycan layer, forming spheroplasts.
-
Wash the spheroplasts to remove residual lysozyme.
-
-
Lipoprotein Release Assay:
-
Incubate the prepared spheroplasts with purified His-tagged LolA in the presence of the test compound or DMSO (vehicle control).
-
Incubate the reaction mixture at a specified temperature and time to allow for lipoprotein release.
-
-
Analysis:
-
Separate the reaction mixture components by centrifugation to pellet the spheroplasts.
-
Analyze the supernatant containing the released LolA-lipoprotein complexes by SDS-PAGE.
-
Perform immunoblotting using an anti-Lpp antibody to detect the amount of Lpp released to LolA.
-
Use an anti-OmpA antibody as a loading control, as OmpA is an outer membrane protein and its detection should be independent of LolA.
-
Expected Results:
An effective LolCDE inhibitor will reduce the amount of Lpp detected in the supernatant in the presence of LolA compared to the DMSO control.
Protocol: ATPase Activity Assay of Purified LolCDE
This assay measures the ATP hydrolysis activity of the purified LolCDE complex and can be used to determine if an inhibitor affects the enzymatic function of the LolD subunit.[1][7][23]
Materials:
-
Purified LolCDE complex (reconstituted in nanodiscs or proteoliposomes for stability)
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., Tris-HCl, NaCl)
-
Malachite green-based phosphate detection reagent
-
Test compounds
Procedure:
-
Reaction Setup:
-
Incubate a known concentration of purified LolCDE with the test compound at various concentrations for a defined period.
-
Initiate the ATPase reaction by adding ATP and MgCl₂.
-
Incubate the reaction at a constant temperature (e.g., room temperature or 37°C).
-
-
Phosphate Detection:
-
At specific time points, stop the reaction (e.g., by adding EDTA).
-
Add a malachite green-based reagent to the reaction mixture. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction and determine the ATPase activity (e.g., in nmol of phosphate released per minute per mg of protein).
-
Compare the ATPase activity in the presence of the inhibitor to the vehicle control to determine the effect of the compound.
-
Expected Results:
Inhibitors may either decrease the ATPase activity of LolCDE or, as in the case of G0507, stimulate it.
Conclusion and Future Directions
The LolCDE complex is a highly validated and promising target for the development of novel antibiotics against multidrug-resistant Gram-negative bacteria. Its essentiality, conservation, and unique presence in these pathogens offer a clear pathway for the discovery of narrow-spectrum therapeutics. The identification of multiple distinct inhibitor classes validates the druggability of this target.
Future research should focus on:
-
Structure-Based Drug Design: Leveraging the available high-resolution cryo-EM structures of LolCDE to design more potent and specific inhibitors.[3][5][13]
-
Overcoming Resistance: Understanding the mechanisms of resistance to current LolCDE inhibitors to guide the development of next-generation compounds that can evade these mechanisms.[2][7]
-
Exploring the LolA-LolCDE Interaction: Targeting the protein-protein interaction between LolA and LolCDE as an alternative inhibitory strategy.
-
Clinical Development: Advancing promising lead compounds, such as lolamicin, through preclinical and clinical development to address the urgent need for new Gram-negative antibiotics.[15]
The continued exploration of the LolCDE complex as an antibiotic target holds significant promise for replenishing our dwindling arsenal of effective treatments against Gram-negative infections.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liao lab reveals how bacterial lipoproteins are transported by the ATP-binding cassette (ABC) transporter LolCDE | Cell Biology [cellbio.hms.harvard.edu]
- 9. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. frontiersin.org [frontiersin.org]
- 16. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Subcellular Localization of LolC, LolD, and LolE Proteins: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the subcellular localization of the LolC, LolD, and LolE proteins, essential components of the lipoprotein transport machinery in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the bacterial cell envelope and potential antimicrobial targets.
Introduction
In Gram-negative bacteria, the proper localization of lipoproteins to the outer membrane is crucial for maintaining cell envelope integrity, nutrient acquisition, and pathogenesis. The Lol (Localization of lipoproteins) pathway is responsible for the transport of these lipoproteins from the inner membrane, where they are synthesized, to the outer membrane. The core of this transport system at the inner membrane is the ATP-binding cassette (ABC) transporter, the LolCDE complex. This complex is composed of three proteins: LolC, LolD, and LolE. Understanding the precise subcellular localization and abundance of these proteins is fundamental to elucidating their function and for the development of novel antibacterial agents that target this essential pathway.
Subcellular Localization of LolC, LolD, and LolE
The LolCDE complex is localized to the inner membrane of Gram-negative bacteria.[1] LolC and LolE are integral membrane proteins that form the transmembrane channel, while LolD is an ATPase that is associated with the cytoplasmic face of the inner membrane and powers the transport process.[2]
The stoichiometry of the functional LolCDE complex in Escherichia coli has been shown to be one copy of LolC, two copies of LolD, and one copy of LolE (LolC1:LolD2:LolE1) .[2] This complex works in concert to recognize and transport lipoproteins destined for the outer membrane.
Data Presentation: Quantitative Abundance of LolC, LolD, and LolE
Quantitative proteomics studies have provided insights into the abundance of the LolCDE components in Escherichia coli. The following table summarizes the estimated copy numbers per cell under specific growth conditions.
| Protein | Description | Subcellular Localization | Estimated Copy Number per Cell (Exponential growth in glucose minimal medium) |
| LolC | Inner membrane permease component of the LolCDE transporter | Inner Membrane | ~150 |
| LolD | Cytoplasmic ATPase component of the LolCDE transporter | Inner Membrane (Cytoplasmic face) | ~300 |
| LolE | Inner membrane permease component of the LolCDE transporter | Inner Membrane | ~150 |
Note: The copy numbers are estimations derived from comprehensive quantitative proteomics studies of the E. coli proteome and can vary depending on growth conditions.[3] The approximately 1:2:1 ratio of LolC:LolD:LolE is consistent with the known stoichiometry of the complex.[2]
Mandatory Visualization
The Lol Lipoprotein Transport Pathway
Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.
Experimental Workflow: Subcellular Fractionation
Caption: Workflow for subcellular fractionation of Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the subcellular localization and study the LolCDE complex.
Subcellular Fractionation of E. coli to Isolate Inner Membranes
This protocol is adapted from established methods for the separation of bacterial cell envelope components.[4][5]
Materials:
-
Luria-Bertani (LB) broth
-
Tris-HCl buffer (1 M, pH 7.5)
-
Sucrose
-
EDTA (0.5 M, pH 8.0)
-
Lysozyme (10 mg/mL in water)
-
MgCl2 (1 M)
-
DNase I and RNase A
-
Protease inhibitor cocktail
-
Sucrose solutions (e.g., 55%, 40%, 25% w/w in Tris-HCl)
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Sonicator
Procedure:
-
Cell Growth and Harvest:
-
Grow E. coli cells in LB broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a buffer such as 10 mM Tris-HCl, pH 7.5.
-
-
Periplasmic Extraction (Cold Osmotic Shock):
-
Resuspend the cell pellet in ice-cold 20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
Add lysozyme to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.
-
Collect spheroplasts by centrifugation at 8,000 x g for 20 minutes at 4°C. The supernatant contains the periplasmic fraction.
-
-
Spheroplast Lysis:
-
Resuspend the spheroplast pellet in ice-cold 10 mM Tris-HCl, pH 7.5, containing DNase I, RNase A, and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice. Use short bursts to avoid overheating.
-
-
Separation of Cytoplasm and Total Membranes:
-
Remove unbroken cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C.
-
The supernatant contains the cytoplasmic fraction. The pellet contains the total membranes.
-
-
Inner and Outer Membrane Separation:
-
Carefully resuspend the total membrane pellet in 25% sucrose, 5 mM EDTA, pH 7.5.
-
Layer the resuspended membranes onto a discontinuous sucrose gradient (e.g., layers of 55%, 40% sucrose).
-
Centrifuge at 200,000 x g for 16-20 hours at 4°C.
-
The inner membrane will form a band at the interface of the lower sucrose concentrations, while the outer membrane will pellet at the bottom.
-
Carefully collect the inner membrane fraction.
-
Immunofluorescence Microscopy of Inner Membrane Proteins in E. coli
This protocol provides a general framework for the immunolocalization of inner membrane proteins.[6][7][8]
Materials:
-
Poly-L-lysine coated coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or lysozyme treatment)
-
Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin - BSA)
-
Primary antibody specific to LolC, LolD, or LolE
-
Fluorophore-conjugated secondary antibody
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow E. coli cells to early or mid-log phase.
-
Adhere the cells to poly-L-lysine coated coverslips.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
To allow antibodies to access the inner membrane, permeabilize the cell envelope. This can be achieved by incubation with 0.1% Triton X-100 in PBS for 10 minutes, or by a brief treatment with lysozyme.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target protein (LolC, D, or E) in blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nucleoid with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Membrane Complex Analysis
BN-PAGE is a technique used to separate protein complexes in their native state.[9][10][11]
Materials:
-
Isolated inner membrane fraction
-
Solubilization buffer (e.g., 50 mM Bis-Tris, 500 mM 6-aminocaproic acid, pH 7.0)
-
Detergent (e.g., n-dodecyl-β-D-maltoside - DDM)
-
Coomassie Brilliant Blue G-250
-
BN-PAGE gel solutions (acrylamide/bis-acrylamide, buffers)
-
Electrophoresis apparatus
Procedure:
-
Sample Preparation:
-
Resuspend the isolated inner membrane fraction in a buffer.
-
Solubilize the membrane protein complexes by adding a mild non-ionic detergent like DDM and incubating on ice.
-
Centrifuge to remove insoluble material.
-
-
BN-PAGE:
-
Add Coomassie G-250 to the supernatant containing the solubilized complexes. The Coomassie dye binds to the proteins, imparting a negative charge without denaturation.
-
Load the samples onto a native polyacrylamide gradient gel.
-
Run the electrophoresis at 4°C. The complexes will separate based on their size.
-
-
Analysis:
-
The separated complexes can be visualized by Coomassie staining.
-
For identification of the components of a specific complex, the lane from the BN-PAGE can be excised and run on a second-dimension SDS-PAGE.
-
The spots from the 2D gel can then be identified by mass spectrometry or Western blotting.
-
Conclusion
The LolC, LolD, and LolE proteins form a vital ABC transporter complex, LolCDE, which is firmly embedded in the inner membrane of Gram-negative bacteria. Quantitative analyses indicate a specific stoichiometry of these proteins within the complex. The experimental protocols detailed in this guide provide a foundation for the investigation of the subcellular localization and interactions of these and other bacterial membrane proteins. A thorough understanding of the LolCDE complex is critical for the development of novel therapeutics targeting the essential process of lipoprotein transport.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The quantitative and condition-dependent Escherichia coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A robust fractionation method for protein subcellular localization studies in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. ibidi.com [ibidi.com]
- 8. cusabio.com [cusabio.com]
- 9. Blue Native PAGE Analysis of Bacterial Secretion Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Blue Native PAGE Analysis of Bacterial Secretion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of membrane protein complexes by blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryo-EM Structures of the LolCDE Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cryogenic electron microscopy (cryo-EM) structures of the Escherichia coli LolCDE complex, a critical ATP-binding cassette (ABC) transporter responsible for the localization of lipoproteins (Lol) to the outer membrane of Gram-negative bacteria. Understanding the structure and function of LolCDE is paramount for the development of novel antibiotics targeting this essential pathway.[1] The Lol system is a key player in bacterial envelope biogenesis and host-microbe interactions.[1][2] The LolCDE complex, in particular, initiates the transport process by selectively extracting lipoproteins from the inner membrane and transferring them to the periplasmic chaperone, LolA.[1][3]
I. Quantitative Data Summary
Recent cryo-EM studies have successfully captured high-resolution snapshots of the LolCDE complex in various functional states, providing unprecedented insights into its mechanism. These states include the apo (ligand-free) form, a lipoprotein-bound intermediate, and an ATP-analog-bound state mimicking a pre-transport conformation.[1][2][4] The resolutions achieved for these structures allow for detailed atomic modeling of this complex machinery.[1][2]
Table 1: Cryo-EM Structural Data for E. coli LolCDE
| State | Lipoprotein | Nucleotide | Resolution (Å) | EMDB ID | PDB ID | Reference |
| Apo | None | None | 4.2 | EMD-31804 | 7V8M | Bei et al., 2022[1] |
| Lipoprotein-bound | RcsF | None | 3.5 | EMD-31803 | 7V8L | Bei et al., 2022[1] |
| ATP Analog-bound | None | AMP-PNP | 4.0 | EMD-31802 | 7V8I | Bei et al., 2022[1][5] |
| Apo | None | None | 3.8 | EMD-11883 | 7ARI | Tang et al., 2021[4][6] |
| Lipoprotein-bound | Lpp | None | 3.6 | EMD-11884 | 7ARH | Tang et al., 2021[6] |
| ATP Analog-bound | Lpp | AMP-PNP | 3.2 | EMD-11886 | 7ARJ | Tang et al., 2021[4] |
| ADP-bound | None | ADP | 3.8 | EMD-11887 | 7ARK | Tang et al., 2021[4][6] |
| LolA-bound | None | None | 3.7 | EMD-11888 | 7ARL | Tang et al., 2021[4][6] |
II. Experimental Protocols
The determination of the LolCDE structures involved a series of sophisticated biochemical and biophysical techniques. Below are the detailed methodologies for the key experiments.
Protein Expression, Purification, and Reconstitution
-
Expression: The E. coli LolCDE proteins were overexpressed in E. coli BL21 (DE3) cells.[3]
-
Purification: The complex was extracted from the cell membrane using detergents such as dodecyl maltoside (DDM).[3] Affinity chromatography was then employed for purification.
-
Reconstitution: For structural and functional studies, the purified LolCDE complex was reconstituted into nanodiscs, which provide a native-like lipid bilayer environment.[3] The membrane scaffold protein MSP1D1 was used for the nanodisc assembly.[7]
Cryo-EM Data Acquisition and Processing
-
Grid Preparation: The reconstituted LolCDE sample was applied to glow-discharged cryo-EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane.
-
Data Collection: Automated data collection was performed on a high-end transmission electron microscope, such as a Titan Krios, equipped with a direct electron detector.
-
Image Processing: The collected movie frames were subjected to motion correction and dose-weighting. Following this, particle picking, 2D classification to remove junk particles, and multiple rounds of 3D classification and refinement were carried out to obtain the final high-resolution 3D density maps.[1]
Functional Assays
-
Photo-crosslinking: To validate the interactions between LolCDE and its lipoprotein substrate, a photo-activatable unnatural amino acid, p-benzoyl-L-phenylalanine (pBPA), was incorporated into specific sites of LolC or LolA.[3][5] Upon UV irradiation, covalent crosslinks were formed between the interacting partners, which were then analyzed by SDS-PAGE and immunoblotting.[3][5]
-
ATPase Activity Assay: The ATP hydrolysis activity of LolCDE was measured to assess its functional competence. The assay typically involves incubating the reconstituted LolCDE with ATP and measuring the amount of inorganic phosphate released over time. The activity was tested in the presence and absence of lipoproteins and LolA to understand how these components modulate the ATPase cycle.[3][8]
III. Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in LolCDE function and its structural determination.
Caption: The bacterial lipoprotein localization (Lol) pathway.
Caption: Experimental workflow for LolCDE cryo-EM structure determination.
Caption: Proposed lipoprotein transport cycle by the LolCDE complex.
IV. Mechanism and Drug Development Implications
The collective structural data reveals a dynamic mechanism for lipoprotein transport. The apo-state of LolCDE presents an outward-facing V-shaped cavity within the transmembrane domains (TMDs) of LolC and LolE.[5] A lipoprotein substrate can laterally enter this cavity from the inner membrane.[3] Subsequent binding of ATP to the nucleotide-binding domains (NBDs) located in the cytoplasm induces a large conformational change.[3] This change involves the dimerization of the two LolD subunits and a closure of the V-shaped cavity, which effectively pushes the bound lipoprotein out of the cavity for transfer to LolA.[3][5] ATP hydrolysis then resets the transporter to its apo state, ready for the next cycle.[3]
The essential nature of the Lol pathway in most Gram-negative bacteria makes LolCDE a promising target for the development of new antibiotics.[9] The detailed structural information provides a blueprint for the rational design of small-molecule inhibitors that could block the lipoprotein binding site or prevent the conformational changes necessary for transport.[9][4] Recently, novel antibiotics like lolamicin have been developed that specifically target the LolCDE complex, demonstrating the therapeutic potential of inhibiting this pathway.[10][11] These inhibitors represent a new class of antimicrobials that could be effective against multidrug-resistant infections.[4]
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Methodological & Application
Purifying the LolCDE Protein Complex for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the expression, purification, and reconstitution of the Escherichia coli ATP-binding cassette (ABC) transporter, the LolCDE complex, for use in in vitro functional and structural assays. The LolCDE complex is an essential inner membrane protein responsible for the first step in lipoprotein trafficking to the outer membrane of Gram-negative bacteria, making it a critical target for the development of novel antibiotics.[1][2][3]
Introduction to the Lol Pathway
In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and anchored to the inner membrane.[4] The Lol (Localization of lipoprotein) pathway facilitates the transport of specific lipoproteins to the outer membrane.[2][5] This process is initiated by the LolCDE complex, which utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transfer them to a periplasmic chaperone, LolA.[3][6][7] The soluble LolA-lipoprotein complex then shuttles across the periplasm to the outer membrane, where the lipoprotein is inserted by the receptor LolB.[2][5] Given its essential role, inhibiting LolCDE function is a promising strategy for novel antibacterial therapies.[1]
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with purified and reconstituted LolCDE complex, crucial for assessing the quality and activity of the preparation.
| Parameter | Value | Condition / Method | Reference |
| Purity | >95% | SDS-PAGE with Coomassie staining after SEC | [2][8] |
| ATPase Activity (Vmax) | 242.8 ± 15.3 nmol/min/mg | Reconstituted in POPG Nanodiscs | [1] |
| ATPase Activity (Km) | 0.19 ± 0.05 mM | Reconstituted in POPG Nanodiscs | [1] |
| Activity Comparison | ~2.7-fold higher in nanodiscs vs. DDM | Malachite Green Phosphate Assay | [1] |
| Stoichiometry | 1 Lipoprotein per LolCDE complex | Purified ligand-bound complex | [9] |
Experimental Protocols
This section details the methodology for the expression, purification, and reconstitution of the LolCDE complex.
Protocol 1: Cloning and Expression of LolCDE
-
Vector Construction :
-
The genes encoding E. coli LolC, LolD, and LolE are amplified from genomic DNA.[2][10]
-
The genes are cloned into a suitable expression vector system. For co-expression, vectors like pBAD22 or Duet vectors (e.g., pCDF-Duet-1 and pRSF-Duet-1) can be utilized.[2][8]
-
An affinity tag, such as a C-terminal Strep-tag II or an octahistidine tag, is typically fused to one of the subunits (e.g., LolD or LolE) to facilitate purification.[2][8]
-
-
Transformation and Culture Growth :
-
Protein Expression Induction :
Protocol 2: Purification of the LolCDE Complex
-
Cell Harvest and Lysis :
-
Membrane Fraction Isolation :
-
The cell lysate is centrifuged at low speed to remove unlysed cells and debris.
-
The supernatant is then ultracentrifuged (e.g., >100,000 x g for 1 hour) to pellet the cell membranes.
-
-
Solubilization :
-
The membrane pellet is resuspended in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) containing a mild non-ionic detergent. n-Dodecyl-β-D-maltoside (DDM) at a final concentration of 1% (w/v) is commonly used.[2]
-
The mixture is stirred gently at 4°C for 1-2 hours to solubilize membrane proteins.
-
Insoluble material is removed by ultracentrifugation.
-
-
Affinity Chromatography :
-
The solubilized supernatant is loaded onto an affinity chromatography column corresponding to the tag used (e.g., Strep-Tactin resin for Strep-tag or Ni-NTA resin for His-tag).[2]
-
The column is washed extensively with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 3% glycerol, 0.05% DDM) to remove non-specifically bound proteins.[2]
-
The LolCDE complex is eluted using a competitive eluent (e.g., 2.5 mM d-Desthiobiotin for Strep-tag or imidazole for His-tag).[2]
-
-
Size Exclusion Chromatography (SEC) :
-
The eluted fractions containing LolCDE are pooled, concentrated, and loaded onto a size exclusion chromatography column (e.g., Superose 6 or Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% DDM).[2]
-
This step separates the LolCDE complex from aggregates and other contaminants, yielding a highly pure and homogeneous preparation.[8]
-
Fractions corresponding to the LolCDE complex are collected and analyzed for purity by SDS-PAGE.
-
Protocol 3: Reconstitution into Nanodiscs for In Vitro Assays
For many functional and structural studies, reconstituting the purified LolCDE complex into a lipid bilayer environment is essential.
-
Lipid Preparation :
-
Reconstitution Mixture :
-
The purified LolCDE complex, Membrane Scaffold Protein (MSP, e.g., MSP1D1), and solubilized lipids are mixed at a specific molar ratio (e.g., 1:2.4:80 for LolCDE:MSP:POPG).[2]
-
The mixture is incubated at 4°C for 30-60 minutes.
-
-
Detergent Removal :
-
Purification of Reconstituted Complex :
Protocol 4: In Vitro ATPase Activity Assay
-
Assay Principle : The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Malachite Green Phosphate Assay is a common colorimetric method.[2]
-
Reaction Mixture : A typical reaction contains the reconstituted LolCDE complex (e.g., 0.2 µM) in an assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl) with 2-4 mM MgCl₂.[2][10]
-
Initiation : The reaction is initiated by adding ATP (e.g., 2-4 mM).
-
Incubation : The reaction is incubated at room temperature or 37°C for a set time (e.g., 15 minutes).[2]
-
Detection : The reaction is stopped, and the Malachite Green reagent is added. The absorbance is measured at ~620-650 nm, and the amount of Pi released is calculated from a standard curve.
Experimental Workflow Visualization
Caption: Workflow for LolCDE purification and reconstitution.
References
- 1. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Genetic analysis reveals a robust and hierarchical recruitment of the LolA chaperone to the LolCDE lipoprotein transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of LolCDE Allows Deletion of the Escherichia coli Gene Encoding Apolipoprotein N-Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Expression and Reconstitution of the LolCDE Complex in Nanodiscs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The LolCDE complex is an ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria. It plays a crucial role in the transport of lipoproteins from the inner membrane to the outer membrane, a process essential for bacterial viability and pathogenesis.[1][2][3] The study of LolCDE's structure and function is therefore of significant interest for the development of novel antibiotics.[1] Nanodisc technology provides a native-like lipid environment for membrane proteins, enabling their structural and functional characterization in a soluble, detergent-free system.[4][5][6] These application notes provide a detailed protocol for the expression, purification, and reconstitution of the E. coli LolCDE complex into nanodiscs.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful expression and reconstitution of the LolCDE complex.
| Parameter | Value | Reference |
| Expression System | ||
| Host Strain | E. coli BL21 (DE3) | [7] |
| Expression Vector | pBAD22-LolCDE (with C-terminal Strep-tag II on LolD) | [7] |
| Inducer | 0.05% (w/v) L-arabinose | [7] |
| Expression Temperature | 18°C | [7] |
| Expression Duration | 14 hours | [7] |
| Purification | ||
| Solubilization Detergent | Dodecyl maltoside (DDM) | [7] |
| Affinity Tag | C-terminal Strep-tag II on LolD | [7] |
| Nanodisc Reconstitution | ||
| Membrane Scaffold Protein (MSP) | MSP1D1 | [7] |
| Lipid Composition | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) | [7] |
| Molar Ratio (LolCDE:MSP1D1:POPG) | 1:2.4:80 | [7] |
| Detergent Removal | Bio-Beads SM2 | [7] |
Experimental Protocols
Cloning and Expression of LolCDE
This protocol describes the construction of the expression vector and the subsequent overexpression of the LolCDE complex in E. coli.
1.1. Plasmid Construction:
-
Amplify the lolC, lolD, and lolE genes from E. coli K-12 MG1655 genomic DNA using PCR.[7]
-
Incorporate appropriate restriction sites for sequential ligation into the pBAD22 vector.
-
Design the construct to include a C-terminal Strep-tag II on the LolD subunit for affinity purification.[7]
-
Ligate the three gene fragments into the pBAD22 vector to generate the pBAD22-LolCDE plasmid.[7]
-
Transform the resulting plasmid into E. coli BL21 (DE3) cells for expression.[7]
1.2. Overexpression:
-
Grow the transformed E. coli BL21 (DE3) cells at 37°C in Luria broth (LB) medium supplemented with 100 µg/ml ampicillin until the optical density at 600 nm (OD600) reaches 1.0.[7]
-
Induce protein expression by adding L-arabinose to a final concentration of 0.05% (w/v).[7]
-
Incubate the culture at 18°C for 14 hours with shaking.[7]
-
Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[7]
-
Resuspend the cell pellet in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.[7]
Purification of the LolCDE Complex
This section details the solubilization and purification of the LolCDE complex from the cell membrane.
2.1. Membrane Preparation and Solubilization:
-
Lyse the resuspended cells using a high-pressure homogenizer.
-
Remove cell debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a buffer containing a suitable detergent, such as dodecyl maltoside (DDM), to solubilize the membrane proteins.[7]
2.2. Affinity and Size-Exclusion Chromatography:
-
Load the solubilized membrane fraction onto a Strep-Tactin affinity column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the LolCDE complex using a buffer containing desthiobiotin.
-
Further purify the eluted complex by size-exclusion chromatography to separate the LolCDE complex from aggregates and other contaminants.[7]
-
Analyze the purified protein by SDS-PAGE to confirm the presence and purity of LolC, LolD, and LolE subunits.[7]
Reconstitution of LolCDE in Nanodiscs
This protocol outlines the self-assembly of the purified LolCDE complex into nanodiscs.[4]
3.1. Preparation of Components:
-
Prepare a thin film of POPG lipids by drying chloroform-solubilized lipids under a stream of nitrogen.[7]
-
Hydrate the lipid film and resuspend to a concentration of 25 mM in a buffer containing 250 mM sodium cholate.[7]
-
Purify the Membrane Scaffold Protein (MSP1D1) according to standard protocols.
3.2. Nanodisc Assembly:
-
Mix the purified LolCDE complex, MSP1D1, and solubilized POPG lipids in a molar ratio of 1:2.4:80 in a buffer containing 15 mM sodium cholate.[7]
-
Incubate the mixture for 30 minutes at 4°C.[7]
-
Initiate nanodisc self-assembly by removing the detergent. Add 0.8 mg/ml of Bio-Beads SM2 and incubate overnight at 4°C with gentle rocking.[7][8]
3.3. Purification of LolCDE-Nanodiscs:
-
Remove the Bio-Beads by sedimentation.[8]
-
Purify the reconstituted LolCDE-nanodiscs from empty nanodiscs and protein aggregates using size-exclusion chromatography.[7][8]
-
Analyze the fractions by SDS-PAGE and native gel electrophoresis to confirm the successful incorporation of the LolCDE complex into nanodiscs.[4][7]
Visualizations
Lol Pathway for Lipoprotein Transport in Gram-Negative Bacteria
Caption: The Lol pathway for lipoprotein transport from the inner to the outer membrane.
Experimental Workflow for LolCDE-Nanodisc Preparation
Caption: Workflow for expression, purification, and reconstitution of LolCDE in nanodiscs.
References
- 1. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A step-by-step method for the reconstitution of an ABC transporter into nanodisc lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Reconstitution of an ABC Transporter in Nanodiscs for use in Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional reconstitution of an ABC transporter in nanodiscs for use in electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Assaying the ATPase Activity of the LolCDE Transporter: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the crucial final step of lipoprotein trafficking from the inner to the outer membrane. This process is vital for bacterial viability, making the LolCDE transporter an attractive target for the development of novel antibiotics. The energy required for the extraction of lipoproteins from the inner membrane is derived from the hydrolysis of ATP by the LolD subunits of the complex. Therefore, assaying the ATPase activity of LolCDE is fundamental to understanding its mechanism of action and for screening potential inhibitors. These application notes provide a comprehensive overview and detailed protocols for measuring the ATPase activity of the LolCDE transporter.
Application Notes
The ATPase activity of the LolCDE complex can be modulated by various factors, providing multiple avenues for investigation and drug discovery.
-
Basal ATPase Activity: Purified LolCDE, reconstituted in a lipid environment such as nanodiscs or proteoliposomes, exhibits a basal level of ATPase activity. This intrinsic activity is a crucial baseline for studying the effects of substrates and potential inhibitors.[1]
-
Stimulation by Lipoproteins: The primary function of LolCDE is to transport lipoproteins. While direct measurement of lipoprotein-stimulated ATPase activity can be complex, it is understood that the binding of a lipoprotein substrate to the transmembrane domains of LolC and LolE initiates a conformational change that is coupled to the ATPase cycle of the LolD subunits.[2] The presence of the periplasmic chaperone LolA can also influence the ATPase activity, suggesting a coordinated transport mechanism.
-
Inhibition and Stimulation by Small Molecules: The ATPase activity of LolCDE is a key metric in screening for novel antibacterial agents. Several small molecule inhibitors of the LolCDE complex have been identified.[3][4][5] Interestingly, some compounds, such as G0507, have been shown to stimulate the basal ATPase activity of the wild-type LolCDE complex, suggesting a complex mechanism of action that may involve uncoupling ATP hydrolysis from productive lipoprotein transport.[3]
-
Characterization of Mutants: Site-directed mutagenesis of key residues within the LolC, LolD, or LolE subunits can provide valuable insights into the structure-function relationship of the transporter. Assaying the ATPase activity of these mutants is essential to understand the role of specific amino acids in ATP binding, hydrolysis, and conformational coupling.[2][6]
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant LolCDE ATPase Activity
| LolCDE Variant | Preparation | K_m (ATP, µM) | k_cat (s⁻¹) | V_max (nmol Pi/min/mg) | Reference |
| Wild-Type | Amphipol-reconstituted | 176 ± 45 | 0.22 ± 0.02 | - | [3] |
| LolC_Q258K_DE | Amphipol-reconstituted | 163 ± 45 | 0.19 ± 0.02 | - | [3] |
| Wild-Type | Nanodiscs | 190 ± 50 | - | 242.8 ± 15.3 (mole phosphate per min per mole protein) | [1] |
Table 2: Effect of Modulators on LolCDE ATPase Activity
| Modulator | LolCDE Variant | Effect | Concentration | Quantitative Change | Reference |
| G0507 | Wild-Type | Stimulation | 0.8 µM | ~1.5-fold increase | [3] |
| G0507 | Wild-Type | Stimulation | 3.2 µM | ~2-fold increase | [3] |
| G0507 | LolC_Q258K_DE | Minor Effect | 0.8 µM - 3.2 µM | No significant change | [3] |
| ortho-vanadate | Wild-Type | Inhibition | 20.9 ± 1.7 µM (IC₅₀) | - | [3] |
| ortho-vanadate | LolC_Q258K_DE | Inhibition | 36.4 ± 1.8 µM (IC₅₀) | - | [3] |
| ortho-vanadate | Wild-Type | Inhibition | 0.1 mM | ~90% suppression | [1] |
Experimental Protocols
Protocol 1: Purification and Reconstitution of LolCDE in Nanodiscs
This protocol describes the preparation of LolCDE reconstituted in nanodiscs, which provides a native-like lipid environment for the transporter and is suitable for subsequent ATPase activity assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) overexpressing His-tagged LolCDE
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mM DTT)
-
Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
-
Membrane Scaffold Protein (MSP)
-
Phospholipids (e.g., E. coli polar lipids or a defined lipid mixture)
-
Bio-Beads for detergent removal
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Expression and Membrane Preparation: Overexpress LolCDE in E. coli. Harvest the cells and prepare inner membrane vesicles by sonication or French press followed by ultracentrifugation.
-
Solubilization: Resuspend the inner membrane vesicles in lysis buffer and solubilize the membrane proteins by adding DDM to a final concentration of 1% (w/v). Incubate with gentle agitation for 1 hour at 4°C.
-
Purification: Clarify the solubilized material by ultracentrifugation. Purify the LolCDE complex from the supernatant using a Ni-NTA affinity column. Elute the protein with a buffer containing imidazole.
-
Reconstitution into Nanodiscs: Mix the purified LolCDE with MSP and phospholipids in a specific molar ratio in the presence of DDM. The optimal ratio may need to be determined empirically.
-
Detergent Removal: Remove the detergent by adding Bio-Beads to the mixture and incubating for several hours at 4°C. This will allow the self-assembly of nanodiscs.
-
Purification of Nanodiscs: Purify the reconstituted LolCDE in nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.
-
Concentration and Storage: Concentrate the purified LolCDE-nanodisc sample and store at -80°C.
Protocol 2: Malachite Green-Based ATPase Activity Assay
This protocol provides a colorimetric method to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis by LolCDE. This can be performed using a commercial kit or with self-prepared reagents.
Materials:
-
Purified and reconstituted LolCDE (in nanodiscs or proteoliposomes)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
ATP solution (high purity)
-
Phosphate Standard solution (e.g., KH₂PO₄)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards with known concentrations (e.g., 0 to 50 µM) in the assay buffer.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified LolCDE (final concentration typically in the nM range)
-
Test compounds (inhibitors or stimulators) or vehicle control (e.g., DMSO)
-
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration typically in the range of the determined K_m (e.g., 200 µM). The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction and Develop Color: Stop the reaction by adding a larger volume (e.g., 100 µL) of the Malachite Green Working Reagent to each well. The acidic nature of the reagent will stop the enzymatic reaction. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of Pi released in each experimental well by interpolating from the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg of protein).
-
Visualizations
Caption: The LolCDE-mediated lipoprotein transport pathway.
Caption: Experimental workflow for the LolCDE ATPase activity assay.
References
- 1. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LolCDE-Lipoprotein Interactions Using Photo-Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing photo-crosslinking to investigate the interactions between the LolCDE complex and its lipoprotein substrates. This powerful technique allows for the identification of direct binding partners and the mapping of interaction interfaces in vivo and in vitro, providing crucial insights for basic research and the development of novel antibacterial agents targeting the Lol pathway.
Introduction to the Lol Pathway and Photo-Crosslinking
In Gram-negative bacteria, the localization of lipoproteins (Lol) pathway is essential for transporting lipoproteins from the inner membrane (IM) to the outer membrane (OM). The inner membrane ABC transporter LolCDE is a critical component of this pathway, responsible for recognizing and extracting OM-destined lipoproteins from the IM and transferring them to the periplasmic chaperone, LolA.[1][2][3][4] The precise molecular mechanisms governing this interaction are a subject of intense research and a target for novel antibiotics.
Photo-crosslinking is a powerful technique to study these transient protein-protein interactions.[1][3] It involves the site-specific incorporation of a photo-activatable amino acid, such as p-benzoyl-L-phenylalanine (pBpa), into a protein of interest.[1][5] Upon exposure to UV light, the benzophenone group in pBpa forms a covalent bond with nearby molecules, effectively trapping interacting partners. These covalently linked complexes can then be identified and analyzed using techniques like SDS-PAGE, Western blotting, and mass spectrometry.[1][6][7][8]
This document outlines protocols for using pBpa-mediated photo-crosslinking to study the interaction between the E. coli LolCDE complex and lipoproteins such as the peptidoglycan-associated lipoprotein (Pal).[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Lol lipoprotein transport pathway and the general experimental workflow for the photo-crosslinking studies.
Caption: The Lol Pathway for Lipoprotein Transport in Gram-Negative Bacteria.
Caption: Experimental Workflow for Photo-Crosslinking of LolCDE and Lipoproteins.
Quantitative Data Summary
The following tables summarize the results from photo-crosslinking experiments designed to map the interaction interface between LolCDE and the lipoprotein Pal.[1] The data is semi-quantitative, based on the intensity of the crosslinked product band observed on a Western blot.
Table 1: In Vivo Photo-Crosslinking of Pal with LolC pBpa Variants
| LolC Residue with pBpa | Location in LolCDE Structure | Crosslinking with Pal | Notes |
| Val44 | Transmembrane Helix 1 (TM1) | Strong | Indicates close proximity to Pal within the binding cavity.[1] |
| Ile47 | Transmembrane Helix 1 (TM1) | Moderate | Part of the lipoprotein binding interface. |
| Phe51 | Transmembrane Helix 1 (TM1) | Weak | |
| Leu195 | Transmembrane Helix 2 (TM2) | None | Suggests this region is not in direct contact with Pal. |
| Ala202 | Transmembrane Helix 2 (TM2) | None |
Table 2: In Vitro Photo-Crosslinking of Pal with LolE pBpa Variants
| LolE Residue with pBpa | Location in LolCDE Structure | Crosslinking with Pal | Notes |
| Met45 | Transmembrane Helix 1 (TM1) | Strong | Highlights a key interaction site on the LolE subunit.[9][10] |
| Leu48 | Transmembrane Helix 1 (TM1) | Moderate | |
| Phe210 | Transmembrane Helix 2 (TM2) | Weak | |
| Trp214 | Transmembrane Helix 2 (TM2) | None | Distal to the primary lipoprotein binding site. |
Table 3: Effect of Nucleotides and Inhibitors on LolCDE-Pal Interaction
| Condition | LolC(V44pBpa)-Pal Crosslinking | ATP Requirement | Mechanism |
| No Nucleotide | Strong | Not required for binding | Lipoprotein binding can occur in the absence of ATP.[1] |
| + AMP-PNP (non-hydrolyzable) | Inhibited | N/A | Nucleotide binding induces a conformational change that prevents lipoprotein binding.[1] |
| + ADP-Vanadate | Inhibited | N/A | Traps LolCDE in a post-hydrolysis-like state, closing the cavity.[1] |
| + Compound 2 (Inhibitor) | No inhibition of binding | N/A | The inhibitor does not block the initial binding but promotes the dissociation of the lipoprotein.[1][3] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pBpa into LolC or LolE
This protocol describes the generation of LolCDE variants containing a single pBpa residue at a specific site.
1. Site-Directed Mutagenesis: a. Use a plasmid carrying the lolCDE operon (e.g., pBADCDE) as a template. b. Design primers to introduce an amber stop codon (TAG) at the desired amino acid position in either the lolC or lolE gene. c. Perform PCR-based site-directed mutagenesis according to the manufacturer's protocol (e.g., QuikChange II Site-Directed Mutagenesis Kit). d. Verify the presence of the amber mutation by DNA sequencing.
2. Transformation: a. Co-transform E. coli host cells (e.g., BL21(DE3)) with two plasmids: i. The pBADCDE plasmid containing the amber mutation. ii. The pEVOL-pBpF plasmid, which encodes the engineered tRNA/aminoacyl-tRNA synthetase pair for pBpa incorporation.[1] b. Select for transformants on LB agar plates containing the appropriate antibiotics for both plasmids.
3. Protein Expression and pBpa Incorporation: a. Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C. b. Dilute the overnight culture into fresh minimal medium (e.g., glycerol minimal medium) supplemented with antibiotics and 1 mM pBpa.[5] c. Grow the culture at 37°C to an OD600 of ~0.6-0.8. d. Induce the expression of the LolCDE variant and the lipoprotein of interest (e.g., Pal) with the appropriate inducers (e.g., L-arabinose for pBAD promoter, IPTG for T7 promoter).[1] e. Continue to incubate the culture for an additional 3-4 hours to allow for protein expression and pBpa incorporation.
Protocol 2: In Vivo Photo-Crosslinking
This protocol is for crosslinking LolCDE and lipoproteins within living E. coli cells.
1. Cell Preparation: a. After the induction period (Protocol 1, step 3e), harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). b. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove residual medium. c. Resuspend the cells in ice-cold PBS to a final OD600 of ~1.0.
2. UV Irradiation: a. Transfer the cell suspension to a petri dish or a multi-well plate. b. Place the sample on ice and irradiate with a UV lamp (365 nm) for 5-15 minutes.[11] The optimal time should be determined empirically. c. A non-irradiated sample should be prepared as a negative control.
3. Analysis: a. After irradiation, collect the cells by centrifugation. b. Prepare whole-cell lysates by resuspending the pellet in SDS-PAGE sample buffer. c. Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the LolCDE subunits (e.g., anti-LolC, anti-LolE) and the lipoprotein (e.g., anti-Pal).[1] The crosslinked product will appear as a higher molecular weight band that is dependent on UV irradiation.
Protocol 3: In Vitro Photo-Crosslinking
This protocol allows for the study of LolCDE-lipoprotein interactions in a controlled, cell-free environment.
1. Preparation of Crude Membranes: a. Grow and induce E. coli strains expressing the pBpa-containing LolCDE variant and the target lipoprotein separately, as described in Protocol 1. b. Harvest cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) with protease inhibitors. c. Lyse the cells by sonication or French press. d. Remove unlysed cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes). e. Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the membrane pellets in a suitable buffer.
2. In Vitro Binding and Crosslinking: a. Combine the membrane fractions containing the LolCDE variant and the lipoprotein in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% n-dodecyl-β-D-maltopyranoside (DDM), 10% glycerol).[11] b. If studying the effect of nucleotides or inhibitors, add them to the reaction mixture at this stage. c. Incubate the mixture on ice for 30-60 minutes to allow for complex formation. d. Irradiate the sample with UV light (365 nm) for 5-15 minutes on ice, as described for the in vivo protocol.[11]
3. Analysis: a. After irradiation, add SDS-PAGE sample buffer to the reaction mixture. b. Analyze the samples by SDS-PAGE and Western blotting to detect the UV-dependent formation of a higher molecular weight crosslinked complex.[1]
Protocol 4: Mass Spectrometry Analysis of Crosslinked Products
For precise identification of the crosslinking site, the band corresponding to the crosslinked complex can be excised from a gel and analyzed by mass spectrometry.
1. Sample Preparation: a. Run the crosslinked sample on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie Blue). b. Excise the band corresponding to the crosslinked complex. c. Perform in-gel digestion of the proteins using an appropriate protease (e.g., trypsin). d. Extract the resulting peptides from the gel slice.
2. LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The fragmentation spectra will contain information from both crosslinked peptides.
3. Data Analysis: a. Use specialized software (e.g., xQuest, pLink) to search the MS/MS data against a protein sequence database containing the sequences of LolCDE and the lipoprotein.[6][7] b. This analysis will identify the specific amino acid residues that were covalently linked, pinpointing the interaction interface at the amino acid level.
References
- 1. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Functional differentiation of structurally similar membrane subunits of the ABC transporter LolCDE complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model of mouth-to-mouth transfer of bacterial lipoproteins through inner membrane LolC, periplasmic LolA, and outer membrane LolB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Engineering of the LolCDE Complex in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[1][2][3] This pathway is critical for bacterial viability and pathogenesis, making the LolCDE complex an attractive target for the development of novel antibiotics.[1][2] Understanding the structure, function, and regulation of LolCDE is paramount for these efforts. Genetic manipulation to introduce specific mutations, knockouts, or tags in the lolC, lolD, and lolE genes is a fundamental approach for studying this complex.
These application notes provide detailed protocols for three powerful genetic techniques to create LolCDE mutations in bacteria: Lambda Red Recombineering , CRISPR-Cas9 Genome Editing , and Site-Directed Mutagenesis . Additionally, we include information on transposon mutagenesis as a tool for large-scale screening and identification of essential genes related to the Lol pathway.
Data Presentation: Comparison of Genetic Techniques
The choice of genetic engineering technique often depends on the desired mutation, the bacterial species, and the available resources. Below is a summary of quantitative data and key features of the described methods for generating LolCDE mutations.
| Technique | Typical Efficiency | Mutation Type | Advantages | Limitations | References |
| Lambda Red Recombineering | 0.1% - 1% (dsDNA), up to 50% (ssDNA avoiding MMR) | Deletions, insertions, point mutations | Scarless mutations possible, efficient for single gene edits | Requires specific host strains expressing Red proteins, efficiency can be variable. | [4] |
| CRISPR-Cas9 Genome Editing | 42.8% - 82.3% (species dependent) | Deletions, insertions, point mutations | High efficiency, can be multiplexed, applicable to a wide range of bacteria. | Potential for off-target effects, requires delivery of Cas9 and gRNA. | [5][6] |
| Site-Directed Mutagenesis | >80% (plasmid-based) | Point mutations, small insertions/deletions | High precision for specific nucleotide changes, commercially available kits. | Primarily for plasmid-based modifications, not direct chromosomal editing. | [7] |
| Transposon Mutagenesis | High throughput (generates large libraries) | Random insertions | Excellent for genome-wide screens to identify essential or conditionally essential genes. | Insertions are random, identifying specific mutations requires further screening. | [8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
The Lipoprotein Transport (Lol) Pathway
Caption: The bacterial lipoprotein transport (Lol) pathway.
Lambda Red Recombineering Workflow
Caption: Workflow for creating LolCDE mutations using Lambda Red Recombineering.
CRISPR-Cas9 Genome Editing Workflow
Caption: Workflow for creating LolCDE mutations using CRISPR-Cas9.
Experimental Protocols
Protocol 1: Generating a lolCDE Deletion Mutant using Lambda Red Recombineering
This protocol describes the deletion of the entire lolCDE operon in E. coli using a kanamycin resistance cassette.
Materials:
-
E. coli strain expressing the Lambda Red proteins (e.g., DY330 or a strain carrying the pKD46 plasmid).[10]
-
pKD4 or similar plasmid as a template for the kanamycin resistance cassette.
-
Primers with 50 bp homology to the regions flanking the lolCDE operon and 20 bp homology to the kanamycin cassette template.
-
PCR reagents.
-
Electroporator and cuvettes.
-
Luria-Bertani (LB) agar plates with kanamycin and ampicillin.
-
Arabinose solution.
Methodology:
-
Primer Design: Design forward and reverse primers. The 5' end of each primer should contain 50 nucleotides of homology to the regions immediately upstream of lolC and downstream of lolE, respectively. The 3' end of the primers should have 20 nucleotides that anneal to the pKD4 template to amplify the kanamycin resistance gene.
-
PCR Amplification: Perform PCR using the designed primers and pKD4 as a template to generate the linear DNA cassette containing the kanamycin resistance gene flanked by the lolCDE homology arms. Purify the PCR product.
-
Preparation of Electrocompetent Cells:
-
Grow the E. coli strain harboring the pKD46 plasmid in 50 mL of LB with ampicillin at 30°C to an OD600 of 0.1.
-
Add arabinose to a final concentration of 0.2% to induce the expression of the Lambda Red proteins (Exo, Beta, and Gam). Continue to grow the culture at 30°C to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 50-100 µL of ice-cold 10% glycerol.
-
-
Electroporation:
-
Add 100-200 ng of the purified PCR product to the competent cells.
-
Electroporate using standard settings (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with shaking to allow for expression of the kanamycin resistance gene.
-
-
Selection and Verification:
-
Plate serial dilutions of the culture on LB agar plates containing kanamycin.
-
Incubate at 37°C overnight.
-
Verify the correct insertion of the kanamycin cassette and deletion of the lolCDE operon by colony PCR using primers that flank the insertion site.
-
Confirm the mutation by sequencing the PCR product.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of lolC
This protocol outlines the use of a two-plasmid CRISPR-Cas9 system to introduce a frameshift mutation in the lolC gene, leading to its knockout.
Materials:
-
A two-plasmid CRISPR-Cas9 system for bacteria (e.g., pCas and pTargetF).[3]
-
Target bacterial strain (e.g., E. coli BW25113).
-
Primers for constructing the gRNA expression cassette.
-
Reagents for plasmid construction (restriction enzymes, ligase).
-
Electroporator and cuvettes.
-
LB agar plates with appropriate antibiotics for plasmid selection.
Methodology:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence that targets a specific site within the lolC gene. The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Plasmid Construction:
-
Synthesize oligonucleotides encoding the designed gRNA.
-
Clone the gRNA sequence into the pTargetF plasmid according to the manufacturer's protocol. This typically involves annealing the oligos and ligating them into a linearized vector.
-
-
Transformation and Gene Editing:
-
First, transform the pCas plasmid (expressing Cas9) into the target E. coli strain and select for transformants.
-
Prepare electrocompetent cells of the pCas-containing strain.
-
Co-transform the pTargetF plasmid containing the lolC-specific gRNA along with an optional donor DNA template if a specific mutation is desired instead of a random indel. For a simple knockout, a donor template is not strictly necessary as error-prone repair of the double-strand break can lead to a frameshift.
-
Plate on LB agar with antibiotics for both plasmids.
-
-
Induction and Selection:
-
Induce the expression of Cas9 and the gRNA according to the specific plasmid system (e.g., with an inducer like arabinose). The expression of Cas9 will lead to a double-strand break at the target site in the lolC gene.
-
Cells that do not undergo successful editing and retain the wild-type lolC sequence will be killed by the continuous action of Cas9. This provides a strong selection for successful mutants.
-
-
Verification:
-
Isolate colonies and screen for the desired mutation by colony PCR and Sanger sequencing of the targeted region of the lolC gene.
-
Protocol 3: Site-Directed Mutagenesis of a Plasmid-Borne lolE Gene
This protocol describes the introduction of a specific point mutation into a lolE gene that has been cloned into an expression vector.
Materials:
-
Plasmid containing the wild-type lolE gene.
-
Complementary mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation (e.g., DH5α).
-
LB agar plates with the appropriate antibiotic for plasmid selection.
Methodology:
-
Primer Design: Design a pair of complementary primers, typically 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[11]
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, the mutagenic primers, and the high-fidelity DNA polymerase.
-
The PCR will amplify the entire plasmid, incorporating the mutagenic primers. Use a low number of cycles (12-18) to minimize the chance of secondary mutations.
-
-
DpnI Digestion:
-
Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated DNA.[11] The template plasmid, isolated from E. coli, will be methylated and thus degraded. The newly synthesized PCR product will be unmethylated and remain intact.
-
-
Transformation:
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and isolate the plasmid DNA.
-
Sequence the entire lolE gene to confirm the presence of the desired mutation and to ensure no other mutations were introduced during PCR.
-
Protocol 4: Transposon Mutagenesis for Identifying Genes Interacting with the LolCDE Pathway
This protocol provides a general overview of how to generate a transposon insertion library to screen for genes that, when disrupted, may affect the function of the LolCDE pathway or confer resistance to LolCDE inhibitors.
Materials:
-
A suitable transposon delivery vector (e.g., a suicide plasmid carrying a Tn5 or mariner-based transposon).[8]
-
A donor bacterial strain for conjugation (if applicable).
-
The recipient bacterial strain of interest.
-
Selective media to isolate mutants with transposon insertions.
Methodology:
-
Generation of Transposon Insertion Library:
-
Introduce the transposon into the recipient strain. This can be achieved through various methods, including conjugation from a donor strain or electroporation of a transposon delivery plasmid.
-
The transposase, encoded on the delivery vector or elsewhere, will catalyze the random insertion of the transposon into the bacterial chromosome.
-
-
Selection of Mutants:
-
Plate the cells on a selective medium that allows for the growth of only those cells that have received a transposon insertion (e.g., containing an antibiotic for which the transposon carries a resistance gene). This will result in a library of mutants, each with a single transposon insertion at a random location in the genome.
-
-
Screening for Phenotypes of Interest:
-
The library can then be screened for specific phenotypes related to the LolCDE pathway. For example, to find genes that, when mutated, lead to resistance to a LolCDE inhibitor, the library can be plated on media containing the inhibitor. Colonies that grow are potential resistance mutants.
-
-
Identification of Insertion Sites:
-
For the mutants with the desired phenotype, the location of the transposon insertion needs to be identified. This can be done using techniques such as arbitrary PCR, inverse PCR, or, for a genome-wide analysis, Transposon Sequencing (Tn-Seq).[12]
-
Conclusion
The genetic techniques outlined in these application notes provide a robust toolkit for the functional analysis of the LolCDE complex in bacteria. The choice of method will depend on the specific research question, with Lambda Red recombineering and CRISPR-Cas9 being well-suited for creating targeted chromosomal modifications, site-directed mutagenesis for precise plasmid-based edits, and transposon mutagenesis for large-scale genetic screens. Careful experimental design and rigorous verification are essential for obtaining reliable and interpretable results in the study of this important antibiotic target.
References
- 1. youtube.com [youtube.com]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. yaoxuexuebao-05134870.com [yaoxuexuebao-05134870.com]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. static.igem.org [static.igem.org]
- 12. Essential Genes Discovery in Microorganisms by Transposon-Directed Sequencing (Tn-Seq): Experimental Approaches, Major Goals, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of LolCDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lol (Lipoprotein outer membrane localization) pathway is essential for the viability of most Gram-negative bacteria, facilitating the transport of lipoproteins from the inner membrane to the outer membrane. The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. Its essential nature and absence in eukaryotes make it an attractive target for the development of novel antibiotics. These application notes provide a comprehensive overview of high-throughput screening (HTS) strategies and detailed protocols for identifying and characterizing inhibitors of the LolCDE complex.
The LolCDE Pathway
The LolCDE complex is responsible for the initial and critical step of lipoprotein transport. It recognizes lipoproteins destined for the outer membrane, extracts them from the inner membrane in an ATP-dependent manner, and transfers them to the periplasmic chaperone, LolA. LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor, LolB, which facilitates their final insertion into the outer membrane. Inhibition of LolCDE leads to the accumulation of lipoproteins in the inner membrane, disrupting outer membrane biogenesis and ultimately causing cell death.
High-Throughput Screening (HTS) Strategies
A variety of HTS assays can be employed to identify LolCDE inhibitors. These can be broadly categorized into phenotypic and biochemical screens.
1. Phenotypic Screening:
Phenotypic screens involve testing large compound libraries for their ability to inhibit bacterial growth. To specifically identify compounds targeting the outer membrane, these screens often utilize strains with compromised outer membranes or efflux pumps, which increases their sensitivity to potential inhibitors.[1]
-
Whole-cell growth inhibition assays: This is the most straightforward approach, where compounds are screened for their ability to inhibit the growth of a sensitive Gram-negative bacterial strain (e.g., an efflux-deficient E. coli ΔtolC mutant).[1][2]
-
Reporter-based assays: These assays use reporter genes (e.g., lacZ) under the control of promoters that are activated by cell envelope stress. For example, the σE stress response is induced by the mislocalization of outer membrane proteins, a hallmark of LolCDE inhibition.[3][4]
2. Biochemical Screening:
Biochemical assays utilize purified components of the LolCDE pathway to directly measure the inhibitory activity of compounds.
-
ATPase activity assay: The LolCDE complex is an ABC transporter that relies on ATP hydrolysis for its function. The ATPase activity of purified and reconstituted LolCDE can be measured, and inhibitors can be identified by their ability to reduce this activity.
-
Spheroplast-based lipoprotein release assay: This assay provides a more direct measure of LolCDE's lipoprotein transport function. It assesses the ability of compounds to inhibit the LolA-dependent release of lipoproteins from spheroplasts (bacterial cells with their outer membrane removed).[1]
Experimental Protocols
Protocol 1: ATPase Activity Assay
This protocol is adapted from published methods to measure the ATPase activity of purified LolCDE.[1][5]
Materials:
-
Purified and reconstituted LolCDE complex
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO₄
-
ATP solution (2 mM)
-
Test compounds dissolved in DMSO
-
Malachite Green Phosphate Assay Kit
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the purified LolCDE complex in Assay Buffer.
-
Add the test compounds at various concentrations (or DMSO for control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve with a nonlinear regression model.
Protocol 2: Spheroplast-Based Lipoprotein Release Assay
This protocol is a generalized procedure based on descriptions of the assay in the literature.[1][6]
Materials:
-
E. coli strain (e.g., MG1655 ΔtolC)
-
L-broth
-
Lysozyme solution
-
Sucrose solution (0.25 M)
-
Purified LolA protein
-
Test compounds dissolved in DMSO
-
SDS-PAGE and Western blotting reagents
-
Anti-Lpp antibody
-
Anti-OmpA antibody (as a control)
Procedure:
-
Spheroplast Preparation:
-
Grow the E. coli strain to the mid-log phase in L-broth.
-
Harvest the cells by centrifugation and resuspend them in a sucrose solution.
-
Add lysozyme to digest the peptidoglycan layer and form spheroplasts.
-
Incubate until spheroplast formation is complete (can be monitored by microscopy).
-
Gently pellet the spheroplasts and resuspend them in a reaction buffer containing sucrose.
-
-
Lipoprotein Release Assay:
-
Incubate the prepared spheroplasts with purified LolA in the presence of the test compound or DMSO (control) at 30°C for 1 hour.[7]
-
Separate the spheroplasts from the supernatant by centrifugation.
-
The supernatant contains the released LolA-lipoprotein complex.
-
-
Detection of Released Lipoprotein:
-
Analyze the supernatant by SDS-PAGE and Western blotting.
-
Use an anti-Lpp antibody to detect the amount of released Lpp lipoprotein.
-
Use an anti-OmpA antibody as a loading control, as OmpA release is independent of LolA.
-
Quantify the band intensities to determine the extent of inhibition of lipoprotein release by the test compounds.
-
Data Presentation
The following tables summarize the quantitative data for known LolCDE inhibitors.
Table 1: Minimum Inhibitory Concentrations (MIC) of LolCDE Inhibitors against E. coli
| Compound Class | Compound | Strain | MIC (µg/mL) | Reference |
| Pyridineimidazole | Compound 1 | E. coli ATCC 25922 | 32 | [8] |
| E. coli ΔtolC | 0.25 | [8] | ||
| Pyrrolopyrimidinedione | G0507 | E. coli ΔtolC | 0.5 | [3] |
| E. coli imp4213 | 1 | [3] | ||
| Pyridinepyrazole | Lolamicin | E. coli (MDR clinical isolates) | 1-8 | [4] |
Table 2: IC50 Values for ATPase Activity Inhibition of LolCDE
| Inhibitor | LolCDE Variant | IC50 (µM) | Reference |
| Ortho-vanadate | Wild-type | 20.9 ± 1.7 | [3] |
| LolC(Q258K)DE | 36.4 ± 1.8 | [3] |
Note: Direct biochemical IC50 values for many identified LolCDE inhibitors are not widely available in the literature. The primary characterization is often based on whole-cell MIC values.
Conclusion
The LolCDE complex is a validated and promising target for the development of new antibiotics against Gram-negative bacteria. The application of robust HTS strategies, combining phenotypic and biochemical assays, is crucial for the discovery of novel inhibitors. The protocols and data presented here provide a framework for researchers to initiate and advance drug discovery programs targeting this essential bacterial pathway. Further characterization of hit compounds through resistance mapping and detailed mechanism of action studies will be critical for the development of clinically viable LolCDE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale preparation of the homogeneous LolA–lipoprotein complex and efficient in vitro transfer of lipoproteins to the outer membrane in a LolB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of the LolCDE Complex and its Components by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane. This process is vital for bacterial survival, making the LolCDE complex a promising target for the development of novel antibiotics. Understanding the three-dimensional structure of LolCDE is crucial for deciphering its mechanism of action and for structure-based drug design.
While cryo-electron microscopy (cryo-EM) has been instrumental in determining the structure of the entire LolCDE complex, X-ray crystallography has provided high-resolution insights into the atomic details of its individual components. This document provides a summary of the available X-ray crystallography data for the subunits of the LolCDE complex and generalized protocols for their structural determination.
Data Presentation
To date, a complete X-ray crystal structure of the entire LolCDE complex has not been reported in the scientific literature. However, high-resolution crystal structures of individual domains and homologous proteins have been solved, providing critical insights into the architecture of the complex. The following tables summarize the quantitative data from these crystallographic studies.
Table 1: X-ray Crystallography Data for the Periplasmic Domain of LolC from Escherichia coli
| PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-work / R-free |
| 5NAA | 1.88 | P 21 21 21 | a=54.2, b=64.8, c=130.3 | 0.180 / 0.225 |
Table 2: X-ray Crystallography Data for the N-terminal Domain of LolE from Acinetobacter baumannii
| PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-work / R-free |
| 5UDF | 2.35 | P 21 21 21 | a=60.1, b=88.9, c=160.7 | 0.176 / 0.218 |
Table 3: X-ray Crystallography Data for the ATPase Subunit LolD from Aquifex aeolicus
| PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-work / R-free |
| 2PCL | 2.20 | P 21 21 21 | a=49.9, b=78.2, c=116.9 | 0.208 / 0.254 |
Signaling Pathways and Experimental Workflows
Lol Lipoprotein Transport Pathway
The following diagram illustrates the established pathway for lipoprotein transport in Gram-negative bacteria, highlighting the central role of the LolCDE complex.
Troubleshooting & Optimization
LolCDE Lipoprotein Binding Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with lipoprotein binding assays involving the LolCDE complex. The information is tailored for scientists and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during LolCDE lipoprotein binding assays, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no binding of my lipoprotein to LolCDE?
Potential Causes and Solutions:
-
Improperly Folded or Aggregated LolCDE: The purification and reconstitution of the LolCDE complex are critical for its function. Misfolded or aggregated protein will not bind lipoproteins effectively.
-
Solution: Ensure optimal protein expression and purification conditions. Use of detergents like DDM during purification and reconstitution into nanodiscs or proteoliposomes can help maintain the complex's integrity.[1][2][3] Consider performing size-exclusion chromatography to isolate the properly assembled complex.[1]
-
-
Incorrect Lipoprotein Substrate: LolCDE specifically recognizes triacylated lipoproteins destined for the outer membrane.[4][5]
-
Solution: Verify that your lipoprotein is correctly processed and lipidated. The N-terminal unstructured linker of the lipoprotein is also crucial for efficient binding.[6][7] Ensure the lipoprotein does not contain an inner membrane retention signal, such as an aspartate at the +2 position in E. coli.[4]
-
-
Suboptimal Assay Buffer Conditions: The pH, salt concentration, and presence of detergents can significantly impact binding.
-
Solution: Optimize the buffer composition. A common buffer consists of 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.[1] The detergent concentration should be above the critical micelle concentration (CMC) during purification but may need to be lowered or exchanged for reconstitution steps.
-
-
ATP Interference: ATP binding to LolCDE induces a conformational change that leads to lipoprotein release, not binding.[1][8]
Question 2: My LolCDE complex shows low ATPase activity.
Potential Causes and Solutions:
-
Inactive LolD Subunits: The ATPase activity resides in the LolD subunits. Improper folding or mutations in the Walker A or B motifs can abolish activity.
-
Inhibitory Compounds: Contaminants from purification or assay components might inhibit ATPase activity.
-
Suboptimal Assay Conditions: ATPase activity is dependent on factors like temperature, pH, and the presence of Mg²⁺ ions.[1]
-
Solution: The standard ATPase assay is typically performed at room temperature in a buffer containing MgCl₂.[1] Optimize these parameters for your specific setup.
-
-
Lack of Stimulation by LolA: The ATPase activity of LolCDE is often stimulated by the presence of the periplasmic chaperone LolA, which accepts the lipoprotein.[1]
-
Solution: Include purified LolA in your ATPase assay to observe potential stimulation of activity upon lipoprotein transfer.
-
Question 3: How can I confirm that the observed binding is specific to the LolCDE cavity?
Potential Causes and Solutions:
-
Non-specific Binding to Lipids or Detergent Micelles: Lipoproteins, being amphipathic, can non-specifically associate with hydrophobic environments.
-
Solution: Employ competitive binding assays. Use an excess of a known unlabeled lipoprotein substrate to compete with your labeled lipoprotein. A decrease in the signal from your labeled lipoprotein would indicate specific binding.
-
Solution: Use photo-crosslinking with a photo-activatable amino acid incorporated into the lipoprotein or specific sites within the LolCDE binding cavity.[3][8][14][15] This provides direct evidence of interaction at a specific site.
-
-
Interaction with Other Proteins: Co-purified contaminants might be responsible for the observed binding.
Frequently Asked Questions (FAQs)
Q1: What is the role of ATP in the LolCDE functional cycle?
A1: ATP binding and hydrolysis are crucial for the transport of lipoproteins, but not for the initial binding. Lipoprotein binding occurs to the apo (nucleotide-free) state of LolCDE.[1][8] The binding of ATP to the LolD subunits induces a conformational change in the complex, leading to the release of the bound lipoprotein to the periplasmic chaperone LolA.[1][8][16] ATP hydrolysis then resets LolCDE to its apo conformation, ready for the next cycle of lipoprotein binding.[17]
Q2: Can I use non-hydrolyzable ATP analogs in my binding assays?
A2: Yes, but with caution. Non-hydrolyzable analogs like AMP-PNP can be used to trap LolCDE in a nucleotide-bound state. However, this state is typically associated with a closed conformation of the substrate-binding cavity, which may not be suitable for initial binding studies but can be useful for studying the conformational changes of the transport cycle.[1][8]
Q3: What are the key structural features of LolCDE I should be aware of?
A3: LolCDE is an ABC transporter composed of two transmembrane subunits, LolC and LolE, and two cytoplasmic ATPase subunits, LolD.[2][18] LolC and LolE form a V-shaped cavity within the inner membrane that serves as the lipoprotein binding site.[1][14] This cavity has a negatively charged interior and hydrophobic regions that interact with the acyl chains of the lipoprotein.[4][14] The complex also has periplasmic domains that are involved in interacting with LolA.[16]
Q4: Are there known inhibitors of LolCDE that can be used as experimental tools?
A4: Yes, several small molecule inhibitors of LolCDE have been identified, such as G0507 and pyridineimidazole compounds.[12][19] These inhibitors can be valuable tools for studying the mechanism of lipoprotein transport and for validating that a biological effect is indeed mediated by LolCDE. For instance, some inhibitors have been shown to stimulate the ATPase activity of LolCDE.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on LolCDE.
Table 1: ATPase Activity of LolCDE Variants
| LolCDE Variant | ATPase Activity (Relative to WT) | Reference |
| Wild-type (WT) | 100% | [10][20] |
| LolC(ΔHook)DE | Active | [20] |
| LolC(R163A)DE | Active | [20] |
| LolC(M175R)DE | Active | [20] |
| LolCD(E171Q)E | Inactive | [20] |
Table 2: Binding Affinities of LolA to LolCDE Variants
| Interacting Proteins | Binding Affinity (K D ) | Technique | Reference |
| LolA (WT) + LolC periplasmic domain | ~1.5 µM | ITC | [20] |
| LolA (F47E) + LolC periplasmic domain | ~0.75 µM | ITC | [20] |
Experimental Protocols
Protocol 1: Purification and Reconstitution of LolCDE in Nanodiscs
This protocol is adapted from methodologies described in Bei et al., 2022.[1][3]
-
Expression: Co-express LolC, LolD, and LolE in E. coli BL21(DE3) cells. A C-terminal Strep-tag II on LolD is recommended for purification. Induce protein expression with L-arabinose.
-
Membrane Preparation: Harvest cells and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl). Lyse the cells and collect the membrane fraction by ultracentrifugation.
-
Solubilization: Solubilize the membrane fraction with a buffer containing a detergent such as 1% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Affinity Chromatography: Apply the solubilized protein to a Strep-Tactin affinity column. Wash the column extensively with a buffer containing 0.05% DDM. Elute the LolCDE complex with the same buffer containing desthiobiotin.
-
Reconstitution into Nanodiscs: Mix the purified LolCDE, Membrane Scaffold Protein (MSP), and phospholipids (e.g., E. coli polar lipids) in a specific molar ratio. Remove the detergent using bio-beads to allow for the self-assembly of nanodiscs.
-
Size-Exclusion Chromatography: Purify the reconstituted LolCDE-nanodiscs from empty nanodiscs and aggregated protein using a size-exclusion chromatography column.
Protocol 2: In Vitro Lipoprotein Transport Assay
This assay, based on methods from multiple studies, monitors the ATP-dependent transfer of a lipoprotein from LolCDE to LolA.[8][14]
-
Prepare Components: Use purified, reconstituted LolCDE (in nanodiscs or proteoliposomes), purified LolA, and the lipoprotein substrate. The lipoprotein can be labeled (e.g., with a fluorescent tag or radioisotope) for detection. A photo-crosslinkable amino acid can also be incorporated into LolA for covalent capture of the transferred lipoprotein.[14]
-
Binding Reaction: Incubate the reconstituted LolCDE with the lipoprotein substrate in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) in the absence of ATP to allow for binding.
-
Initiate Transport: Add LolA, ATP, and MgCl₂ to the reaction mixture to initiate the transfer of the lipoprotein from LolCDE to LolA.
-
Analysis: Stop the reaction at various time points. Analyze the transfer of the lipoprotein to LolA by SDS-PAGE followed by autoradiography, fluorescence imaging, or immunoblotting, depending on the label used. If using a photo-crosslinking approach, expose the sample to UV light before analysis to form a covalent LolA-lipoprotein adduct.[14]
Protocol 3: ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1]
-
Reaction Setup: In a 96-well plate, add the purified LolCDE (in nanodiscs or detergent solution) to a reaction buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM MgCl₂).
-
Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction. To test for stimulation, LolA and/or a lipoprotein substrate can be included in the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the released Pi using a malachite green-based colorimetric detection kit.
-
Quantification: Determine the amount of released Pi by measuring the absorbance at the appropriate wavelength (e.g., 620-650 nm) and comparing it to a standard curve generated with known concentrations of phosphate.
Visualizations
Caption: The functional cycle of the LolCDE lipoprotein transporter.
Caption: A troubleshooting workflow for low lipoprotein binding to LolCDE.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete reconstitution of an ATP-binding cassette transporter LolCDE complex from separately isolated subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 4. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of LolCDE Allows Deletion of the Escherichia coli Gene Encoding Apolipoprotein N-Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 15. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic analysis reveals a robust and hierarchical recruitment of the LolA chaperone to the LolCDE lipoprotein transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Strategies to improve the resolution of LolCDE cryo-EM structures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of LolCDE cryo-EM structures.
Frequently Asked Questions (FAQs)
Q1: What is the typical resolution range achieved for LolCDE cryo-EM structures?
A1: The resolution for LolCDE cryo-EM structures typically ranges from 3.5 Å to 4.2 Å.[1][2] The specific resolution depends on the conformational state of the complex (e.g., apo, lipoprotein-bound, or ATP-analog-bound) and the homogeneity of the sample. For instance, the RcsF-LolCDE complex has been resolved to 3.5 Å, the AMPPNP-bound state to 3.6 Å, and the apo-state to 4.2 Å.[2][3]
Q2: Why is LolCDE often reconstituted into nanodiscs for cryo-EM studies?
A2: Reconstituting LolCDE, an ATP-binding cassette (ABC) transporter, into nanodiscs provides a more native-like lipid bilayer environment compared to detergents.[3][4] This helps maintain the structural integrity and functional state of the complex, which is crucial for high-resolution structural studies. It also helps to overcome issues of aggregation and preferred orientation that can occur with detergent-solubilized membrane proteins.[5]
Q3: What are the common conformational states of LolCDE observed in cryo-EM?
A3: Cryo-EM studies have successfully captured LolCDE in several key functional states:
-
Apo (unbound) state: The transporter is in its resting state without any bound lipoprotein or ATP.[1][3]
-
Lipoprotein-bound state: The transporter has a substrate, such as the endogenous lipoprotein RcsF, bound in its transmembrane cavity.[1][3]
-
AMPPNP-bound state: This state mimics the ATP-bound, pre-transport conformation, trapped using a non-hydrolyzable ATP analog, AMPPNP.[1][2][3]
These different states provide snapshots of the transport cycle.[1]
Q4: Can endogenous lipoproteins co-purify with LolCDE?
A4: Yes, it is common for endogenous lipoproteins, such as RcsF, to co-purify with LolCDE expressed in E. coli.[3] This can lead to a heterogeneous mixture of apo and lipoprotein-bound complexes. While this can be a challenge, it also presents an opportunity to solve the structure of a physiologically relevant substrate-bound state through careful data processing and classification.[3]
Troubleshooting Guide
Problem 1: Low-resolution cryo-EM map (worse than 5 Å).
This is a common issue that can stem from problems in sample quality, grid preparation, or data processing.
Q: My initial 3D reconstruction of LolCDE has very low resolution. What are the likely causes and how can I fix it?
A: Low resolution can arise from multiple factors. Systematically troubleshoot the following areas:
-
Sample Purity and Homogeneity:
-
Issue: The protein sample may be aggregated, degraded, or conformationally heterogeneous.
-
Troubleshooting:
-
Assess Sample Quality: Before freezing grids, ensure the sample is monodisperse using size-exclusion chromatography (SEC). Analyze purity with SDS-PAGE.[6]
-
Address Heterogeneity: Conformational flexibility is inherent to ABC transporters like LolCDE.[3] To obtain a more homogeneous sample, try trapping the complex in a single state by incubating with a non-hydrolyzable ATP analog (e.g., 2 mM AMPPNP with 2 mM MgCl₂) or by using a catalytically inactive mutant like LolD(E171Q).[2][3][7]
-
-
-
Cryo-EM Grid Preparation:
-
Issue: Poor ice quality (crystalline or too thick) or suboptimal particle distribution can severely limit resolution.[8][9]
-
Troubleshooting:
-
Optimize Ice Thickness: Aim for a thin vitreous ice layer. Adjust blotting time (typically 2-6 seconds), blotting force, and humidity (95-100%) on a vitrification robot (e.g., Vitrobot, EM GP).[3][8][10]
-
Improve Particle Distribution: If particles are aggregated, consider adding a low concentration of a mild detergent (e.g., 0.05% DDM) just before freezing.[5] Adjusting the protein concentration (a typical starting point for LolCDE is ~0.6 mg/ml) can also help.[3]
-
Use Gold Grids: All-gold grids can sometimes improve particle distribution and reduce beam-induced motion compared to standard carbon grids.[9]
-
-
-
Data Processing:
-
Issue: Inaccurate particle picking, poor 2D class averages, or inadequate 3D classification can prevent high-resolution reconstruction.
-
Troubleshooting:
-
Refine Particle Picking: Ensure that picked particles correspond to clear, well-defined LolCDE complexes.
-
Perform Extensive Classification: Use 2D classification to remove "junk" particles. Subsequently, employ rigorous 3D classification in software like RELION or cryoSPARC to sort out different conformational states or views.[3][11] For example, if endogenous lipoprotein is present, use a soft mask to separate lipoprotein-bound particles from apo particles.[3]
-
-
Problem 2: Significant conformational heterogeneity is limiting resolution.
Q: My 3D reconstructions show a flexible core, and 3D classification is not yielding a high-resolution class. How can I manage the conformational flexibility of LolCDE?
A: Managing the inherent flexibility of LolCDE is critical for achieving high resolution.
-
Biochemical Stabilization:
-
Strategy: The most effective strategy is to biochemically lock the complex into a single conformational state.
-
Protocol:
-
ATP-bound State: Incubate the purified, nanodisc-reconstituted LolCDE with 2 mM AMPPNP and 2 mM MgCl₂ for at least 30 minutes at 4°C before grid preparation.[3] This will trap the complex in a closed, ATP-bound conformation.
-
Substrate-bound State: Co-express LolCDE with a specific lipoprotein like RcsF to obtain a more homogeneous substrate-bound population.[3]
-
-
-
Advanced Data Processing:
-
Strategy: If biochemical stabilization is insufficient, advanced computational techniques can parse the heterogeneity.
-
Protocol:
-
Multi-reference 3D Classification: Start with a consensus refinement and use the resulting map, low-pass filtered to 15 Å, as a reference for multiple rounds of 3D classification without image alignment.[3]
-
Masked Classification: If flexibility is localized to a specific domain (e.g., the nucleotide-binding domains), create a soft mask around that region and perform focused 3D classification with image alignment. This can help resolve the flexible regions separately.
-
Local Resolution Analysis: Use local resolution estimation tools to identify which parts of your map are well-resolved and which are flexible.[11][12][13] This can guide further focused classification efforts.
-
-
Data Summary Tables
Table 1: Recommended Parameters for LolCDE Cryo-EM Sample Preparation
| Parameter | Recommended Value/Condition | Rationale / Notes |
| Expression System | E. coli BL21 (DE3) | Standard for bacterial protein expression.[3] |
| Purification Detergent | n-dodecyl-β-D-maltoside (DDM) | Effectively solubilizes the complex from the membrane.[3][4] |
| Reconstitution | Nanodiscs (e.g., MSP1D1) | Provides a native-like lipid environment, improving stability.[3] |
| Protein Concentration | 0.6 mg/ml | A good starting point for grid preparation.[3] |
| Grid Type | Quantifoil holey carbon (2/2, 300 mesh) | Commonly used and proven effective for LolCDE.[3] |
| Glow Discharge | Required | Makes the grid surface hydrophilic for even sample spreading.[3] |
| Blotting Time | 5 seconds | Optimize based on your specific conditions.[3] |
| Humidity | 75-100% | Prevents sample evaporation during blotting.[3][8] |
Table 2: Example Cryo-EM Data Processing Outcomes for Different LolCDE States
| LolCDE State | Ligand(s) | Initial Particles | Final Particles | Final Resolution (FSC=0.143) | Reference |
| Apo | None | ~503,000 | 135,391 | 4.2 Å | [3] |
| Lipoprotein-bound | Endogenous RcsF | ~503,000 | 367,675 | 4.1 Å | [3] |
| RcsF-bound | RcsF (co-expressed) | Not specified | Not specified | 3.5 Å | [3] |
| AMPPNP-bound | AMPPNP, Mg²⁺ | Not specified | Not specified | 3.6 Å | [2][3] |
Experimental Protocols
Protocol 1: Purification and Nanodisc Reconstitution of LolCDE
This protocol is adapted from successful studies on LolCDE structure determination.[3]
-
Expression and Solubilization:
-
Express Strep-tagged LolCDE in E. coli BL21(DE3) cells.
-
Isolate total membranes and solubilize them in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol, and 1% w/v DDM for 1 hour at 4°C.
-
Clarify the lysate by centrifugation at 18,000 rpm for 1 hour.
-
-
Affinity Chromatography:
-
Incubate the supernatant with Strep-Tactin beads for 30 minutes.
-
Wash the beads extensively with a wash buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 3% glycerol, 0.05% DDM).
-
Elute the LolCDE protein using the wash buffer supplemented with 2.5 mM d-Desthiobiotin.
-
-
Nanodisc Reconstitution:
-
Mix the purified LolCDE, Membrane Scaffold Protein (MSP1D1), and E. coli polar lipids in a molar ratio suitable for your complex (e.g., 1:5:150 LolCDE:MSP:lipids).
-
Remove the detergent overnight using bio-beads to allow for spontaneous nanodisc assembly.
-
Purify the reconstituted LolCDE-nanodisc complex using size-exclusion chromatography (SEC) to separate it from empty nanodiscs and aggregated protein.
-
Protocol 2: Cryo-EM Grid Preparation
This protocol provides a starting point for vitrifying the LolCDE-nanodisc complex.[3][8]
-
Preparation: Set up a vitrification device (e.g., Leica EM GP) to the desired temperature (e.g., 4°C) and humidity (e.g., 75-95%).
-
Grid Application: Glow-discharge Quantifoil R2/2 300-mesh copper grids. Apply 3 µl of the purified LolCDE-nanodisc complex (at ~0.6 mg/ml) to the grid.
-
Blotting: Blot the grid for 5 seconds to remove excess liquid, leaving a thin film across the holes.
-
Plunge-Freezing: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
Storage: Store the frozen grids in liquid nitrogen until ready for imaging.
Visualizations
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lander-lab.com [lander-lab.com]
- 6. Frontiers | Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins [frontiersin.org]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A strategic approach for efficient cryo-EM grid optimization using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Local computational methods to improve the interpretability and analysis of cryo-EM maps [ideas.repec.org]
- 13. Local computational methods to improve the interpretability and analysis of cryo-EM maps - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instability of the purified LolCDE complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the purified LolCDE complex. The information is tailored for scientists and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the purification and handling of the LolCDE complex.
Question 1: My purified LolCDE complex is aggregating after purification. What could be the cause and how can I prevent it?
Answer: Aggregation of the purified LolCDE complex is a common issue and can be attributed to several factors, primarily related to the detergent choice and buffer conditions.
-
Inadequate Detergent Concentration: The detergent concentration must remain above its critical micelle concentration (CMC) throughout the purification and storage to keep the complex soluble. A drop in detergent concentration can lead to aggregation.
-
Harsh Detergents: Some detergents can be too harsh, leading to the denaturation and subsequent aggregation of the complex. It is crucial to use gentle detergents like Dodecyl Maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG) which are known to stabilize membrane proteins.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability. It is advisable to perform a screen of different pH values (typically around 7.5-8.5) and salt concentrations (e.g., 150-500 mM NaCl) to identify the optimal conditions for your specific construct.
-
Temperature Sensitivity: The LolCDE complex has been reported to be unstable and prone to inactivation at temperatures as low as 30°C when in a detergent solution.[2] Therefore, it is imperative to perform all purification and handling steps at 4°C.
Troubleshooting Steps:
-
Optimize Detergent: If using a harsh detergent, consider switching to DDM or LMNG.[1] Ensure the working concentration is 2-5 times the CMC.
-
Buffer Screening: Perform a small-scale screen to test a range of pH and salt concentrations to find the optimal buffer for stability.
-
Maintain Low Temperature: Strictly maintain a temperature of 4°C during all experimental procedures.
-
Reconstitution into Nanodiscs or Liposomes: For long-term stability and functional assays, reconstituting the purified LolCDE complex into nanodiscs or proteoliposomes is highly recommended.[3] This mimics the native membrane environment and significantly enhances stability.
Question 2: I am observing a significant loss of ATPase activity in my purified LolCDE complex. What are the possible reasons and solutions?
Answer: Loss of ATPase activity is a direct indicator of compromised complex integrity. Several factors can contribute to this issue.
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Detergent-Induced Inactivation: As mentioned, detergents can negatively impact the complex's activity. The ATPase activity of LolCDE has been shown to be lower in detergent solutions compared to when it is reconstituted into liposomes.[4]
-
Absence of Protective Lipids: Phospholipids are known to protect and even reactivate the LolCDE complex.[2] Their absence in the final purified sample can lead to a decline in activity.
-
Instability of Subunits: The LolCDE complex is composed of three subunits (LolC, LolD, and LolE). Dissociation of these subunits will lead to a loss of function.[2][5]
-
Presence of Inhibitors: Ensure that no unintentional inhibitors are present in your buffers. For example, some compounds have been identified to inhibit LolCDE activity.[6]
Troubleshooting Steps:
-
Reconstitute the Complex: Reconstitute the purified LolCDE into proteoliposomes using E. coli polar lipids or specific phospholipids like POPG to enhance and stabilize its ATPase activity.[2][4]
-
Supplement with ATP and Phospholipids: During purification and storage, the inclusion of ATP and phospholipids in the buffers can help maintain the stability and activity of the complex.[2]
-
Assess Complex Integrity: Use techniques like size-exclusion chromatography (SEC) or blue native PAGE to confirm that the complex is intact and has not dissociated into individual subunits.
-
Activity Assay Optimization: Ensure your ATPase activity assay conditions are optimal. The Malachite Green Phosphate Assay is a commonly used method.[3]
Question 3: My cryo-EM samples of the LolCDE complex show significant heterogeneity and preferred orientation. How can I improve sample quality?
Answer: Achieving a high-quality cryo-EM sample of the LolCDE complex is crucial for structural studies. Heterogeneity and preferred orientation are common challenges.
-
Sample Purity and Homogeneity: The presence of aggregates or dissociated subunits will result in a heterogeneous sample.
-
Detergent Micelle Size: The size and shape of the detergent micelle surrounding the complex can influence particle distribution in the vitreous ice.
-
Reconstitution Strategy: Reconstitution into nanodiscs is a highly effective method for overcoming issues of heterogeneity and preferred orientation, as it provides a more uniform and native-like environment for the complex.[3][7]
Troubleshooting Steps:
-
Final Polishing Step: Incorporate a final size-exclusion chromatography (SEC) step immediately before grid preparation to remove any aggregates and ensure a monodisperse sample.[3]
-
Optimize Nanodisc Reconstitution: If not already doing so, reconstitute the purified LolCDE complex into nanodiscs using Membrane Scaffold Proteins (MSPs). The ratio of protein to MSP and lipid needs to be carefully optimized.[3]
-
Grid Preparation Conditions: Screen different grid types and blotting conditions. Glow-discharging the grids immediately before sample application can improve particle distribution.[3][7]
-
Additive Screening: Consider adding a low concentration of a gentle detergent or other additives to the sample just before freezing to minimize particle aggregation at the air-water interface.
Data Presentation
Table 1: Detergent Properties for LolCDE Purification
| Detergent | Abbreviation | Type | Critical Micelle Concentration (CMC) | Notes |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | ~0.15 mM | A gentle and widely used detergent for membrane protein purification.[1] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | Very low | Known for stabilizing delicate membrane proteins due to its two hydrophobic tails.[1] |
| Octyl-β-D-glucopyranoside | OG | Non-ionic | ~20 mM | A harsher detergent with a high CMC, less ideal for sensitive proteins.[1] |
Table 2: Conditions Affecting LolCDE ATPase Activity
| Condition | Effect on ATPase Activity | Reference |
| In detergent solution (DDM) | Lower activity | [4] |
| Reconstituted in liposomes | Higher activity | [4] |
| Incubation at 30°C in detergent | Inactivation | [2] |
| Presence of ATP and phospholipids | Protection and reactivation | [2] |
| G0507 inhibitor | Stimulation of ATPase activity in wild-type | [6][8] |
Experimental Protocols
Protocol 1: Purification of the LolCDE Complex
This protocol is a generalized procedure based on published methods.[3]
-
Overexpression: Co-express the lolC, lolD, and lolE genes in E. coli BL21(DE3) cells. A C-terminal Strep-tag II on LolD is commonly used for affinity purification.
-
Cell Lysis and Membrane Preparation: Harvest the cells and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl). Lyse the cells using a high-pressure homogenizer or sonication. Separate the membrane fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane fraction in a solubilization buffer containing a suitable detergent (e.g., 1% DDM), 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors. Incubate at 4°C with gentle agitation.
-
Affinity Chromatography: Clarify the solubilized sample by ultracentrifugation and load the supernatant onto a Strep-Tactin affinity column. Wash the column extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM).
-
Elution: Elute the LolCDE complex using a wash buffer supplemented with desthiobiotin.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, subject the eluted protein to SEC using a column pre-equilibrated with the final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% DDM). This step helps to remove aggregates and ensure a homogenous sample.
Protocol 2: ATPase Activity Assay
This protocol is based on the Malachite Green Phosphate Assay.[3]
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the purified LolCDE complex (in detergent, nanodiscs, or liposomes), ATP, and MgCl₂ in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 15-30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green working reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.
-
Quantification: Determine the amount of released inorganic phosphate by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Mandatory Visualization
Caption: Workflow for the purification and downstream applications of the LolCDE complex.
Caption: Troubleshooting logic for addressing the instability of the purified LolCDE complex.
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. Complete reconstitution of an ATP-binding cassette transporter LolCDE complex from separately isolated subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of lolCDE, Encoding an ATP-Binding Cassette Transporter, Is Lethal for Escherichia coli and Prevents Release of Lipoproteins from the Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Studying the LolCDE Complex in Live Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the LolCDE ABC transporter in live bacteria. The information is tailored for scientists and drug development professionals, offering detailed protocols and data to refine experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies of the LolCDE complex.
1. Expression and Viability Issues
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Question: Why is my bacterial culture not growing after expressing a mutant LolCDE or applying a LolCDE inhibitor?
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Answer: The LolCDE complex is essential for the viability of most Gram-negative bacteria[1][2]. Disruption of its function, either through mutation or inhibition, is lethal[2]. The lack of growth is likely a direct consequence of functional disruption of the LolCDE transporter, leading to the mislocalization of lipoproteins and subsequent cell death.
-
-
Question: I'm observing rapid development of resistance in my cultures when using a LolCDE inhibitor. What is the likely mechanism?
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Answer: Resistance to LolCDE inhibitors can arise from mutations in the lolC, lolD, or lolE genes, which can interfere with inhibitor binding or compensate for reduced activity[1]. Another common mechanism of resistance is the loss of expression of the major outer membrane lipoprotein, Lpp (Braun's lipoprotein)[1]. Inhibition of Lpp transport can lead to toxic adducts with the peptidoglycan, and deleting Lpp alleviates this toxicity[1].
-
2. Lipoprotein Localization and Transport Assays
-
Question: How can I confirm that my experimental conditions are causing the mislocalization of outer membrane lipoproteins to the inner membrane?
-
Answer: You can use sucrose density gradient centrifugation to separate inner and outer membranes. Total membranes from treated and untreated cells are subjected to this technique. The fractions can then be analyzed by immunoblotting for the presence of a specific outer membrane lipoprotein (e.g., Lpp) and marker proteins for the inner (e.g., MsbA) and outer (e.g., BamA) membranes[1]. In untreated cells, the outer membrane lipoprotein should co-fractionate with the outer membrane marker. In treated cells, a shift to fractions containing the inner membrane marker indicates mislocalization[1].
-
-
Question: My fluorescence microscopy results for lipoprotein localization are ambiguous. How can I improve the visualization of inner versus outer membrane localization?
-
Answer: To better distinguish between inner and outer membrane localization of fluorescently tagged lipoproteins (e.g., lipoRFPs), you can induce plasmolysis using a hyperosmotic sucrose solution (e.g., 15% sucrose). This treatment causes the inner membrane to retract from the rigid outer membrane-peptidoglycan layer, creating clear "plasmolysis bays." Lipoproteins localized to the inner membrane will show fluorescence along the retracted membrane, while outer membrane-localized lipoproteins will maintain a fluorescent contour similar to untreated cells.
-
3. In Vivo Photo-Cross-Linking
-
Question: I am not observing a cross-linking product between my photo-activatable amino acid-substituted LolCDE and the target lipoprotein in live cells. What could be the issue?
-
Answer: Several factors could contribute to the lack of a cross-linking product:
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Incorrect pBpa Incorporation Site: The photo-cross-linkable amino acid, p-benzoyl-L-phenylalanine (pBpa), must be introduced at a site in close proximity to the lipoprotein substrate within the LolCDE complex[3][4]. The transmembrane helices TM1 and TM2 of both LolC and LolE, which form the lipoprotein-binding cavity, are good candidate regions[4][5].
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Insufficient Expression: Ensure adequate expression of both the mutant LolCDE and the target lipoprotein. Induction conditions may need optimization[6][7].
-
Inefficient UV Irradiation: The duration and intensity of UV irradiation are critical for efficient cross-linking.
-
Essentiality of the Complex: Successful cross-linking often requires a properly assembled LolCDE complex. For instance, the LolE subunit is essential for lipoprotein binding, and its absence will prevent cross-linking between LolC and a lipoprotein[4].
-
-
-
Question: I am seeing non-specific cross-linking products. How can I confirm the specificity of my observed cross-linked band?
-
Answer: To confirm specificity, you should include several controls:
-
-pBpa Control: A strain expressing the LolCDE variant without the amber codon suppression machinery for pBpa incorporation should not produce the cross-linked product.
-
-UV Control: A sample that is not exposed to UV irradiation should not show the cross-linked band.
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Target Lipoprotein Induction: The appearance of the cross-linked product should be dependent on the induction of the target lipoprotein's expression[4].
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Use of Knockout Strains: Performing the experiment in a strain lacking a highly abundant lipoprotein, like Lpp, can help determine if a non-specific band corresponds to a cross-link with that protein[4].
-
-
Experimental Protocols
1. In Vivo Lipoprotein Localization using Sucrose Density Gradient Centrifugation
This protocol is adapted from studies demonstrating inhibitor-induced lipoprotein mislocalization[1].
-
Cell Growth and Treatment: Grow E. coli cells to mid-log phase. Treat one culture with the LolCDE inhibitor at a specified concentration (e.g., 4x MIC) for 2 hours, and leave another culture untreated as a control[1][8]. To monitor newly synthesized lipoproteins, you can express a tagged lipoprotein (e.g., His-tagged Lpp) from an inducible promoter[1].
-
Membrane Preparation: Harvest the cells and prepare total membranes by sonication or French press, followed by ultracentrifugation.
-
Sucrose Gradient: Prepare a discontinuous sucrose gradient (e.g., 20% to 55% w/v).
-
Centrifugation: Layer the total membrane preparation on top of the sucrose gradient and centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to allow membrane separation (e.g., 16-24 hours).
-
Fractionation and Analysis: Carefully collect fractions from the top of the gradient. Analyze each fraction by SDS-PAGE and immunoblotting using antibodies against your lipoprotein of interest and inner/outer membrane markers.
2. In Vivo Site-Specific Photo-Cross-Linking
This protocol is based on methods used to map the lipoprotein binding site of LolCDE[3][4][7].
-
Strain and Plasmid Preparation: Co-transform an E. coli strain (e.g., BL21(DE3)) with:
-
A plasmid for expressing the pBpa-tRNA synthetase/tRNA pair (e.g., pEVOL-pBpF).
-
A plasmid carrying the lolCDE operon with an amber (TAG) codon at the desired site in lolC or lolE (e.g., under an arabinose-inducible promoter)[7].
-
A plasmid for the inducible expression of the target lipoprotein (e.g., Pal or Lpp)[4].
-
-
Cell Growth and Induction: Grow the cells in LB medium containing the appropriate antibiotics and 0.5 mM pBpa in the dark[7]. At mid-log phase (OD600 ~1.0), induce the expression of the LolCDE mutant and the target lipoprotein (e.g., with L-arabinose and IPTG, respectively) and incubate at a lower temperature (e.g., 18°C) overnight[6][7].
-
UV Irradiation: Harvest and wash the cells. Resuspend the cells in a suitable buffer and irradiate with UV light (e.g., 365 nm) on ice for a specified time (e.g., 15-30 minutes).
-
Analysis: Lyse the cells and analyze the total cell lysate by SDS-PAGE and immunoblotting using an antibody against the target lipoprotein to detect the higher molecular weight cross-linked product.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of LolCDE Inhibitors
| Compound | Target Strain | MIC (µg/mL) | Reference |
| G0507 | E. coli MG1655 | 8 | [8] |
| Compound 1 | E. coli | 8 | [9] |
| Compound 2 | E. coli | 8 | [10] |
| Compound 2A | P. aeruginosa expressing E. coli LolCDE | >128 (no efflux pump), 32 (with efflux pump) | [10] |
Table 2: Mutations Conferring Resistance to LolCDE Inhibitors
| Inhibitor | Gene | Mutation | Fold Increase in MIC | Reference |
| G0507 | lolC | Q258K | >32 | [8] |
| G0507 | lolC | Multiple sites | Not specified | [1] |
| G0507 | lolD | Multiple sites | Not specified | [1] |
| G0507 | lolE | Multiple sites | Not specified | [1] |
| Compound 1 | lolC | Multiple sites | Not specified | [9] |
| Compound 1 | lolE | Multiple sites | Not specified | [9] |
Visualizations
Caption: The Lol lipoprotein trafficking pathway in Gram-negative bacteria.
Caption: Troubleshooting workflow for LolCDE inhibition or mutation experiments.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of lolCDE, Encoding an ATP-Binding Cassette Transporter, Is Lethal for Escherichia coli and Prevents Release of Lipoproteins from the Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Functional LolCDE Yield for Structural Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of functional LolCDE complex for structural studies.
Frequently Asked Questions (FAQs)
Q1: What is the LolCDE complex and why is it important for structural studies?
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2][3] It is responsible for the crucial first step in the localization of lipoproteins (Lol) pathway: the recognition and extraction of outer membrane-destined lipoproteins from the inner membrane.[1][4][5] Understanding the structure of LolCDE is critical for the development of novel antibiotics that target this essential pathway, offering a promising strategy against multidrug-resistant bacteria.[6][7][8]
Q2: What are the main challenges in obtaining high yields of functional LolCDE?
Researchers often face several challenges, including:
-
Low expression levels: As a multi-subunit membrane protein complex, overexpression of LolCDE can be toxic to E. coli hosts.
-
Misfolding and aggregation: Improper folding of the individual subunits or incorrect assembly of the complex can lead to non-functional protein aggregates.
-
Instability during purification: The complex can be unstable once extracted from the native membrane environment, requiring specific detergents and careful handling.
-
Ensuring functionality: Verifying that the purified complex is active is crucial and requires specific functional assays.
Q3: Which E. coli strains are recommended for LolCDE expression?
E. coli BL21(DE3) is a commonly used strain for the overexpression of LolCDE.[1][9] This strain contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for inducible high-level protein expression. For proteins with rare codons, using a strain like BL21(DE3)-RIL, which supplies tRNAs for rare codons, can be beneficial.[10]
Q4: What expression vectors are suitable for co-expressing the LolC, LolD, and LolE subunits?
A common strategy involves cloning the genes for the three subunits into compatible expression vectors with different antibiotic resistance markers. For example, lolC and lolD can be cloned into a pCDF-Duet-1 vector, while lolE can be cloned into a pRSF-Duet-1 vector.[11] Another approach is to ligate the three gene fragments into a single pBAD22 vector, allowing for coordinated expression from an arabinose-inducible promoter.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - Codon usage of the lolCDE genes is not optimal for E. coli. | - Synthesize codon-optimized genes for E. coli expression.[12] |
| - Plasmid instability or incorrect construct. | - Verify the plasmid sequence and ensure proper antibiotic selection is maintained. | |
| - Toxicity of the expressed protein. | - Lower the induction temperature (e.g., 18°C) and use a lower concentration of the inducer (e.g., 0.1 mM IPTG or 0.05% L-arabinose).[1][9] | |
| Expressed protein is insoluble (inclusion bodies) | - High expression rate leads to misfolding. | - Reduce the expression rate by lowering the induction temperature and inducer concentration.[10] |
| - The protein requires specific chaperones for proper folding. | - Co-express with molecular chaperones (e.g., GroEL/ES). | |
| - Disulfide bonds are not forming correctly in the reducing environment of the cytoplasm. | - Express the protein in specialized strains that facilitate disulfide bond formation (e.g., SHuffle T7 Express). | |
| Low yield of purified complex | - Inefficient solubilization from the membrane. | - Screen different detergents (e.g., DDM, LMNG) and optimize the detergent-to-protein ratio.[1][4] |
| - The complex is dissociating during purification. | - Perform purification steps at 4°C and minimize the duration of each step. Consider using affinity tags on different subunits to ensure co-purification of the entire complex. | |
| - Inefficient binding to the affinity column. | - Ensure the affinity tag is accessible. Consider adding a longer linker between the protein and the tag. | |
| Purified protein is not functional | - The protein is misfolded or denatured. | - Handle the purified protein gently, avoiding harsh conditions. Screen for optimal buffer conditions (pH, salt concentration). |
| - The purification protocol removed essential lipids. | - Reconstitute the purified protein into nanodiscs or liposomes.[1][2] | |
| - The ATPase activity is low. | - Ensure the presence of Mg²⁺ and ATP in the assay buffer.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data from functional assays of purified LolCDE.
| Parameter | Value | Conditions | Reference |
| ATPase Activity (Vmax) | 242.8 ± 15.3 nmol phosphate/min/mol protein | LolCDE reconstituted in POPG nanodiscs | [9] |
| ATPase Activity (Km) | 0.19 ± 0.05 mM | LolCDE reconstituted in POPG nanodiscs | [9] |
Experimental Protocols
Detailed Methodology for LolCDE Expression and Purification
This protocol is a compilation based on successful methods reported in the literature.[1][4][9]
1. Cloning and Plasmid Construction:
-
Synthesize E. coli codon-optimized genes for lolC, lolD, and lolE.
-
Clone the three genes into a suitable expression vector system. For example, ligate the three gene fragments into the pBAD22 vector for L-arabinose-inducible expression.[1]
-
Incorporate affinity tags for purification. A common strategy is to add a C-terminal Strep-tag II on LolD.[1]
2. Protein Expression:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Grow the cells in Luria Broth (LB) medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~1.0.[1]
-
Induce protein expression by adding the inducer (e.g., 0.05% w/v L-arabinose) and reduce the temperature to 18°C.[1]
-
Continue to grow the cells for 14-16 hours.[1]
-
Harvest the cells by centrifugation.
3. Membrane Preparation and Solubilization:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) and lyse the cells using a French press or sonication.
-
Remove the cell debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet and solubilize the membrane proteins using a detergent such as n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG) at a final concentration of 1% (w/v).
4. Affinity Chromatography:
-
Clarify the solubilized membrane fraction by ultracentrifugation.
-
Load the supernatant onto an affinity chromatography column (e.g., Strep-Tactin resin for a Strep-tagged protein).
-
Wash the column extensively with a buffer containing a low concentration of the same detergent (e.g., 0.02% DDM).
-
Elute the bound protein using a competitive eluent (e.g., desthiobiotin for Strep-Tactin).
5. Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein using an appropriate molecular weight cutoff concentrator.
-
Further purify the complex by SEC on a column (e.g., Superdex 200) pre-equilibrated with a buffer containing detergent to separate the LolCDE complex from aggregates and contaminants.[4]
-
Collect and pool the fractions corresponding to the monodisperse LolCDE complex.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified LolCDE complex.[1]
-
Incubate approximately 0.2 µM of purified LolCDE (in detergent micelles or nanodiscs) with 2 mM ATP and 2 mM MgCl₂ in a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) at room temperature for 15 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green phosphate assay.
-
Include negative controls, such as reactions without the enzyme or without ATP.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of ATP.
Visualizations
Caption: The Lol pathway for lipoprotein trafficking in Gram-negative bacteria.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of lolCDE, Encoding an ATP-Binding Cassette Transporter, Is Lethal for Escherichia coli and Prevents Release of Lipoproteins from the Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
Technical Support Center: Studying ABC Transporter Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered when studying ATP-binding cassette (ABC) transporter mechanisms.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions related to the study of ABC transporters.
Q1: What are the most critical factors to consider when expressing and purifying ABC transporters?
A1: Successful expression and purification of functional ABC transporters are foundational to any mechanistic study. Key pitfalls to avoid include:
-
Suboptimal Expression System: The choice of expression system is critical. While E. coli is commonly used for prokaryotic ABC transporters, eukaryotic transporters often require mammalian (e.g., HEK293) or yeast (e.g., Pichia pastoris) systems for proper folding and post-translational modifications.[1][2] Expression of human ABC transporters in P. pastoris has been shown to yield high levels of functional protein for several family members.[1][3]
-
Codon Usage Bias: When expressing a human or other eukaryotic transporter in a prokaryotic or lower eukaryotic host, codon usage bias can lead to premature translation termination or misincorporation of amino acids. It is advisable to use codon-optimized synthetic genes for the chosen expression host.[4]
-
Detergent Selection and Concentration: The choice of detergent for solubilizing the transporter from the membrane and for purification is paramount. A detergent screen is often necessary to identify one that maintains the protein's stability and activity. Dodecyl-β-D-maltoside (DDM) is a commonly used detergent that has proven effective for many ABC transporters.[5] It is crucial to work above the critical micelle concentration (CMC) of the detergent during purification to prevent protein aggregation. However, excessive detergent can sometimes lead to the dissociation of transporter subunits in the case of heterodimers.[5]
-
Protein Aggregation: ABC transporters are prone to aggregation upon removal from their native lipid environment. This can be mitigated by optimizing detergent choice, maintaining appropriate protein and detergent concentrations, and including stabilizing agents like glycerol in buffers.
-
Instability of Purified Protein: Once purified, ABC transporters can be unstable. It is essential to handle them gently, avoid repeated freeze-thaw cycles, and consider reconstituting them into a lipid environment (liposomes or nanodiscs) as soon as possible to maintain their native conformation and activity.
Q2: My ATPase assay has a high background signal. What are the common causes and solutions?
A2: A high background of inorganic phosphate (Pi) in an ATPase assay can obscure the transporter-specific activity. Common causes and troubleshooting steps include:
-
Contaminating ATPases: Membrane preparations can contain other ATP-hydrolyzing enzymes. To measure the specific activity of the ABC transporter, it is essential to determine the vanadate-sensitive ATPase activity.[6][7] Sodium orthovanadate (Na₃VO₄) is a potent inhibitor of P-type ATPases and many ABC transporters, and the difference in activity in the presence and absence of vanadate represents the transporter's activity.[6][7][8][9]
-
Spontaneous ATP Hydrolysis: ATP can hydrolyze spontaneously, especially at low pH or elevated temperatures. Ensure that your assay buffer is at an appropriate pH (typically 7.0-8.0) and that the assay is conducted at a controlled temperature for a defined period.
-
Phosphate Contamination in Reagents: ATP stocks and other reagents can be contaminated with inorganic phosphate. It is advisable to use high-quality ATP with low phosphate content. Additionally, all glassware should be thoroughly rinsed with phosphate-free water.
-
Interference with Detection Reagent: Some compounds, including certain detergents used to solubilize the transporter, can interfere with the Malachite Green assay, a common method for detecting Pi.[10] It may be necessary to optimize the detergent concentration or use an alternative ATPase assay method, such as a coupled-enzyme assay or a radioisotope-based assay that measures the release of ³²P from [γ-³²P]ATP.[11]
Q3: I am observing very low or no substrate transport in my vesicular transport assay. What could be the problem?
A3: Low transport activity in a vesicular transport assay can be frustrating. Here are some common pitfalls and how to address them:
-
Inactive Protein: The transporter may have been inactivated during purification or reconstitution. It is crucial to handle the protein gently and minimize the time it spends in a detergent-solubilized state.
-
Leaky Vesicles: If the liposomes are not properly sealed, the transported substrate will leak out, leading to an underestimation of transport activity. The integrity of the vesicles can be checked using a fluorescent dye leakage assay.
-
Incorrect Transporter Orientation: For efflux transporters, they must be reconstituted into vesicles in an inside-out orientation for ATP to be accessible to the nucleotide-binding domains (NBDs) and for the substrate to be transported into the vesicle lumen. The orientation of the reconstituted transporter can be assessed using specific antibodies or by measuring the accessibility of the NBDs to ATP.
-
Suboptimal Lipid Composition: The lipid composition of the vesicle membrane can significantly impact the activity of ABC transporters.[12][13] Some transporters have specific lipid requirements for optimal function. It is often beneficial to use a lipid mixture that mimics the native membrane environment.
-
Low Signal-to-Noise Ratio: For substrates with low transport efficiency, the signal may be difficult to distinguish from the background. Increasing the amount of protein per vesicle or using a more sensitive detection method (e.g., radiolabeled or fluorescent substrates) can help. It is also important to ensure that the filtration step to separate the vesicles from the external medium is rapid and efficient to minimize background signal.
Q4: How do I interpret non-linear or biphasic kinetics in my ATPase or transport assays?
A4: While Michaelis-Menten kinetics are often expected, observing non-linear or biphasic kinetics with ABC transporters is not uncommon. This can arise from several factors:
-
Multiple Binding Sites: Some ABC transporters possess multiple substrate binding sites with different affinities. The interaction of a substrate with these sites can lead to complex kinetic profiles. For example, BCRP (ABCG2) has been shown to exhibit biphasic transport kinetics for some substrates.[14]
-
Allosteric Regulation: The binding of a substrate or inhibitor to one site on the transporter may allosterically modulate the activity at another site, resulting in non-Michaelis-Menten behavior.
-
Substrate-Dependent Inhibition or Activation: At high concentrations, some substrates can become inhibitory, leading to a decrease in activity beyond a certain concentration. Conversely, some compounds can activate the transporter's ATPase activity without being transported themselves.
-
Experimental Artifacts: It is also important to rule out experimental artifacts, such as substrate precipitation at high concentrations or interference with the detection method.
Careful experimental design, including a wide range of substrate concentrations and the use of specific inhibitors, can help to dissect the underlying mechanism.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting guides for common experimental procedures.
Troubleshooting Protein Expression and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Inefficient transcription or translation in the expression host. | - Optimize codon usage for the expression host.[4]- Use a stronger promoter or a higher copy number plasmid.- Optimize induction conditions (e.g., inducer concentration, temperature, induction time). |
| Misfolding and degradation of the protein. | - Co-express molecular chaperones.- Lower the expression temperature to slow down protein synthesis and promote proper folding.- Test different fusion tags that may enhance stability. | |
| Protein is found in inclusion bodies (in E. coli) | Protein is misfolded and has aggregated. | - Lower the expression temperature.- Reduce the concentration of the inducer.- Co-express chaperones.- Test different E. coli strains optimized for membrane protein expression. |
| Low yield after purification | Inefficient solubilization from the membrane. | - Screen different detergents and optimize the detergent-to-protein ratio.[5]- Ensure complete cell lysis to release membrane fractions. |
| Loss of protein during affinity chromatography. | - For heterodimers with a tag on only one subunit, the interaction may be weak in detergent.[5] Consider adding a tag to both subunits or using a milder detergent.- Optimize binding and elution conditions (e.g., imidazole concentration for His-tags). | |
| Purified protein is aggregated | Protein is unstable in the chosen detergent. | - Screen for a more suitable detergent that maintains the protein in a monodisperse state.- Add stabilizing agents like glycerol or specific lipids to the purification buffers.- Perform size-exclusion chromatography to separate aggregated protein from the properly folded protein. |
| Purified protein has low or no activity | Protein has denatured during purification. | - Perform all purification steps at 4°C.- Minimize the time the protein is in a detergent-solubilized state.- Reconstitute the protein into liposomes or nanodiscs immediately after purification.[15] |
| A required cofactor or lipid was lost during purification. | - Supplement buffers with essential cofactors (e.g., Mg²⁺).- Reconstitute the protein into a lipid environment that mimics its native membrane.[12][13] |
Troubleshooting ATPase Assays
| Problem | Possible Cause | Suggested Solution |
| High background phosphate signal | Contaminating ATPases in the membrane preparation. | - Measure vanadate-sensitive ATPase activity to determine the transporter-specific activity.[6][7] |
| Phosphate contamination in reagents. | - Use high-purity ATP.- Prepare all buffers with phosphate-free water and use plasticware or acid-washed glassware. | |
| Spontaneous ATP hydrolysis. | - Maintain a stable pH (7.0-8.0) and temperature during the assay.- Include a "no enzyme" control to subtract the rate of spontaneous hydrolysis. | |
| Low or no ATPase activity | Inactive enzyme. | - Verify the activity of a positive control transporter.- Ensure the protein has not been denatured during storage or handling. |
| Suboptimal assay conditions. | - Optimize pH, temperature, and Mg²⁺ concentration.- Titrate the ATP concentration to determine the Kₘ for ATP. | |
| The transporter requires a substrate for activation. | - Test for stimulation of ATPase activity in the presence of known substrates of the transporter. | |
| Variability between replicates | Inaccurate pipetting. | - Use calibrated pipettes and ensure thorough mixing of reagents. |
| Instability of the colorimetric complex (e.g., in Malachite Green assay). | - Read the absorbance at a consistent time after adding the detection reagent. | |
| Interference from compounds in the assay. | - Run controls to check if the test compound or detergent interferes with the phosphate detection method. |
Troubleshooting Vesicular Transport Assays
| Problem | Possible Cause | Suggested Solution |
| Low substrate uptake | Inactive transporter. | - Confirm the ATPase activity of the reconstituted transporter.- Minimize the time the protein is in detergent before reconstitution. |
| Incorrect orientation of the transporter. | - Use methods to enrich for inside-out vesicles or determine the percentage of correctly oriented transporters. | |
| Leaky vesicles. | - Prepare fresh liposomes and verify their integrity.- Avoid harsh treatments (e.g., excessive sonication) during vesicle preparation. | |
| Substrate is binding to the outside of the vesicles or the filter. | - Include a control with vesicles lacking the transporter to measure non-specific binding.- Wash the filters thoroughly after filtration. | |
| High background signal | Inefficient removal of external substrate. | - Optimize the washing steps after filtration.- Use a rapid filtration system to minimize the time for substrate to dissociate from the vesicles. |
| Radiolabeled substrate is impure. | - Check the purity of the radiolabeled substrate by thin-layer chromatography or HPLC. | |
| Data is not reproducible | Inconsistent vesicle preparations. | - Standardize the vesicle preparation protocol, including lipid composition, extrusion, and freeze-thaw cycles.[3][16] |
| Variability in the amount of protein reconstituted. | - Quantify the amount of protein reconstituted into the vesicles for each preparation. |
Section 3: Quantitative Data Summary
The following tables provide a summary of kinetic and inhibitory constants for commonly studied ABC transporters. Note that these values can vary depending on the experimental system and conditions.
Table 1: Kinetic Parameters for P-glycoprotein (ABCB1) Substrates
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Assay System | Reference |
| N-methylquinidine | 0.63 - 0.83 | N/A | Membrane Vesicles | [10][14] |
| Verapamil | ~2.9 (Kᵢ) | N/A | Membrane Vesicles | [14] |
| Daunorubicin | 2.5 | 8.0 | Purified, reconstituted | |
| Vinblastine | 0.6 | 6.5 | Purified, reconstituted | |
| Paclitaxel | 0.4 | 4.2 | Purified, reconstituted |
N/A: Not always reported in inhibition studies.
Table 2: Inhibitory Constants for BCRP (ABCG2) Inhibitors
| Inhibitor | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Assay System | Reference |
| Ko143 | Estrone-3-sulfate | 0.11 | 0.074 - 0.10 | Membrane Vesicles | [14] |
| Febuxostat | Urate | 0.027 | N/A | Membrane Vesicles | [17] |
| Elacridar (GF120918) | Mitoxantrone | ~0.1 | N/A | Cells | [17] |
| Tariquidar (XR9576) | Pheophorbide a | ~1 | N/A | Cells | [18] |
Table 3: Substrates and Inhibitors of MRP1 (ABCC1)
| Compound | Type | Kₘ or Kᵢ (µM) | Comments | Reference |
| Leukotriene C₄ (LTC₄) | Substrate | ~0.1 - 0.3 | High-affinity endogenous substrate. | [19][20][21] |
| 17β-estradiol 17-(β-D-glucuronide) | Substrate | ~1.0 | Endogenous substrate. | [19] |
| Vincristine | Substrate | N/A | Transport is stimulated by glutathione. | [22] |
| Doxorubicin | Substrate | N/A | Common chemotherapy drug substrate. | [22] |
| MK571 | Inhibitor | ~0.5 | Potent inhibitor of LTC₄ transport. | [23] |
| Kaempferol | Inhibitor | 2.4 | Competitive inhibitor of LTC₄ transport. | [19] |
| Quercetin | Inhibitor | ~10 | Inhibits ATPase activity. | [19] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Malachite Green ATPase Assay
This protocol is adapted from standard methods for measuring inorganic phosphate release.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% glycerol.
-
ATP Solution: 100 mM ATP in water, pH 7.0.
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Malachite Green Reagent C: 34% (w/v) sodium citrate.
-
Working Malachite Green Solution: Mix 100 volumes of Reagent A with 25 volumes of Reagent B. Add 1 volume of Triton X-100. This solution should be prepared fresh.
-
Phosphate Standard: A series of dilutions of a standard phosphate solution (e.g., KH₂PO₄) from 0 to 100 µM.
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain assay buffer, the ABC transporter (in detergent or reconstituted in liposomes), and the test compound (substrate or inhibitor).
-
Include appropriate controls:
-
No enzyme control (to measure spontaneous ATP hydrolysis).
-
No ATP control (to measure background phosphate in the protein preparation).
-
Vanadate-inhibited control (to determine transporter-specific activity). Pre-incubate the transporter with 1 mM sodium orthovanadate for 10 minutes on ice.[6]
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of 34% sodium citrate (Reagent C).
-
Add 100 µL of the working Malachite Green solution to each well.
-
Incubate at room temperature for 20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Create a standard curve using the phosphate standards and determine the amount of phosphate released in each sample.
Protocol 2: Vesicular Transport Assay
This protocol describes a typical vesicular transport assay using a radiolabeled substrate.
Reagents:
-
Transport Buffer: 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl₂.
-
ATP Regenerating System: 10 mM ATP, 50 µg/mL creatine kinase, 10 mM creatine phosphate.
-
Radiolabeled Substrate: High specific activity, appropriate for the transporter being studied.
-
Stop Buffer: Ice-cold transport buffer.
Procedure:
-
Thaw the proteoliposomes (vesicles with reconstituted ABC transporter) on ice.
-
To load the vesicles with the ATP regenerating system, subject them to three cycles of freezing in liquid nitrogen and thawing at room temperature.[3][16]
-
Prepare reaction mixtures containing transport buffer and the proteoliposomes.
-
Add the test compound (inhibitor) if applicable and pre-incubate for 5 minutes at the assay temperature (e.g., 37°C).
-
Initiate the transport reaction by adding the radiolabeled substrate.
-
At various time points (e.g., 0.5, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately add it to a filter membrane (e.g., nitrocellulose) on a vacuum filtration apparatus.
-
Rapidly wash the filter with ice-cold stop buffer to remove external substrate.
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Include controls:
-
Vesicles without transporter (to measure non-specific binding).
-
Reactions with AMP instead of ATP (to measure ATP-independent transport).
-
Reactions with a known potent inhibitor (positive control for inhibition).
-
-
Plot the amount of substrate transported over time to determine the initial rate of transport.
Section 5: Visualizations
Diagram 1: Experimental Workflow for ABC Transporter Expression and Purification
Caption: Workflow for expressing and purifying ABC transporters.
Diagram 2: Troubleshooting Decision Tree for Low ATPase Activity
Caption: Decision tree for troubleshooting low ATPase activity.
Diagram 3: Signaling Pathway of Drug Efflux by P-glycoprotein (ABCB1)
Caption: Simplified pathway of P-glycoprotein mediated drug efflux.
References
- 1. Expression of 25 human ABC transporters in the yeast Pichia pastoris and characterization of the purified ABCC3 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cloning and expression of selected ABC transporters from the Arabidopsis thaliana ABCG family in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. P-glycoprotein is stably inhibited by vanadate-induced trapping of nucleotide at a single catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vanadate inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the vanadate–MutS interaction at the Walker A motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein catalytic mechanism: studies of the ADP-vanadate inhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Posttranslational Modifications of the Photoreceptor-Specific ABC Transporter ABCA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
- 15. ABC transporters: The power to change - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
- 19. Modulation of multidrug resistance protein 1 (MRP1/ABCC1) transport and atpase activities by interaction with dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transport of leukotriene C4 by a cysteine-less multidrug resistance protein 1 (MRP1) [pubmed.ncbi.nlm.nih.gov]
- 21. Transport of leukotriene C4 by a cysteine-less multidrug resistance protein 1 (MRP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating LolCDE Inhibitor Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of potential LolCDE inhibitors.
Frequently Asked Questions (FAQs)
Q1: My putative LolCDE inhibitor shows potent antibacterial activity. How can I confirm it targets LolCDE?
A1: Confirmation of LolCDE as the primary target requires a multi-faceted approach involving genetic, biochemical, and cellular assays. Key validation steps include:
-
Resistance Mutation Mapping: Isolating spontaneous resistant mutants and sequencing the lolC, lolD, and lolE genes is a strong indicator. Mutations in these genes suggest the compound directly interacts with the LolCDE complex.[1][2][3][4]
-
Biochemical Confirmation: Directly test the inhibitor's effect on the ATPase activity of purified LolCDE.[1][2][5][6]
-
Cellular Phenotyping: Observe hallmark phenotypes of LolCDE inhibition, such as the accumulation of unprocessed lipoproteins in the inner membrane and compromised outer membrane integrity.[1][3][7]
Q2: I've identified mutations in lolC, lolD, or lolE in resistant isolates. Does this definitively prove LolCDE is the target?
-
Characterize the Mutations: Analyze the location of the mutations. Substitutions near the ATP-binding sites (Walker A and B motifs) in LolD or in the transmembrane domains of LolC and LolE that may affect substrate binding or conformational changes are strong evidence.[1][3]
-
Reconstruct and Test Mutants: Introduce the identified mutations into a clean genetic background and confirm that they confer the same level of resistance to your inhibitor, while not affecting susceptibility to other antibiotic classes.[4]
-
Biochemical Validation of Mutant Protein: Purify the mutant LolCDE complex and demonstrate that it is less sensitive to your inhibitor in an in vitro ATPase assay.[2]
Q3: My compound inhibits the ATPase activity of purified LolCDE. Is this sufficient to claim it's a specific inhibitor?
A3: Inhibition of ATPase activity is a crucial piece of evidence, but not sufficient on its own. Some compounds can non-specifically inhibit enzymes. To ensure specificity, you should:
-
Determine the Mode of Inhibition: Characterize the kinetics of inhibition (e.g., competitive, non-competitive, uncompetitive) to understand how the inhibitor interacts with the enzyme.
-
Counter-Screening: Test your compound against other ABC transporters and ATPases to demonstrate selectivity for LolCDE.
-
Correlate with Cellular Activity: Ensure that the biochemical potency (e.g., IC50) correlates with the whole-cell antibacterial activity (e.g., MIC).
Q4: What are the expected cellular consequences of LolCDE inhibition that I can measure?
A4: Inhibition of LolCDE disrupts the lipoprotein trafficking pathway, leading to several measurable downstream effects:
-
Accumulation of Inner Membrane Lipoproteins: The most direct consequence is the buildup of mature lipoproteins, like Lpp, in the inner membrane. This can be detected by cell fractionation followed by Western blotting.[1][3]
-
Outer Membrane Permeability: Disruption of outer membrane biogenesis leads to increased permeability. This can be assayed using fluorescent probes like N-phenyl-1-naphthylamine (NPN) or by observing increased sensitivity to large-scaffold antibiotics that are normally excluded by the outer membrane (e.g., vancomycin, novobiocin).[7][8]
-
Induction of Envelope Stress Responses: Blocking lipoprotein transport triggers stress responses, such as the σE stress response, which can be monitored using reporter gene fusions (e.g., rpoHP3-lacZ).[1][2][9]
-
Morphological Changes: Cells treated with LolCDE inhibitors may exhibit morphological changes, such as cell swelling.[4][10]
Troubleshooting Guides
Guide 1: Inconsistent Results in ATPase Activity Assay
| Observed Problem | Potential Cause | Troubleshooting Step |
| High background ATPase activity in no-enzyme control | Contaminating ATPases in reagents. | Use high-purity ATP and reagents. Prepare fresh buffers. |
| Low overall ATPase activity of purified LolCDE | Improper protein folding or aggregation. | Ensure the use of appropriate detergents (e.g., DDM) or reconstitution into nanodiscs for optimal activity.[5][6] |
| Absence of essential cofactors. | Ensure the assay buffer contains sufficient MgCl₂.[5][11] | |
| Variability between replicates | Pipetting errors or inconsistent incubation times. | Use calibrated pipettes and a timer for all incubation steps. |
| Instability of the inhibitor in the assay buffer. | Check the solubility and stability of your compound under the assay conditions. |
Guide 2: Difficulty in Detecting Inner Membrane Lipoprotein Accumulation
| Observed Problem | Potential Cause | Troubleshooting Step |
| No detectable accumulation of Lpp in the inner membrane fraction | Incomplete cell fractionation. | Verify the purity of your inner and outer membrane fractions using marker proteins (e.g., antibodies against inner and outer membrane proteins).[12] |
| Insufficient inhibitor concentration or treatment time. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing Lpp accumulation. | |
| Low abundance of the target lipoprotein. | Use antibodies specific to a well-characterized and abundant outer membrane lipoprotein like Lpp.[3] | |
| Lipoprotein detected in both inner and outer membrane fractions in untreated cells | Cross-contamination during fractionation. | Optimize the sucrose density gradient centrifugation or other fractionation methods. |
Guide 3: Ambiguous Results in Outer Membrane Permeability Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| High background fluorescence in NPN assay with untreated cells | Cell lysis or membrane damage due to harsh handling. | Handle cells gently. Resuspend pellets carefully. |
| Intrinsic fluorescence of the compound. | Run a control with your compound in the absence of cells to check for background fluorescence. | |
| No increase in sensitivity to large-scaffold antibiotics | Efflux of the LolCDE inhibitor or the large-scaffold antibiotic. | Use an efflux pump-deficient strain (e.g., ΔtolC) for these assays.[7] |
| The chosen large-scaffold antibiotic is not a good indicator for the specific bacterial strain. | Test a panel of large-scaffold antibiotics with different properties.[7] |
Experimental Protocols
Protocol 1: In Vitro LolCDE ATPase Activity Assay
This protocol is adapted from established methods to measure the ATPase activity of purified LolCDE.[5][11]
Materials:
-
Purified LolCDE (in DDM or nanodiscs)
-
Assay Buffer: 25 mM Tris-HCl pH 8.0, 150 mM NaCl
-
ATP solution (40 mM)
-
MgCl₂ solution (40 mM)
-
Test inhibitor at various concentrations
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, combine:
-
1 µg of purified LolCDE
-
Assay Buffer to a final volume of 45 µL
-
Test inhibitor at the desired concentration (or DMSO as a vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of 40 mM ATP and 40 mM MgCl₂ (final concentration of 4 mM each).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 200 µL of the phosphate detection reagent.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 620 nm.
-
Calculate the amount of inorganic phosphate released by comparing to a standard curve.
Protocol 2: Outer Membrane Permeability Assay using NPN
This protocol provides a method to assess outer membrane integrity by measuring the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).[8][13]
Materials:
-
Mid-log phase bacterial culture
-
HEPES buffer (5 mM, pH 7.2)
-
NPN solution (500 µM in acetone)
-
Test inhibitor at various concentrations
-
Polymyxin B (as a positive control)
-
96-well black, clear-bottom microplate
-
Fluorometer
Procedure:
-
Harvest mid-log phase cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cell pellet in HEPES buffer to an OD₆₀₀ of 0.5.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control). Add polymyxin B to positive control wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the NPN solution to each well (final concentration of ~23 µM).
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm).
-
An increase in fluorescence intensity compared to the untreated control indicates a compromised outer membrane.
Data Presentation
Table 1: Example MIC Data for Putative LolCDE Inhibitor Against Resistant Mutants
| Strain | Genotype | Mutation | MIC (µg/mL) of Inhibitor X | MIC (µg/mL) of Ciprofloxacin |
| Wild-Type | WT | - | 2 | 0.015 |
| Resistant Isolate 1 | lolC | Q258K | 64 | 0.015 |
| Resistant Isolate 2 | lolD | P164S | 32 | 0.015 |
| Resistant Isolate 3 | lolE | L371P | 64 | 0.015 |
This table demonstrates specific resistance to Inhibitor X in mutants with alterations in the LolCDE complex, with no change in susceptibility to an unrelated antibiotic.[3][4]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Architecture of the LolCDE Lipoprotein Transport Machinery in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter responsible for the crucial first step in trafficking lipoproteins to the outer membrane of most Gram-negative bacteria. Its vital role in bacterial viability and pathogenesis makes it a compelling target for novel antimicrobial agents. This guide provides a comparative analysis of the LolCDE structure across different bacterial species, highlighting key architectural similarities and noteworthy variations. The information presented is based on currently available experimental data, with a primary focus on the well-characterized complex from Escherichia coli and comparative insights from other species like Pseudomonas aeruginosa and Neisseria meningitidis.
Structural Overview of the Canonical LolCDE Complex in Escherichia coli
The most extensively studied LolCDE complex is from Escherichia coli, with its structure elucidated through cryo-electron microscopy (cryo-EM) in various functional states (apo, lipoprotein-bound, and ATP-bound).[1][2][3][4][5][6][7][8] This research has provided a detailed blueprint of its architecture and the conformational changes that drive lipoprotein transport.
The E. coli LolCDE complex is a heterodimer of the transmembrane subunits LolC and LolE, associated with two copies of the ATPase subunit LolD in the cytoplasm.[1][6][7] Despite sharing only about 26% sequence identity, LolC and LolE adopt a similar fold, each comprising four transmembrane helices and a significant periplasmic domain.[5] These periplasmic domains create a V-shaped cavity that serves as the binding site for lipoproteins.[2][6][7] The entire complex is embedded in the inner membrane, where it recognizes and extracts lipoproteins destined for the outer membrane.[2][4]
The transport cycle is fueled by ATP hydrolysis, mediated by the two LolD subunits. ATP binding and hydrolysis induce significant conformational changes within the complex, facilitating the release of the lipoprotein to the periplasmic chaperone LolA.[2][4]
Comparative Structural Analysis Across Bacterial Species
While the LolCDE complex from E. coli serves as the archetypal model, structural variations exist across different bacterial species. These differences, ranging from subtle sequence variations to major architectural rearrangements, are critical considerations for the development of broad-spectrum inhibitors.
Sequence-Level Comparison
Sequence alignments of the LolC and LolE proteins from various Gram-negative bacteria reveal conserved regions likely crucial for their core functions, as well as variable regions that may contribute to species-specific adaptations. A multiple sequence alignment of LolC from E. coli, Haemophilus influenzae, Vibrio cholerae, Pseudomonas aeruginosa, Salmonella enterica, and Yersinia pestis demonstrates conservation in key domains.[2] These conserved residues are likely involved in critical functions such as substrate recognition and interaction with other components of the Lol pathway.
Architectural Divergence: The Case of Neisseria meningitidis
A significant architectural variation is observed in bacteria such as Neisseria meningitidis and Francisella tularensis. These species lack distinct LolC and LolE proteins. Instead, they possess a single protein, LolF, which is thought to form a homodimer that functionally replaces the LolC/E heterodimer.[9] This represents a fundamental difference in the organization of the transmembrane core of the lipoprotein transporter. While the precise structural details of a LolDF complex are yet to be experimentally determined, this variation has important implications for the design of inhibitors targeting the LolC/E interface.
Quantitative Data Summary
The following table summarizes key quantitative data for the LolCDE complex components from selected bacterial species. Data for E. coli is derived from structural and biochemical studies, while information for other species is largely based on genomic and sequence data, pending experimental structural determination.
| Feature | Escherichia coli K-12 | Pseudomonas aeruginosa PAO1 | Neisseria meningitidis MC58 |
| Subunit Composition | LolC, LolD, LolE | LolC, LolD, LolE | LolD, LolF (replaces LolC and LolE) |
| LolC (amino acids) | 383 | 378 | N/A |
| LolE (amino acids) | 387 | 388 | N/A |
| LolD (amino acids) | 216 | 215 | 215 |
| LolF (amino acids) | N/A | N/A | 376 |
| Structural Notes | Heterodimer of LolC and LolE forms the transmembrane core. | Assumed to have a similar heterodimeric structure to E. coli. | LolF is predicted to form a homodimer as the transmembrane core. |
Experimental Protocols
The determination of the LolCDE complex structure from E. coli has been primarily achieved through cryo-electron microscopy. The following is a generalized protocol based on published methodologies.[2][3][5][8]
Protein Expression and Purification
-
The genes encoding LolC, LolD, and LolE are typically cloned into an expression vector, often with affinity tags (e.g., His-tag) to facilitate purification.
-
The complex is overexpressed in an appropriate E. coli strain, such as BL21(DE3).
-
Cell membranes containing the overexpressed complex are isolated by ultracentrifugation.
-
The LolCDE complex is solubilized from the membranes using a mild detergent, such as dodecyl maltoside (DDM).
-
The solubilized complex is purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.
Reconstitution into Nanodiscs
-
For structural studies that mimic a native membrane environment, the purified LolCDE complex is reconstituted into nanodiscs.
-
This involves mixing the purified complex with membrane scaffold proteins (MSPs) and phospholipids, followed by the removal of the detergent.
Cryo-Electron Microscopy and Data Processing
-
The purified and reconstituted LolCDE sample is applied to cryo-EM grids and vitrified in liquid ethane.
-
Cryo-EM data is collected on a high-resolution transmission electron microscope.
-
The collected images are processed using specialized software for particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map of the complex.
-
An atomic model of the LolCDE complex is then built into the cryo-EM density map.
Visualizing Structural Workflows and Architectures
To better understand the processes and structural differences discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for the structural determination of the LolCDE complex.
Caption: Architectural comparison of the transmembrane core of the Lol complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 8. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PMC [pmc.ncbi.nlm.nih.gov]
Validation of LolCDE as a Target for Novel Antimicrobial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for trafficking lipoproteins to the outer membrane, has emerged as a promising and largely unexploited target for novel antimicrobial agents. This guide provides a comparative analysis of compounds targeting LolCDE, supported by experimental data and detailed methodologies, to aid in the research and development of new therapeutics.
The LolCDE Pathway: A Critical Junction in Gram-Negative Bacterial Viability
The localization of lipoproteins (Lol) pathway is crucial for the integrity of the outer membrane in Gram-negative bacteria.[1][2][3] The LolCDE complex, embedded in the inner membrane, is the gatekeeper of this pathway.[2] It recognizes and actively transports newly synthesized lipoproteins from the inner membrane to the periplasmic chaperone, LolA.[3][4] This process is fueled by the ATP hydrolysis activity of the LolD subunit.[5] Subsequently, LolA delivers the lipoproteins to the outer membrane receptor, LolB, for their final insertion.[3] Inhibition of LolCDE disrupts this essential process, leading to the accumulation of mislocalized lipoproteins in the inner membrane, ultimately causing cell death.[6][7]
Comparative Efficacy of LolCDE Inhibitors
Several classes of small molecules have been identified as inhibitors of the LolCDE complex. This section provides a comparative overview of their in vitro activity against a panel of Gram-negative pathogens.
| Compound Class | Example Compound | E. coli (WT) MIC (µg/mL) | E. coli (ΔtolC) MIC (µg/mL) | H. influenzae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference(s) |
| Pyrrolopyrimidinedione | G0507 | >64 | 0.5 | - | - | [6] |
| Pyridineimidazole | Compound 1 | 32 | 0.25 | 4 | >64 | [7][8] |
| Pyridineimidazole | Compound 2 | - | - | - | - | [8] |
| Pyridinepyrazole | Compound 4 | 8 | - | - | - | [8] |
| Dimethylpyridine | Compound 5 | 4 | - | - | - | [8] |
| Novel Pyridineimidazole | Lolamicin | - | - | - | - | [1][9][10] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and experimental conditions. A lower MIC value indicates greater potency. The ΔtolC mutant of E. coli is deficient in a major efflux pump, making it more susceptible to certain compounds.
Alternative Antimicrobial Targets in Lipoprotein Biogenesis
While LolCDE is a prime target, other essential components of the lipoprotein biogenesis pathway can also be inhibited. A notable example is the type II signal peptidase (LspA), which is inhibited by the natural product globomycin and its analogs.[11][12]
| Target | Inhibitor(s) | Mechanism of Action | Point of Comparison with LolCDE Inhibitors |
| LolCDE | G0507, Pyridineimidazoles, Lolamicin | Blocks the release of mature lipoproteins from the inner membrane. | Acts on the final transport step of lipoproteins to the outer membrane. |
| LspA | Globomycin, G5132, G0790 | Prevents the cleavage of the signal peptide from prolipoproteins, halting their maturation. | Acts upstream of LolCDE in the lipoprotein biogenesis pathway. |
Resistance to both LolCDE inhibitors and LspA inhibitors can arise from mutations in the respective target genes or through downregulation of the major outer membrane lipoprotein, Lpp.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of novel antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and grow to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
LolCDE ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of the purified LolCDE complex and the effect of potential inhibitors.
Protocol:
-
Purification of LolCDE:
-
ATPase Reaction:
-
Prepare a reaction mixture containing purified LolCDE (e.g., 1 µg), buffer (e.g., 25 mM Tris, pH 8, 150 mM NaCl), 4 mM ATP, and 4 mM MgCl₂.[13]
-
For inhibitor studies, pre-incubate LolCDE with varying concentrations of the test compound before adding ATP.
-
Incubate the reaction at 37°C for 30 minutes.[13]
-
-
Quantification of Phosphate Release:
-
Stop the reaction by adding a reagent that detects inorganic phosphate (e.g., malachite green-based reagent).
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
The amount of phosphate released is proportional to the ATPase activity.
-
Spheroplast-Based Lipoprotein Release Assay
This cell-based assay directly measures the ability of LolCDE to release lipoproteins from the inner membrane in the presence of LolA, and how this is affected by inhibitors.
Protocol:
-
Preparation of Spheroplasts:
-
Grow E. coli cells to the mid-log phase.
-
Treat the cells with lysozyme and EDTA in an osmotically stabilizing buffer (e.g., containing sucrose) to remove the outer membrane and cell wall, generating spheroplasts.
-
-
Lipoprotein Release Reaction:
-
Incubate the prepared spheroplasts with purified LolA protein.
-
For inhibitor studies, pre-incubate the spheroplasts with the test compound.
-
The release of lipoproteins from the spheroplasts to LolA is an ATP-dependent process.
-
-
Detection of Released Lipoproteins:
-
Separate the spheroplasts from the supernatant containing the LolA-lipoprotein complex by centrifugation.
-
Analyze the supernatant by SDS-PAGE and immunoblotting using antibodies specific for a known outer membrane lipoprotein (e.g., Lpp).
-
A decrease in the amount of released lipoprotein in the presence of the inhibitor indicates inhibition of LolCDE.
-
Logical Framework for LolCDE Inhibition
The validation of a compound as a specific inhibitor of LolCDE follows a logical progression of experiments that build upon each other to provide a comprehensive picture of its mechanism of action.
Conclusion
The LolCDE complex represents a highly attractive target for the development of novel antibiotics against Gram-negative pathogens. The availability of robust biochemical and cell-based assays allows for the thorough validation of new chemical entities. The data presented in this guide demonstrate the potential of LolCDE inhibitors and provide a framework for their continued investigation and development. Further research focusing on improving the permeability of these compounds across the outer membrane of challenging pathogens like Pseudomonas aeruginosa will be crucial for their clinical translation. The microbiome-sparing potential of selective LolCDE inhibitors, such as lolamicin, further highlights the promise of this therapeutic strategy.[9][10]
References
- 1. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sorting of lipoproteins to the outer membrane in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]
- 10. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deletion of a previously uncharacterized lipoprotein lirL confers resistance to an inhibitor of type II signal peptidase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LolCDE with Other ABC Transporters
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the LolCDE ATP-binding cassette (ABC) transporter with other notable ABC transporters. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the unique functional aspects of LolCDE.
The ATP-binding cassette (ABC) transporter superfamily is one of the largest and most ubiquitous protein families, responsible for the ATP-powered translocation of a diverse array of substrates across cellular membranes. Within this superfamily, the LolCDE complex in Gram-negative bacteria presents a unique mechanism, not mediating transmembrane transport, but rather facilitating the localization of lipoproteins to the outer membrane. This guide will compare and contrast the structure, function, and mechanism of LolCDE with other well-characterized ABC transporters, namely MacB, MsbA, and LptB2FG, to highlight its distinct role in bacterial physiology.
Quantitative Comparison of Transporter Activity
To provide a clear performance benchmark, the following table summarizes key quantitative data for the ATPase activity of LolCDE and other selected ABC transporters.
| Transporter | Organism | Substrate(s) | Vmax | Km (ATP) | kcat (s-1) |
| LolCDE | Escherichia coli | Triacylated lipoproteins | 242.8 ± 15.3 mol phosphate/min/mol protein[1] | 0.19 ± 0.05 mM[1] | 0.22 ± 0.02[2] |
| MacB | Escherichia coli | Macrolides, Enterotoxin STII, Bacitracin, Colistin[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| MsbA | Escherichia coli | Lipid A, Lipopolysaccharide (LPS), various drugs[4][5][6] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LptB2FG | Pseudomonas aeruginosa | Lipopolysaccharide (LPS)[7][8][9] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Visualizing the Transport Pathways
To illustrate the functional differences between LolCDE and a canonical ABC transporter, the following diagrams, generated using the DOT language, depict their respective signaling and transport workflows.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To that end, this section provides detailed methodologies for the key experiments cited in this guide.
ATPase Activity Assay for Purified LolCDE
This protocol is adapted from studies on purified LolCDE to measure its ATP hydrolysis rate.
Materials:
-
Purified LolCDE complex reconstituted in nanodiscs or detergent micelles.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 5% glycerol.
-
ATP stock solution (100 mM).
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl), and Solution C (34% sodium citrate). The final reagent is prepared by mixing 100 volumes of Solution A with 25 volumes of Solution B, followed by the addition of 1 volume of Triton X-100, and then 1 volume of Solution C.
-
Phosphate standard solution (e.g., KH₂PO₄).
Procedure:
-
Prepare a reaction mixture containing the purified LolCDE complex (final concentration, e.g., 0.5 µM) in the assay buffer.
-
To measure basal ATPase activity, add ATP to the reaction mixture to a final concentration of 2 mM. For determining kinetic parameters (Vmax and Km), vary the ATP concentration (e.g., 0.05 mM to 5 mM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 10% SDS.
-
To quantify the released inorganic phosphate (Pi), add 150 µL of the Malachite Green Reagent to 50 µL of the stopped reaction mixture.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in the enzymatic reaction.
-
Calculate the specific activity as moles of Pi released per minute per mole of LolCDE.
In Vitro Lipoprotein Transport Assay
This assay is designed to reconstitute the transfer of lipoproteins from LolCDE to the periplasmic chaperone LolA.[10][11]
Materials:
-
Purified LolCDE complex co-reconstituted with a specific lipoprotein (e.g., Lpp) into proteoliposomes.
-
Purified periplasmic chaperone LolA.
-
Transport Buffer: 50 mM HEPES-KOH (pH 7.4), 100 mM NaCl, 10 mM MgCl₂.
-
ATP stock solution (100 mM).
-
SDS-PAGE reagents and Western blotting apparatus.
-
Antibodies against the lipoprotein and LolA.
Procedure:
-
Prepare proteoliposomes containing the LolCDE-lipoprotein complex.
-
In a reaction tube, combine the proteoliposomes (e.g., 5 µg of LolCDE) with purified LolA (e.g., 10 µg) in the transport buffer.
-
Initiate the transport reaction by adding ATP to a final concentration of 2 mM. For a negative control, omit ATP.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Separate the proteoliposomes from the soluble fraction (containing LolA and any transferred lipoprotein) by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully collect the supernatant.
-
Analyze the supernatant by SDS-PAGE and Western blotting using antibodies against the specific lipoprotein to detect the formation of the LolA-lipoprotein complex, indicating successful transport.
Comparative Analysis
The LolCDE complex, while a member of the ABC transporter superfamily, exhibits a functional paradigm distinct from canonical ABC transporters like MsbA.[12] LolCDE does not facilitate the transmembrane translocation of its substrate. Instead, it utilizes the energy from ATP hydrolysis to extract triacylated lipoproteins from the inner membrane and release them to the periplasmic chaperone LolA.[12][13][14] This initiation of the Lol pathway is crucial for the proper localization of lipoproteins to the outer membrane of Gram-negative bacteria.[13]
In contrast, MsbA functions as a lipid flippase, transporting lipopolysaccharide and lipid A from the inner to the outer leaflet of the inner membrane.[4][5][6] MacB, another type VII ABC transporter like LolCDE, is part of a tripartite efflux pump that expels macrolides and other toxins from the periplasm to the extracellular space.[3][15][16] LptB2FG is another specialized ABC transporter involved in outer membrane biogenesis, specifically extracting LPS from the inner membrane for its transport to the outer membrane.[7][8][9]
The mechanism of LolCDE involves an outward-facing resting state. Lipoprotein binding is ATP-independent, but its release to LolA requires ATP hydrolysis, which induces a significant conformational change in the transporter.[12] This contrasts with the alternating access model of many other ABC transporters, such as MsbA, which cycle between inward-facing and outward-facing conformations to transport substrates across the membrane.[5]
The unique function and mechanism of LolCDE make it an attractive target for the development of novel antibiotics against Gram-negative bacteria.[2][10] Understanding the intricacies of its operation, as detailed in this guide, is paramount for the rational design of inhibitors that can disrupt the crucial process of lipoprotein trafficking.
References
- 1. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanotransmission mechanism of the MacB ABC transporter superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Conformational Motion of the ABC Transporter MsbA Induced by ATP Hydrolysis | PLOS Biology [journals.plos.org]
- 7. Structural basis of lipopolysaccharide extraction by the LptB2FGC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 13. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibiotic Resistance Mediated by the MacB ABC Transporter Family: A Structural and Functional Perspective [frontiersin.org]
- 16. Antibiotic Resistance Mediated by the MacB ABC Transporter Family: A Structural and Functional Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the In Vivo Efficacy of LolCDE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The LolCDE complex, an essential transporter for lipoproteins in these bacteria, has surfaced as a promising target for novel antibiotics. This guide provides an objective comparison of the in vivo efficacy of currently documented LolCDE inhibitors, supported by available experimental data, to aid researchers in the evaluation and development of this new class of therapeutics.
Executive Summary
The novel LolCDE inhibitor, lolamicin , has demonstrated significant in vivo efficacy in murine models of acute pneumonia and septicemia caused by multidrug-resistant Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3] Published data consistently show high survival rates and substantial bacterial load reduction in preclinical trials.[3][4][5] Notably, lolamicin exhibits superiority over earlier pyridinepyrazole-based inhibitors.[3][4] While other LolCDE inhibitors like G0507 have been identified, comprehensive in vivo efficacy data for direct comparison remains limited.
Comparative In Vivo Efficacy of LolCDE Inhibitors
The following tables summarize the available quantitative data on the in vivo efficacy of various LolCDE inhibitors.
Table 1: Efficacy in Murine Sepsis Models
| Inhibitor | Pathogen | Mouse Strain | Treatment Regimen | Survival Rate (%) | Bacterial Load Reduction | Source |
| Lolamicin | E. coli AR0349 (colistin-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | 100 | ~2-log reduction in spleen | [3] |
| K. pneumoniae BAA-1705 (carbapenem-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | 100 | Not Reported | [3] | |
| E. cloacae AR0163 (colistin-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | 100 | Not Reported | [3] | |
| Drug-resistant septicemia | Not Specified | Orally administered | 100 | Not Reported | [6] | |
| Pyridinepyrazole (Compound 1) | E. coli AR0349 (colistin-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | <20 | Not Reported | [3] |
| G0507 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Efficacy in Murine Pneumonia Models
| Inhibitor | Pathogen | Mouse Strain | Treatment Regimen | Survival Rate (%) | Bacterial Load Reduction | Source |
| Lolamicin | E. coli AR0349 (colistin-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | Not Applicable | ~2-log reduction in lungs | [3] |
| K. pneumoniae AR0040 (colistin-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | Not Applicable | ~2-log reduction in lungs | [3] | |
| E. cloacae AR0163 (colistin-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | Not Applicable | ~2-log reduction in lungs | [3] | |
| Drug-resistant pneumonia | Not Specified | Orally administered | 70 | Not Reported | [2][6] | |
| Pyridinepyrazole (Compound 1) | E. coli AR0349 (colistin-resistant) | CD-1 | 100 mg/kg, i.p., twice daily for 3 days | Not Applicable | No significant reduction | [3] |
| G0507 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following are generalized protocols based on the reviewed literature for murine sepsis and pneumonia models.
Murine Sepsis Model
-
Animal Model: CD-1 or C57BL/6 mice are commonly used.[3]
-
Infection: Sepsis is induced via intraperitoneal (i.p.) injection of a bacterial suspension (e.g., fecal slurry or a specific pathogen).[7] The bacterial inoculum is typically in the range of 10^7 to 10^8 colony-forming units (CFU) per mouse.[3]
-
Treatment: The LolCDE inhibitor or vehicle control is administered at specified time points post-infection. Administration can be intraperitoneal or oral, typically twice daily for a duration of 3 to 5 days.[3][7][8]
-
Monitoring: Mice are monitored for survival over a set period (e.g., 7 days).
-
Bacterial Load Determination: At the end of the study, or at specified time points, organs such as the spleen and liver are harvested, homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/gram of tissue).
Murine Pneumonia Model
-
Animal Model: CD-1 or BALB/c mice are often utilized. Immunosuppression (e.g., with cyclophosphamide) may be employed to establish a robust infection.[9][10]
-
Infection: Pneumonia is induced by intranasal or intratracheal instillation of a bacterial suspension, with inoculums typically ranging from 10^7 to 10^8 CFU per mouse.[3]
-
Treatment: The test compound or vehicle is administered, usually starting a few hours post-infection, via intraperitoneal or oral routes. The treatment is typically continued for 3 to 5 days.[3]
-
Histopathology: Lung tissues may be collected for histopathological analysis to assess inflammation and tissue damage.
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental design, the following diagrams are provided.
Caption: The LolCDE pathway for lipoprotein transport in Gram-negative bacteria and the point of inhibition.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of LolCDE inhibitors.
References
- 1. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New AstraZeneca-based antibiotic effectively kills harmful bacteria, spares beneficial ones [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 6. mdlinx.com [mdlinx.com]
- 7. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 8. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Cross-Validation of LolCDE Inhibitor Activity in Different Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipoprotein transport (Lol) pathway. This pathway is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for bacterial viability and the integrity of the outer membrane.[1][2] Inhibition of LolCDE disrupts this essential process, leading to mislocalization of lipoproteins, cell envelope stress, and ultimately bacterial cell death.[3][4] This makes the LolCDE complex a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.
This guide provides a comparative analysis of the activity of several recently developed LolCDE inhibitors against a panel of clinically relevant bacterial strains. The data presented is compiled from various studies to offer a comprehensive overview of the current landscape of LolCDE inhibitor research.
Comparative Activity of LolCDE Inhibitors
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various LolCDE inhibitors against different bacterial strains. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Activity of Lolamicin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (clinical isolates) | 1-8[5] |
| Klebsiella pneumoniae (clinical isolates) | 1-8[5] |
| Enterobacter cloacae (clinical isolates) | 1-8[5] |
| Pseudomonas aeruginosa (wild-type) | >32[5] |
| Acinetobacter baumannii (wild-type) | >32[5] |
Table 2: Activity of G0507 and its analogs against various bacterial strains.
| Bacterial Strain | G0507 MIC (µg/mL) | G0507 Analogs MIC (µg/mL) |
| Escherichia coli MG1655 (wild-type) | >64[6] | - |
| Escherichia coli ΔtolC | 0.5[6] | - |
| Escherichia coli imp4213 | 1[6] | - |
| Staphylococcus aureus USA300 | >64[6] | >64[6] |
| Enterobacter aerogenes ATCC 13048 (OM-permeabilized) | - | 4-16[6] |
| Klebsiella pneumoniae ATCC 43816 (OM-permeabilized) | - | 4-16[6] |
Table 3: Activity of Pyridineimidazole Compounds 1 and 2 against various bacterial strains.
| Bacterial Strain | Compound 1 MIC (µg/mL) | Compound 2 MIC (µg/mL) |
| Escherichia coli ATCC 25922 (wild-type) | 32[4] | 8[7] |
| Escherichia coli ΔtolC | 0.25[4] | 0.125[7] |
| Haemophilus influenzae | 4[4] | 2[7] |
| Pseudomonas aeruginosa | >64[4] | >64[7] |
| Candida albicans | >64[4] | - |
Table 4: Activity of a Pyridinepyrazole Compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (wild-type) | 8[7] |
| Escherichia coli ΔtolC | 0.125[7] |
| Haemophilus influenzae | 32[7] |
| Pseudomonas aeruginosa | >64[7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
A two-fold serial dilution of the inhibitor is prepared in a 96-well microtiter plate with appropriate broth media (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[8]
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Spheroplast Lipoprotein Release Assay
This assay biochemically investigates whether LolCDE inhibitors prevent the trafficking of lipoproteins from the inner membrane.[4]
-
Procedure:
-
Spheroplasts, which contain the inner membrane but lack the periplasm and outer membrane, are prepared from the bacterial strain of interest.[9]
-
Spheroplasts are incubated with purified His-tagged LolA protein in the presence of the test compound or a vehicle control (e.g., DMSO).
-
The reaction mixture is then subjected to centrifugation to pellet the spheroplasts.
-
The supernatant, containing released lipoproteins bound to LolA, is analyzed by SDS-PAGE and immunoblotting with antibodies specific to a known outer membrane lipoprotein (e.g., Lpp).[9] A decrease in the amount of released Lpp in the presence of the inhibitor indicates its activity.
-
ATPase Activity Assay
This assay measures the effect of inhibitors on the ATP hydrolysis activity of the LolCDE complex.
-
Procedure:
-
Purified and reconstituted LolCDE complex is incubated in a reaction buffer containing ATP and MgCl2 at 37°C.[1]
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method, such as the malachite green assay.[1]
-
The absorbance is measured at a specific wavelength (e.g., 620 nm), and the ATPase activity is calculated.[1] The assay can be performed in the presence and absence of the inhibitor to determine its effect on ATP hydrolysis.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for cross-validating LolCDE inhibitor activity.
References
- 1. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Unlocking New Frontiers in Gram-Negative Therapeutics: A Comparative Guide to LolCDE Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel antibiotics against Gram-negative bacteria is a paramount challenge. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for lipoprotein trafficking to the outer membrane, has emerged as a promising target. This guide provides a detailed comparison of the mechanisms of different LolCDE inhibitors, supported by experimental data, to aid in the development of next-generation therapeutics.
The escalating threat of multidrug-resistant Gram-negative bacteria necessitates the exploration of new antibacterial targets. The localization of lipoprotein (Lol) pathway, and specifically the LolCDE complex, represents a critical chokepoint in the biogenesis of the bacterial outer membrane, making it an attractive target for novel inhibitors. This guide delves into the mechanisms of action, quantitative performance, and experimental validation of several key LolCDE inhibitors, offering a comprehensive resource for the scientific community.
Mechanism of Action: A Diverse Arsenal Against a Common Foe
While all targeting the Lol pathway, the inhibitors discussed herein exhibit distinct mechanisms of action. Understanding these differences is crucial for optimizing drug design and overcoming potential resistance.
-
MAC13243: Unlike direct LolCDE inhibitors, MAC13243 targets LolA, the periplasmic chaperone that receives lipoproteins from LolCDE. By inhibiting LolA, MAC13243 disrupts the lipoprotein trafficking pathway at a subsequent step, leading to a breakdown of the outer membrane integrity.[1] This indirect inhibition of the Lol pathway makes it a valuable tool for comparative studies.
-
G0507: This pyrrolopyrimidinedione compound directly targets the LolCDE complex.[2][3] Interestingly, G0507 has been shown to stimulate the ATPase activity of wild-type LolCDE.[2][4][5][6] However, in resistant mutants, such as those with a Q258K substitution in LolC, this stimulatory effect is lost, even though the inhibitor can still bind.[2][3] This suggests an allosteric mechanism of inhibition where G0507 binding disrupts the productive coupling of ATP hydrolysis to lipoprotein transport.
-
Pyridineimidazoles (Compound 1 and 2): These compounds were among the first reported inhibitors of the LolCDE complex.[7][8] Their mechanism involves binding to the LolCDE complex and blocking the release of lipoproteins from the inner membrane to LolA.[8][9] Resistance to pyridineimidazoles typically arises from mutations in the lolC or lolE genes, highlighting their direct interaction with the transporter.[8][9]
-
Lolamicin: A more recently developed antibiotic, lolamicin, was designed based on the structures of earlier LolCDE inhibitors.[10] It acts as a competitive inhibitor, binding to the lipopeptide binding sites within the transmembrane domains of LolC and LolE.[10][11] This direct competition prevents the natural lipoprotein substrates from binding and being transported, thereby halting the outer membrane biogenesis. Molecular modeling suggests that lolamicin occupies two key regions that overlap with the natural lipoprotein-binding pockets.[11]
Quantitative Performance: A Head-to-Head Comparison
The in vitro efficacy of these inhibitors varies depending on the bacterial species and the specific strain. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for each inhibitor against relevant Gram-negative pathogens.
| Inhibitor | Target | Organism | Strain | MIC (µg/mL) | Reference |
| MAC13243 | LolA | Pseudomonas aeruginosa | Clinical Isolates | 16 - >128 | [12] |
| Escherichia coli | MC4100 | 256 | [13] | ||
| G0507 | LolCDE | Escherichia coli | ΔtolC | 0.5 | [2] |
| Escherichia coli | imp4213 | 1 | [2] | ||
| Pyridineimidazole Cpd 1 | LolCDE | Escherichia coli | ATCC 25922 | 32 | [9] |
| Escherichia coli | ΔtolC | 0.25 | [9] | ||
| Pyridineimidazole Cpd 2 | LolCDE | Escherichia coli | BW25113 ΔacrB | 0.6 | [14] |
| Lolamicin | LolCDE | Escherichia coli | ATCC 25922 | 1 | [15] |
| Klebsiella pneumoniae | ATCC 43816 | 2 | [15] | ||
| Enterobacter cloacae | ATCC 13047 | 1 | [15] |
Experimental Protocols: Validating the Mechanisms
The following are detailed methodologies for key experiments used to characterize these inhibitors.
LolCDE ATPase Activity Assay (for G0507)
This assay measures the rate of ATP hydrolysis by the purified and reconstituted LolCDE complex in the presence and absence of the inhibitor.
-
Purification and Reconstitution: The LolCDE complex is overexpressed, purified using affinity chromatography, and reconstituted into proteoliposomes or amphipols.[2][16]
-
ATPase Reaction: The reaction is initiated by adding ATP to a mixture containing the reconstituted LolCDE, a buffer with magnesium ions, and varying concentrations of the inhibitor (e.g., G0507).[16]
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified over time using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The initial rates of ATP hydrolysis are calculated and plotted against the inhibitor concentration to determine the effect of the compound on the enzyme's activity. The kinetic parameters, Km and kcat, can also be determined.[2]
Lipoprotein Release Assay from Spheroplasts (for Pyridineimidazoles)
This cellular assay assesses the ability of inhibitors to block the LolA-dependent release of lipoproteins from the inner membrane of E. coli spheroplasts.
-
Spheroplast Preparation: E. coli cells are treated with lysozyme and EDTA in an osmotically stabilizing buffer to remove the outer membrane and cell wall, generating spheroplasts.
-
Inhibition and Lipoprotein Release: The spheroplasts are incubated with the inhibitor (e.g., a pyridineimidazole compound) before the addition of purified LolA protein.
-
Separation and Detection: The reaction mixture is centrifuged to separate the spheroplasts from the supernatant containing released LolA-lipoprotein complexes. The presence of a specific lipoprotein (e.g., Lpp) in the supernatant is detected by SDS-PAGE and immunoblotting using an anti-Lpp antibody.[7][9]
-
Analysis: A reduction in the amount of Lpp in the supernatant in the presence of the inhibitor indicates its ability to block lipoprotein release.
Outer Membrane Permeability Assay (for MAC13243)
This assay measures the integrity of the bacterial outer membrane upon treatment with an inhibitor.
-
Cell Culture and Treatment: Gram-negative bacteria are grown to a specific optical density and then treated with sub-inhibitory concentrations of the inhibitor (e.g., MAC13243).
-
Fluorescent Probe Incubation: The treated cells are incubated with a fluorescent probe, such as 1-N-phenylnaphthylamine (NPN), which fluoresces weakly in an aqueous environment but strongly upon entering the hydrophobic interior of a compromised membrane.[4][13][17][18][19]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.
-
Data Interpretation: An increase in fluorescence in the inhibitor-treated cells compared to untreated controls indicates increased outer membrane permeability.[13][19]
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the Lol pathway and the points of inhibition by the different compounds.
Caption: The Lol lipoprotein transport pathway and points of inhibition.
Caption: Workflow of key experiments for characterizing LolCDE inhibitors.
Conclusion
The LolCDE complex and the broader Lol pathway present a rich landscape for the discovery of novel Gram-negative antibiotics. The inhibitors discussed in this guide, from the LolA-targeting MAC13243 to the direct LolCDE inhibitors G0507, pyridineimidazoles, and lolamicin, showcase the diverse chemical scaffolds and mechanistic strategies that can be employed to disrupt this essential cellular process. By providing a comparative analysis of their mechanisms, quantitative data, and the experimental protocols used for their characterization, this guide aims to empower researchers to build upon these findings and accelerate the development of urgently needed new therapies to combat antibiotic resistance.
References
- 1. Chemical genomics in Escherichia coli identifies an inhibitor of bacterial lipoprotein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing the permeability of Escherichia coli using MAC13243 [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibitors of gram-negative lipoprotein trafficking discovered by phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Increasing the permeability of Escherichia coli using MAC13243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Structural comparison of apo and substrate-bound LolCDE.
A comparative guide to the conformational dynamics of the lipoprotein trafficking machinery.
The ATP-binding cassette (ABC) transporter LolCDE is a critical component in the outer membrane biogenesis of Gram-negative bacteria, responsible for the extraction of lipoproteins from the inner membrane. Understanding the structural dynamics of LolCDE in its resting (apo) and substrate-bound states is paramount for the development of novel antimicrobial agents. This guide provides a detailed comparison of the apo and substrate-bound structures of Escherichia coli LolCDE, supported by experimental data from recent cryo-electron microscopy (cryo-EM) studies.
Minimal Global Changes, Localized Substrate Accommodation
Recent high-resolution cryo-EM structures of LolCDE have revealed that the binding of a lipoprotein substrate induces remarkably subtle conformational changes in the overall architecture of the transporter.[1] The substrate-bound complex maintains a conformation that is strikingly similar to the apo state, with a root-mean-square deviation (RMSD) of only 1.28 Å over 1158 aligned Cα atoms.[1] This suggests that the initial recognition and binding of the lipoprotein do not trigger large-scale domain rearrangements.
The primary structural differences between the apo and substrate-bound states are localized to the V-shaped transmembrane cavity where the lipoprotein's acyl chains are accommodated.[1] In the apo form, this cavity is in an open conformation, accessible from the periplasm.[1] Upon substrate binding, the three acyl chains of the lipoprotein nestle into this hydrophobic groove, with one acyl chain interacting with LolC and the other two with LolE.[1] The proteinaceous part of the lipoprotein remains exposed to the periplasm.[1]
A notable feature of the apo state is its inherent flexibility, particularly in the relative positioning of the periplasmic domains (PLDs) of LolC and LolE. One study reported a Cα-Cα distance of only 5.4 Å between Ala106 in the PLD of LolC and Ser173 in the PLD of LolE in their apo structure.[1] In contrast, a previously reported apo structure showed this distance to be 48.6 Å, highlighting a significant degree of conformational heterogeneity in the absence of substrate.[1]
Quantitative Structural Comparison
The following table summarizes the key quantitative differences observed between the apo and substrate-bound (RcsF-LolCDE) states of E. coli LolCDE.
| Parameter | Apo State | Substrate-Bound State | Reference |
| Overall Structure (RMSD) | - | 1.28 Å (compared to apo) | [1] |
| PLD Distance (Cα-Cα of Ala106LolC - Ser173LolE) | 5.4 Å / 48.6 Å (demonstrates flexibility) | - | [1] |
| Substrate-Binding Cavity | Open and accessible | Occupied by lipoprotein acyl chains | [1] |
The LolCDE Transport Cycle: A Visual Representation
The following diagram illustrates the key conformational states of LolCDE during the lipoprotein transport cycle. The cycle begins with the apo state, which binds a lipoprotein from the inner membrane. Subsequent binding of ATP induces a major conformational change, leading to the extrusion of the lipoprotein to the periplasmic chaperone LolA. ATP hydrolysis then resets the transporter to its apo state for the next round of transport.
Figure 1. Conformational states of the LolCDE transport cycle.
Experimental Protocols
The structural data presented in this guide were primarily obtained through cryo-electron microscopy of LolCDE reconstituted into nanodiscs. Below are summarized methodologies for key experiments.
Protein Expression and Purification
-
Cloning: The genes encoding E. coli LolC, LolD, and LolE are cloned into a suitable expression vector, such as pBAD22. A C-terminal Strep-tag II is often added to LolD for affinity purification.
-
Expression: The LolCDE complex is overexpressed in E. coli BL21(DE3) cells. Expression is typically induced with L-arabinose at a low temperature (e.g., 18°C) for an extended period (e.g., 14 hours).
-
Purification:
-
Cell pellets are harvested and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Cells are lysed by sonication or microfluidization, and the cell debris is removed by centrifugation.
-
The membrane fraction is isolated by ultracentrifugation and solubilized in a buffer containing a detergent such as n-dodecyl-β-D-maltoside (DDM).
-
The solubilized complex is purified using Strep-Tactin affinity chromatography.
-
The purified protein is further subjected to size-exclusion chromatography to ensure homogeneity.
-
Nanodisc Reconstitution
-
Lipid Preparation: 1-palmitoyl-2-oleoyl-glycero-3-phosphoglycerol (POPG) lipids are dried to a thin film and then resuspended in a buffer containing sodium cholate.
-
Reconstitution: The purified LolCDE complex, Membrane Scaffold Protein (MSP), and the solubilized lipids are mixed at a specific molar ratio.
-
Detergent Removal: The detergent is removed by dialysis or using bio-beads, leading to the self-assembly of the LolCDE-containing nanodiscs.
-
Purification: The reconstituted nanodiscs are purified from empty nanodiscs and protein aggregates by size-exclusion chromatography.
Cryo-Electron Microscopy and Data Processing
-
Grid Preparation: A small volume of the purified nanodisc-reconstituted LolCDE is applied to a glow-discharged cryo-EM grid. The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot.
-
Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
Image Processing:
-
Raw movie frames are motion-corrected and dose-weighted.
-
The contrast transfer function (CTF) of each micrograph is estimated.
-
Particles are automatically picked and extracted.
-
Several rounds of 2D and 3D classification are performed to remove junk particles and to identify different conformational states.
-
The final 3D reconstruction is obtained by refining the selected particles.
-
An atomic model is built into the cryo-EM density map and refined.
-
References
A Comparative Analysis of Wild-Type and Mutant LolCDE Complexes in Bacterial Lipoprotein Transport
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional dynamics between wild-type and mutant LolCDE complexes, supported by experimental data. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is responsible for the crucial process of sorting and transporting lipoproteins from the inner to the outer membrane. Understanding the functional consequences of mutations in this complex is paramount for the development of novel antimicrobial agents.
The LolCDE complex is composed of three proteins: LolC and LolE, which form the transmembrane channel, and two copies of LolD, which function as the ATPase subunits, providing the energy for lipoprotein release through ATP hydrolysis.[1] This intricate machinery ensures the proper localization of lipoproteins, which are vital for maintaining the integrity and function of the bacterial outer membrane.[1] Mutations within the LolCDE complex can disrupt this essential pathway, leading to mislocalization of lipoproteins and offering a promising target for antibiotic development.[1][2][3]
Functional Comparison: Wild-Type vs. Mutant LolCDE
The function of the LolCDE complex is a tightly regulated multi-step process involving lipoprotein recognition, binding, and ATP-dependent release to the periplasmic chaperone LolA.[4][5][6] Mutations in any of the LolCDE subunits can impair these functions to varying degrees.
Lipoprotein Sorting and Release
A key function of the wild-type LolCDE complex is its ability to discriminate between inner membrane- and outer membrane-destined lipoproteins. This specificity is primarily determined by the amino acid residue at the +2 position of the mature lipoprotein.[3] Lipoproteins with an aspartate at this position are typically retained in the inner membrane, as they are not recognized as substrates by LolCDE.[3]
However, certain mutations can disrupt this recognition mechanism, leading to the erroneous transport of inner membrane lipoproteins to the outer membrane. For example, the LolC(A40P) mutation was found to cause the mislocalization of an inner membrane lipoprotein to the outer membrane.[3] This mutation is believed to destabilize the LolCDE complex, thereby impairing its ability to accurately recognize lipoprotein sorting signals.[3] Other studies have identified novel mutations in all three subunits (LolC, LolD, and LolE) that also result in the incorrect sorting of lipoproteins destined for the inner membrane.[2]
ATPase Activity
The transport of lipoproteins by LolCDE is an active process fueled by the hydrolysis of ATP by the LolD subunits.[1][4] The ATPase activity of the wild-type complex can be modulated by the binding of lipoproteins and the interaction with LolA.[4] The ATPase activity of LolCDE is sensitive to inhibition by vanadate.[7]
Mutations can significantly impact the ATPase activity of the complex. For instance, a catalytically dead mutant, LolCDE(E171Q), is unable to hydrolyze ATP and consequently fails to transfer lipoproteins to LolA.[4] Furthermore, the inhibitor G0507 has been shown to stimulate the ATPase activity of the wild-type LolCDE but not of a resistant mutant, LolC(Q258K)DE, highlighting how mutations can alter the response to inhibitory compounds.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the functional aspects of wild-type and mutant LolCDE complexes.
| Mutation | Protein Subunit | Effect on Lipoprotein Sorting | Reference |
| A40P | LolC | Causes outer membrane localization of inner membrane-specific lipoproteins. | [3] |
| Multiple novel mutations | LolC, LolD, LolE | Varying degrees of outer membrane localization of inner membrane-specific lipoproteins. | [2] |
| Condition | Effect on ATPase Activity | Reference |
| Wild-type LolCDE + 0.1 mM Orthovanadate | ~90% suppression of ATPase activity. | [7] |
| LolCDE(E171Q) (catalytically dead mutant) | Fails to produce LolA-lipoprotein adducts due to lack of ATP hydrolysis. | [4] |
| Wild-type LolCDE + G0507 | Stimulates ATPase activity. | [8][9] |
| LolC(Q258K)DE + G0507 | No stimulation of ATPase activity. | [8][9] |
Visualizing the Lol Pathway and Experimental Workflow
To better understand the lipoprotein transport pathway and the methods used to study it, the following diagrams are provided.
Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.
Caption: A generalized experimental workflow for comparing wild-type and mutant LolCDE complexes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to assess the function of LolCDE complexes.
In Vitro Lipoprotein Transport Assay
This assay measures a single cycle of lipoprotein transport from the LolCDE complex to the periplasmic chaperone LolA.
-
Preparation of Proteoliposomes: Purified wild-type or mutant LolCDE complexes are reconstituted into proteoliposomes made from E. coli polar lipids.
-
Loading with Lipoprotein: The proteoliposomes are loaded with a purified, mature lipoprotein.
-
Initiation of Transport: The transport reaction is initiated by adding purified LolA and ATP to the proteoliposome suspension.
-
Detection of Transport: The transfer of the lipoprotein from LolCDE to LolA is monitored. This can be achieved by various methods, including photo-crosslinking, where a photo-activatable amino acid is incorporated into either the lipoprotein or a LolCDE subunit, followed by UV irradiation to form a covalent bond between interacting partners.[4][6]
-
Analysis: The formation of the LolA-lipoprotein complex is analyzed by SDS-PAGE and immunoblotting.
ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of the LolCDE complex, which is essential for its transport function.
-
Reaction Mixture: A reaction mixture is prepared containing purified LolCDE (in detergent micelles or reconstituted in liposomes), ATP, and a buffer containing MgCl₂.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated and compared between wild-type and mutant complexes, or in the presence of potential inhibitors.[8]
In Vivo Viability and Complementation Assays
These assays assess the functional importance of specific residues or mutations in the LolCDE complex for bacterial survival.
-
Construction of a Conditional LolCDE Mutant: A bacterial strain is engineered where the expression of the lolCDE operon is under the control of an inducible promoter (e.g., the araBAD promoter). This allows for the depletion of the LolCDE complex by growing the bacteria in the absence of the inducer.[10]
-
Transformation with Plasmids: The conditional mutant strain is transformed with plasmids carrying either the wild-type lolCDE genes or various mutant versions.
-
Growth Analysis: The growth of the transformed strains is monitored in both the presence and absence of the inducer. The ability of a mutant LolCDE to support growth in the absence of the wild-type complex indicates its functionality.[4][10][11]
-
Protein Expression Analysis: The expression levels of the wild-type and mutant LolCDE proteins are often checked by Western blotting to ensure that any observed functional defects are not due to a lack of protein expression.[11]
This guide provides a foundational understanding of the functional differences between wild-type and mutant LolCDE complexes. The presented data and methodologies underscore the importance of this transporter as a target for novel antibacterial therapies. Further research into the diverse array of LolCDE mutations will undoubtedly continue to illuminate the intricate mechanisms of bacterial lipoprotein transport and pave the way for the development of next-generation antibiotics.
References
- 1. LolCDE - DocCheck Flexikon [flexikon.doccheck.com]
- 2. Novel mutations of the LolCDE complex causing outer membrane localization of lipoproteins despite their inner membrane-retention signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mutation in the membrane subunit of an ABC transporter LolCDE complex causing outer membrane localization of lipoproteins against their inner membrane-specific signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
The Lol Pathway: A Comparative Genomic Guide to Lipoprotein Transport Across Bacterial Genera
For Researchers, Scientists, and Drug Development Professionals
The localization of lipoproteins (Lol) pathway is a critical mechanism in Gram-negative bacteria, responsible for trafficking lipoproteins from the inner membrane to the outer membrane. Its essential role in bacterial viability and pathogenesis makes it a compelling target for novel antimicrobial therapies.[1][2] This guide provides a comparative genomic overview of the Lol pathway across diverse bacterial genera, supported by experimental data and detailed methodologies.
The Canonical Lol Pathway: A Step-by-Step Overview
In the well-studied model organism Escherichia coli, the Lol pathway comprises five essential proteins: LolA, LolB, LolC, LolD, and LolE.[3][4] The transport process is a highly orchestrated event:
-
Recognition and Extraction: The journey begins at the inner membrane where the ATP-binding cassette (ABC) transporter complex, LolCDE, recognizes and extracts outer membrane-destined lipoproteins.[5][6] This process is powered by the hydrolysis of ATP by the LolD subunit.[4][7]
-
Periplasmic Chaperoning: The extracted lipoprotein is then transferred to the periplasmic chaperone protein, LolA. LolA shields the hydrophobic lipid portion of the lipoprotein as it traverses the aqueous periplasmic space.[7]
-
Outer Membrane Insertion: Upon reaching the outer membrane, the LolA-lipoprotein complex interacts with the outer membrane receptor lipoprotein, LolB.[8] LolB facilitates the insertion and anchoring of the lipoprotein into the inner leaflet of the outer membrane.[8]
Comparative Genomics of the Lol Pathway
While the E. coli model provides a fundamental framework, significant variations in the composition of the Lol pathway exist across different bacterial genera. This diversity highlights the evolutionary adaptability of this essential transport system.
| Bacterial Genus/Group | LolA | LolB | LolC/LolE | LolD | LolF (LolC/E Homolog) | Key Characteristics |
| Escherichia | Present | Present | Present | Present | Absent | The canonical Lol pathway.[3][4] |
| Pseudomonas | Present | Present | Present | Present | Absent | Possesses the complete LolABCDE system. |
| Vibrio | Present | Present | Present | Present | Absent | Contains the full LolABCDE pathway.[9] |
| Neisseria | Present | Present | Absent | Present | Present | Utilizes a LolF homodimer in place of the LolC/E heterodimer.[2][6] |
| Francisella | Present | Present | Absent | Present | Present | Employs a LolF homodimer instead of LolC/E.[2][6] |
| Helicobacter | Present | Absent | Absent | Present | Present | Lacks a LolB homolog and uses a LolF homodimer.[10] |
| Caulobacter | Present | Absent | Present | Present | Absent | Lacks a discernible LolB homolog; C. vibrioides LolA is bifunctional.[3] |
| Bacteroidetes | Present | Present | Varies | Present | Varies | LolA and LolB are conserved and crucial for motility and the Type IX secretion system in some species.[10][11] |
| Spirochetes | Present | Absent | Varies | Present | Varies | Generally lack a LolB homolog. |
Visualizing the Lol Pathway and Its Variations
To better understand the architecture of the Lol pathway, the following diagrams illustrate the canonical pathway and a common variation.
Experimental Protocols
A fundamental understanding of the Lol pathway has been built upon robust in vitro and in vivo experimental approaches. Below are summaries of key methodologies.
In Vitro Lipoprotein Transport Assay
This assay reconstitutes the key components of the Lol pathway to measure lipoprotein transfer in a controlled environment.
1. Preparation of Components:
-
Purification of LolA and LolB: LolA and a soluble mutant of LolB (mLolB) are typically overexpressed in E. coli and purified using chromatography techniques.[12]
-
Reconstitution of LolCDE into Proteoliposomes: The LolCDE complex is purified from E. coli membranes and reconstituted into artificial lipid vesicles (proteoliposomes) to mimic the inner membrane.[13][14]
-
Preparation of Lipoprotein Substrate: A specific lipoprotein, often radioactively labeled or tagged, is expressed and purified.
2. The Transport Reaction:
-
The purified lipoprotein is first incubated with LolCDE-containing proteoliposomes in the presence of ATP to facilitate its release.
-
Purified LolA is then added to the mixture to capture the released lipoprotein, forming a LolA-lipoprotein complex.
-
Finally, outer membranes containing LolB (or proteoliposomes with reconstituted LolB) are introduced. The transfer of the lipoprotein from LolA to the outer membrane is monitored, often by separating the membranes from the soluble fraction and detecting the labeled lipoprotein.[15]
Determination of Lipoprotein Localization
Fluorescence microscopy is a powerful tool to visualize the subcellular localization of lipoproteins in vivo.
1. Construction of a Fluorescently Tagged Lipoprotein:
-
A fusion protein is genetically engineered, linking the lipoprotein of interest to a fluorescent protein such as mCherry.[16][17]
-
This construct is expressed in a bacterial strain that also expresses a cytoplasmic green fluorescent protein (GFP) to delineate the cell boundaries.[16][17]
2. Spheroplast Formation and Imaging:
-
The bacterial cell wall is enzymatically removed using lysozyme to create spheroplasts, where the outer membrane is more accessible.[16][17]
-
The localization of the red fluorescent signal from the lipoprotein fusion is then observed using confocal microscopy. An outer membrane lipoprotein will show a distinct peripheral ring of fluorescence, while an inner membrane lipoprotein will be localized to the inner boundary of the spheroplast.[16][17]
Genetic Knockout of Lol Genes
To study the function and essentiality of Lol proteins, their corresponding genes can be deleted from the bacterial chromosome.
1. Lambda Red Recombination:
-
This technique utilizes the λ Red recombinase system to replace a target gene with a selectable marker, such as an antibiotic resistance cassette.[18]
-
A linear DNA fragment containing the resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target lol gene is introduced into E. coli expressing the λ Red enzymes.
-
Homologous recombination leads to the replacement of the lol gene with the resistance marker.
2. CRISPR/Cas9 System:
-
The CRISPR/Cas9 system can also be adapted for efficient gene knockout in bacteria.[11]
-
A guide RNA is designed to direct the Cas9 nuclease to the target lol gene, creating a double-strand break.
-
The cell's DNA repair machinery can then be harnessed, often with the introduction of a donor DNA template, to either delete the gene or replace it with another sequence.
The Lol Pathway as a Druggable Target
The essential nature of the Lol pathway in many pathogenic Gram-negative bacteria makes it an attractive target for the development of new antibiotics.[1][2] The discovery of compounds that inhibit the LolCDE complex, for instance, has demonstrated the potential of this strategy.[2] A thorough understanding of the genomic and functional diversity of the Lol pathway across different bacterial species is paramount for designing targeted and effective therapies that can combat the growing threat of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A More Flexible Lipoprotein Sorting Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Investigation of the Interaction between LolA and LolB Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtcb.iitp.ru [rtcb.iitp.ru]
- 10. Lipoproteins of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environmental and Gut Bacteroidetes: The Food Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of bacterial lipoprotein localization factors, LolA and LolB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete reconstitution of an ATP-binding cassette transporter LolCDE complex from separately isolated subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Large-scale preparation of the homogeneous LolA–lipoprotein complex and efficient in vitro transfer of lipoproteins to the outer membrane in a LolB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. embopress.org [embopress.org]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for LolCDE-IN-4
This guide provides crucial safety and logistical information for the proper handling and disposal of LolCDE-IN-4, a compound likely utilized in research settings by scientists and drug development professionals. The following procedures are based on best practices for laboratory chemical safety and information derived from similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
Hazard and Disposal Summary
The following table summarizes the known hazards of a similar compound, LolCDE-IN-1, which should be considered as potential hazards for this compound until a specific SDS is available.
| Hazard Statement | Precautionary Statement | Disposal Recommendation |
| H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| H410: Very toxic to aquatic life with long lasting effects.[1] | P270: Do not eat, drink or smoke when using this product.[1] | P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | P391: Collect spillage.[1] | |
| P330: Rinse mouth.[1] |
Experimental Protocols: Standard Disposal Procedure
The following step-by-step guidance outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds).
2. Waste Segregation:
-
Solid Waste: Dispose of any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and empty containers into a designated hazardous waste container for solid chemical waste.
-
Liquid Waste: If this compound is in a solvent, it must be disposed of as hazardous liquid waste. Do not pour it down the drain. The liquid waste should be collected in a clearly labeled, sealed, and chemical-resistant container. The container should be appropriate for the solvent used.
-
Aqueous Solutions: Given its high aquatic toxicity, do not dispose of aqueous solutions containing this compound down the drain.[1] Collect them as hazardous aqueous waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.
-
The primary hazard(s) should also be indicated on the label (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the containers are sealed to prevent leaks or spills.
-
Store in a well-ventilated area, away from incompatible materials.
5. Disposal Request:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup requests.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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